4-amino-N-(4-chlorophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGYDGKXTYSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354963 | |
| Record name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-92-2 | |
| Record name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-amino-N-(4-chlorophenyl)benzenesulfonamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Executive Summary
This compound is a member of the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry and drug development. Historically, sulfonamides were among the first broad-spectrum antibacterial agents, and their derivatives continue to be explored for a wide range of therapeutic applications. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering a technical resource for researchers engaged in chemical synthesis, drug discovery, and analytical development. We will delve into its structural attributes, physicochemical parameters, a robust synthesis protocol, analytical methodologies for purity and identity confirmation, and its potential biological mechanisms of action based on its structural class.
Chemical Identity and Structure
The structural foundation of this molecule consists of a central benzenesulfonamide core. An amino group is substituted at the para-position (C4) of the benzene ring, and the sulfonamide nitrogen is substituted with a 4-chlorophenyl group. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological interactions.
Nomenclature and Identifiers
Proper identification is critical for regulatory and research documentation. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 16803-92-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1][4][5] |
| InChI Key | RBJGYDGKXTYSSL-UHFFFAOYSA-N | [1][4][6] |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | [1][7] |
| Synonyms | Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- | [1][4] |
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Summary
The key physical and chemical properties are presented below. The moderate lipophilicity (logP) and poor aqueous solubility are characteristic of many sulfonamide derivatives and present key challenges for formulation development.
| Property | Value | Source |
| Molecular Weight | 282.75 g/mol | [1][6] |
| Physical Form | Solid | [4][8] |
| Melting Point | ~194.8 °C (467.9 K) | [6] |
| logP (Octanol-Water) | 2.723 | [6] |
| Water Solubility (log₁₀ws) | -3.30 | [6] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Expert Insight: The predicted water solubility is low, which is a direct consequence of the two aromatic rings and the chlorine atom imparting significant hydrophobicity.[9] This often necessitates the use of co-solvents or specialized formulation strategies for in-vitro and in-vivo studies. The molecule's ability to act as both a hydrogen bond donor (from the aniline and sulfonamide N-H groups) and acceptor (from the sulfonyl oxygens and nitrogen atoms) allows for specific interactions with biological targets.[9]
Synthesis and Purification
The synthesis of this compound follows a classical and robust pathway common for sulfonamide drugs, beginning from acetanilide. The strategy involves protecting the highly reactive aniline group via acetylation, performing the key sulfonyl chloride formation, coupling it with 4-chloroaniline, and finally, deprotecting to yield the target molecule.
Visualized Synthesis Workflow
The following diagram illustrates the multi-step synthesis process.
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for sulfonamide synthesis.[10]
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath.
-
Reaction: Carefully add chlorosulfonic acid (4-5 molar equivalents) to the flask.
-
Addition: Slowly add dry acetanilide (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10-15 °C.
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a white solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Synthesis of the Protected Intermediate
-
Setup: Dissolve the 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as acetone or pyridine.
-
Addition: Add 4-chloroaniline (1.1 molar equivalents) to the solution. If not using pyridine as the solvent, add pyridine (1.2 molar equivalents) to act as a base to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting sulfonyl chloride.
-
Workup: Pour the reaction mixture into a larger volume of dilute hydrochloric acid to precipitate the product and neutralize excess pyridine.
-
Isolation: Filter the solid, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Step 3: Hydrolysis to this compound
-
Setup: Suspend the protected intermediate from Step 2 in an aqueous solution of hydrochloric acid (e.g., 10-15% HCl).
-
Reaction: Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.
-
Neutralization: Cool the solution and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until precipitation of the final product is complete (typically pH 7-8).
-
Isolation & Purification: Filter the resulting solid, wash extensively with water to remove salts, and dry. The final product can be purified by recrystallization from an appropriate solvent system like ethanol/water.
Analytical Methodologies
Confirming the purity and identity of the synthesized compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Visualized Analytical Workflow
Caption: Standard workflow for HPLC purity analysis.
Detailed HPLC Protocol
This protocol provides a robust starting point for method development.[11]
-
Instrumentation: HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector.
-
Column: YMC-Triart C8 or equivalent C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (Re-equilibration)
-
Trustworthiness Check: A self-validating system for this protocol involves running a blank (diluent only) to identify system peaks, followed by the sample injection. The peak corresponding to the main compound should be symmetrical, and its area percentage should be calculated to determine purity. For identity confirmation, the retention time should be compared against a qualified reference standard.
Biological Context and Potential Applications
The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.
Potential Mechanism of Action: Dihydropteroate Synthase Inhibition
The primary mechanism of action for classical sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[12] Sulfonamides are structural analogues of para-aminobenzoic acid (PABA) and compete for the enzyme's active site, thereby halting folate production and arresting bacterial growth.[12]
Visualized Mechanism of Action
Caption: Inhibition of the bacterial folic acid pathway.
Other Potential Targets
-
Carbonic Anhydrases (CAs): The primary sulfonamide group is a classic zinc-binding pharmacophore, making many benzenesulfonamides potent inhibitors of carbonic anhydrase isoforms.[13] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[13]
-
Cyclooxygenase (COX): A structurally similar N-methylated analogue, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, has been identified as a COX-1 inhibitor.[14] This suggests that the parent compound may also possess activity against enzymes in the arachidonic acid cascade, which are key targets for anti-inflammatory drugs.
Safety and Handling
Understanding the hazard profile is crucial for safe handling in a research environment.
GHS Hazard Classification
| Hazard Code | Statement | Reference |
| H302 | Harmful if swallowed | [8][15] |
| H315 | Causes skin irritation | [8][15] |
| H319 | Causes serious eye irritation | [8][15] |
| H335 | May cause respiratory irritation | [8][15] |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid breathing dust.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep in the dark under an inert atmosphere at room temperature.[8]
Conclusion
This compound is a well-defined chemical entity with properties that make it an interesting candidate for further investigation in drug discovery. Its synthesis is achievable through established chemical pathways, and its purity can be readily assessed using standard analytical techniques like HPLC. While its low aqueous solubility presents a formulation challenge, its structural similarity to known antibacterial agents, carbonic anhydrase inhibitors, and COX inhibitors provides a strong rationale for its inclusion in screening campaigns targeting these enzyme classes. This guide serves as a foundational technical resource for scientists working with this and related sulfonamide compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information.
- Appchem. (n.d.). Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)sulfonyl]-.
- Chemspace. (n.d.). 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide.
- Cheméo. (n.d.). This compound.
- Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.
- PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.
- Tasneem, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 9(5), 1-10.
- PrepChem.com. (n.d.). Synthesis of 4-(((4-chlorophenyl)methyl)((4-fluorophenyl)-methyl)amino)benzenesulfonic acid.
- Matrix Fine Chemicals. (n.d.). 4-AMINOBENZENE-1-SULFONAMIDE.
- PubChemLite. (n.d.). This compound.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
- Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
- Appchem. (n.d.). This compound.
- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
- Amerigo Scientific. (n.d.). N-(4-Chlorophenyl)benzenesulfonamide.
- PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. National Center for Biotechnology Information.
- National Institutes of Health. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(12), 20958-20970.
Sources
- 1. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide - C12H11ClN2O2S | CSSB00000489639 [chem-space.com]
- 3. labshake.com [labshake.com]
- 4. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 5. appchemical.com [appchemical.com]
- 6. chemeo.com [chemeo.com]
- 7. PubChemLite - this compound (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 16803-92-2 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
An In-Depth Technical Guide to 4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS: 16803-92-2)
A Core Scaffold for Modern Drug Discovery and Chemical Synthesis
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry and synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential mechanisms of action, and analytical characterization.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the discovery of their antibacterial properties, sulfonamides have been developed into diuretics, anticonvulsants, and inhibitors of various enzymes.[1] this compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel bioactive molecules. Its structure combines the key pharmacophoric elements of a benzenesulfonamide with a halogenated aromatic ring, a feature often exploited to enhance binding affinity and modulate pharmacokinetic properties.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 16803-92-2 | [2] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [2] |
| Molecular Weight | 282.75 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Predicted to be a solid | [3][4] |
| Melting Point | Not explicitly available, but related compounds have melting points in the range of 100-200 °C. | |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | |
| LogP | 2.723 (Crippen Method) | [5] |
| pKa | Data not available | [2] |
Structural Elucidation:
The structure of this compound features a central benzenesulfonamide core. The aniline nitrogen is substituted with a 4-chlorophenyl group, and the benzene ring of the sulfonamide is substituted with an amino group at the para-position.
Figure 1: Chemical structure of the title compound.
Synthesis and Manufacturing
The synthesis of this compound typically follows established protocols for sulfonamide formation. A common and efficient method involves the reaction of a sulfonyl chloride with an amine.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.
Figure 2: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from acetanilide. The initial chlorosulfonylation is a critical step, followed by coupling with 4-chloroaniline and subsequent deprotection.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for acidic gases.
-
Reagents: Add acetanilide to an excess of chlorosulfonic acid, portion-wise, while maintaining the temperature below 10 °C with an ice bath.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 4-acetamidobenzenesulfonyl chloride and 4-chloroaniline in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Hydrolysis: Upon completion, add an aqueous solution of sodium hydroxide and heat the mixture to hydrolyze the acetyl protecting group.
-
Work-up: Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Potential Mechanisms of Action and Applications
While specific biological data for this compound is not extensively published, its structural motifs suggest several potential avenues for research and application.
Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][6][7][8] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary amino group of the sulfonamide is crucial for coordinating with the zinc ion in the active site of the enzyme. The substituted phenyl ring can be tailored to achieve isoform-selective inhibition.
Figure 3: General mechanism of carbonic anhydrase inhibition.
Antibacterial Activity
Sulfonamides were the first class of synthetic antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids. As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity. The 4-aminobenzenesulfonamide core of the title compound is structurally similar to para-aminobenzoic acid (PABA), the natural substrate of DHPS.
Kinase Inhibition
The general structure of this compound also bears resemblance to scaffolds found in some kinase inhibitors, where the sulfonamide can act as a hinge-binding motif. Further derivatization of the amino group and the phenyl rings could lead to potent and selective kinase inhibitors for applications in oncology and inflammatory diseases. A structurally related N-methylated analog, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, has been identified as a COX-1 inhibitor.[9]
Intermediate in Chemical Synthesis
Beyond its potential biological activities, this compound is a valuable intermediate in organic synthesis. The primary amino group can be readily diazotized and converted into a wide range of functional groups, or it can be acylated or alkylated to generate libraries of new compounds for screening in drug discovery programs. A patent has listed this compound among others in the synthesis of more complex molecules.[10]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of a compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[11][12][13]
Hypothetical HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons in both the aniline and chlorophenyl rings, as well as signals for the amine and sulfonamide protons.[2][14][15]
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic protons (4-chlorophenyl): ~7.2-7.4 ppm (multiplet)
-
Aromatic protons (4-aminophenyl): ~6.6-7.6 ppm (multiplets)
-
NH₂ protons: ~5.8 ppm (broad singlet)
-
SO₂NH proton: ~10.0 ppm (broad singlet)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would be a suitable technique. The expected [M+H]⁺ ion would be at m/z 283.03.
Safety and Handling
Based on GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical entity with significant potential in drug discovery and as a synthetic intermediate. Its core sulfonamide structure provides a foundation for the development of inhibitors for various enzymes, including carbonic anhydrases and dihydropteroate synthase. The presence of a reactive amino group and a modifiable chlorophenyl ring offers ample opportunities for further chemical exploration. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.
References
- Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information.
- ResearchGate. (2009). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. Journal of Chemical & Engineering Data, 54(11).
- PubMed. (2010). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567.
- PubMed. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubMed Central (PMC). (2020). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 138–153.
- The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).
- PubMed. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12534.
- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
- PubMed. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5124.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
- ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- NIST WebBook. (n.d.). Benzenesulfonic acid, 4-amino-.
- SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum.
- Cheméo. (n.d.). This compound.pdf.
- SpectraBase. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Spectrum.
- Google Patents. (n.d.). US8545884B2 - Solid pharmaceutical formulations comprising BIBW 2992.
- PubChem. (n.d.). 4-amino-N-(4-aminophenyl)benzenesulphonamide. National Center for Biotechnology Information.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. chemeo.com [chemeo.com]
- 6. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,7-Dichloroquinoline | Quinolines | Ambeed.com [ambeed.com]
- 11. Separation of Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Introduction
4-amino-N-(4-chlorophenyl)benzenesulfonamide is a molecule belonging to the benzenesulfonamide class of compounds.[1] This class is renowned for its diverse biological activities, stemming from the versatile sulfonamide functional group. Historically, sulfonamides were among the first effective antibacterial drugs.[2] More recently, their role as potent enzyme inhibitors has been extensively explored, leading to treatments for a variety of conditions including glaucoma, epilepsy, and cancer.[1][3] This guide provides a comprehensive technical overview of the primary mechanism of action of this compound, focusing on its role as a carbonic anhydrase inhibitor. We will also explore its potential as an antibacterial agent based on the well-established mechanism of sulfonamides. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biochemical interactions.
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
The principal mechanism of action for many benzenesulfonamides, including likely this compound, is the inhibition of carbonic anhydrases (CAs).[1][4] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance. There are at least 15 known CA isoforms in humans, and their tissue-specific expression and physiological roles make them attractive targets for therapeutic intervention.[1]
Molecular Interaction with Carbonic Anhydrase
The inhibitory activity of benzenesulfonamides is primarily attributed to the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity. The aryl group of the benzenesulfonamide engages in further interactions with hydrophobic and hydrophilic residues within the active site cavity, which contributes to the binding affinity and isoform selectivity of the inhibitor.[1]
The general binding mode involves the following key interactions:
-
Coordination with the Zinc Ion: The nitrogen atom of the sulfonamide group displaces the zinc-bound hydroxide ion, forming a coordinate bond with the Zn²⁺.
-
Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in CA II).
-
Van der Waals Interactions: The benzene ring and its substituents interact with hydrophobic and aromatic residues lining the active site cavity.
The "tail" of the sulfonamide, in this case, the N-(4-chlorophenyl) group, plays a crucial role in determining the potency and selectivity for different CA isoforms.[1] Variations in the amino acid composition of the active site across different isoforms allow for the design of isoform-selective inhibitors.
Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition
Caption: Diagram of carbonic anhydrase catalysis and competitive inhibition.
Potential Mechanism of Action: Dihydropteroate Synthase Inhibition
In addition to carbonic anhydrase inhibition, sulfonamides are classic antibacterial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This pathway is absent in humans, who obtain folic acid from their diet, making it an excellent target for selective toxicity against bacteria.
Molecular Mimicry of PABA
The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2] The 4-aminobenzenesulfonamide core of the molecule mimics PABA, allowing it to bind to the active site of DHPS. However, unlike PABA, the sulfonamide cannot be further processed by the enzyme, leading to the competitive inhibition of folic acid synthesis. Folic acid is a vital precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids. Its depletion ultimately halts DNA replication and cell division, resulting in a bacteriostatic effect.[2]
Signaling Pathway: Bacterial Folic Acid Synthesis and its Inhibition
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its chemical structure. Key structural features and their influence on activity are outlined below:
| Structural Feature | Contribution to Activity |
| 4-Amino Group | Essential for antibacterial activity by mimicking PABA.[2] Also influences binding to certain carbonic anhydrase isoforms. |
| Benzenesulfonamide Core | The primary pharmacophore for carbonic anhydrase inhibition.[1] |
| N-(4-chlorophenyl) Group | The "tail" moiety that significantly influences the potency and selectivity for different carbonic anhydrase isoforms. The chlorine atom can engage in specific interactions within the enzyme's active site.[1] |
Pharmacokinetic Considerations
| Pharmacokinetic Parameter | Expected Properties |
| Absorption | Likely to be well-absorbed orally, a common characteristic of small molecule drugs. |
| Distribution | Plasma protein binding is expected to be high, which can influence the free drug concentration and efficacy.[6] |
| Metabolism | Potential for metabolism via N-acetylation of the 4-amino group, a common pathway for sulfonamides.[5] |
| Excretion | Primarily renal excretion, with the rate influenced by factors such as plasma protein binding and renal uptake transporters.[7] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)
This assay measures the binding of an inhibitor to a carbonic anhydrase isoform by monitoring the change in the protein's thermal stability.
Methodology:
-
Protein and Dye Preparation: A solution of the target carbonic anhydrase isoform (e.g., CA II) is prepared in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is added.
-
Compound Addition: The test compound, this compound, is added to the protein-dye mixture at various concentrations.
-
Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. As the protein unfolds, the dye binds, and the fluorescence signal increases.
-
Data Analysis: The melting temperature (Tm) of the protein is determined for each compound concentration. An increase in Tm indicates that the compound has bound to and stabilized the protein. The binding affinity can be calculated from the concentration-dependent shift in Tm.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (inhibitor) to a macromolecule (enzyme), providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The target carbonic anhydrase isoform is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the inhibitor solution are made into the enzyme solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4]
Conclusion
This compound is a benzenesulfonamide derivative with a primary mechanism of action centered on the inhibition of carbonic anhydrases. Its structural features also suggest potential antibacterial activity through the inhibition of dihydropteroate synthase. A thorough understanding of its interactions with these enzyme targets, guided by the experimental protocols outlined in this guide, is crucial for its further development as a therapeutic agent. The principles of structure-activity relationships and pharmacokinetic properties discussed herein provide a framework for the rational design of more potent and selective analogs.
References
- Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16939-16964.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information.
- Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(23), 28713-28727.
- Puscas, I., et al. (2003). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 395-403.
- Nishimuta, H., et al. (2007). Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs. Drug Metabolism and Disposition, 35(10), 1888-1894.
- Al-Amiery, A. A., et al. (2012). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Transworld Scientific Journals, 7(1), 1-6.
- Kazokaite, J., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421.
- Tumosienė, I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12496.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Appchem. (n.d.). Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)sulfonyl]-.
- Taha, M., et al. (2017). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 22(10), 1649.
- Ciccone, A., et al. (2020). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 374(2), 275-286.
- Gireesh, P., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 22(10), 1735.
- Cheméo. (n.d.). This compound.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
An In-Depth Technical Guide to the Biological Activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Foreword: The Enduring Legacy of the Sulfonamide Scaffold
From the paradigm-shifting discovery of prontosil, the first commercially available antibacterial agent, the benzenesulfonamide moiety has remained a cornerstone of medicinal chemistry.[1] Its remarkable versatility is evident in a vast array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. The primary sulfonamide group's ability to act as a zinc-binding group has made it a privileged scaffold for designing enzyme inhibitors, most notably for carbonic anhydrases (CAs), a family of enzymes implicated in numerous pathologies from glaucoma to cancer.[1][2]
This guide focuses on a specific, yet representative, member of this class: This compound . We will dissect its chemical synthesis, explore its known and potential biological activities based on extensive research into its derivatives, and provide detailed experimental frameworks for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
Compound Profile: this compound
This secondary sulfonamide serves as a foundational structure for numerous derivatives. Its key features—the 4-amino group, the central benzenesulfonamide core, and the N-linked 4-chlorophenyl "tail"—each play a critical role in defining its physicochemical properties and biological interactions.
-
IUPAC Name: this compound[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 282.75 g/mol | PubChem[3] |
| XLogP3 | 2.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Chemical Synthesis and Characterization
The synthesis of this compound is a multi-step process that leverages fundamental reactions in organic chemistry. The general strategy involves the formation of the sulfonamide bond followed by the modification of a functional group on the benzene ring.
Synthetic Workflow
The most common pathway begins with a protected or precursor form of the 4-amino group, typically a nitro group, which is later reduced in the final step. This approach prevents unwanted side reactions with the amino group during the initial sulfonylation step.
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide drug.
Mechanism 2: Induction of Mitochondrial Dysfunction
-
Rationale: Some N-(4-chlorophenyl)-γ-amino acid derivatives have been shown to target mitochondria, the powerhouses of the cell. [7]By disrupting mitochondrial function, these compounds can trigger a cascade of events leading to cell death.
-
Key Events:
-
Induction of mitochondrial injury.
-
Increased production of Reactive Oxygen Species (ROS).
-
Significant reduction in ATP synthesis.
-
Initiation of apoptosis (programmed cell death). [7] Table 2: Anticancer Activity of Selected Benzenesulfonamide Derivatives
-
| Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| N-(4-chlorophenyl)-γ-amino acid | A549 (NSCLC) | 38.38 µM | [7] |
| s-Triazine Sulfonamide | MDA-MB-468 (Breast) | 1.48 µM | [2] |
| 1,2,4-Triazine Sulfonamide | HT-29 (Colon) | 1.5 - 3 µM | [8] |
| N-(heterocyclylphenyl)benzenesulfonamide | HCT116 (Colorectal) | 0.12 µM | [9] |
Antimicrobial Activity
The historical basis of sulfonamide pharmacology is rooted in antimicrobial action. While bacterial resistance to older sulfa drugs is widespread, novel sulfonamide derivatives continue to be explored as effective antimicrobial agents.
-
Mechanism of Action: The classic mechanism for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors. Bacteria require folic acid for DNA and RNA synthesis, so blocking its production is bacteriostatic.
-
Observed Activity: Studies on derivatives bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated activity against Gram-positive bacterial strains. [10]Other related structures have shown inhibitory effects on bacteria such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. [11]
Methodologies for Biological Evaluation
To validate the therapeutic potential of this compound or its derivatives, rigorous and standardized biological assays are required.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic (cell-killing) potential of a compound.
Caption: Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suspension of cancer cells (e.g., A549, MDA-MB-468) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold with significant, albeit largely untapped, therapeutic potential. The extensive body of research on its derivatives strongly suggests promising avenues in both oncology and infectious disease.
Key Insights:
-
Anticancer Potential: The primary opportunity lies in designing derivatives that can selectively inhibit tumor-associated carbonic anhydrase isoforms like CA IX. Further exploration of mechanisms involving mitochondrial disruption could yield novel therapeutic strategies. [2][7]* Antimicrobial Development: While classic sulfa drug resistance is a challenge, the scaffold can be modified to create novel agents that may evade existing resistance mechanisms or target different bacterial enzymes.
Future Research:
-
Synthesis of a Focused Library: A library of derivatives should be synthesized, modifying the 4-amino group and exploring different substitutions on the N-phenyl ring to probe structure-activity relationships systematically.
-
Isoform-Selective CA Inhibition: Screen new compounds against a panel of human CA isoforms to identify selective inhibitors of CA IX and XII, which could lead to anticancer drugs with fewer side effects. [1]3. Combination Therapies: Investigate the synergistic effects of potent derivatives with standard chemotherapeutic agents, as has been shown for related compounds. [7]4. ADMET Profiling: Conduct early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to ensure that biologically active compounds also possess drug-like properties.
By leveraging the principles of medicinal chemistry and modern biological screening, the this compound core can serve as a launchpad for the development of next-generation targeted therapies.
References
- Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13380.
- PubChem (n.d.). This compound. National Center for Biotechnology Information.
- PubChem (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information.
- PrepChem (n.d.). Synthesis of 4-aminobenzenesulfonamide.
- Apostol, T.-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122.
- Vaickelionienė, R., et al. (2021). A N-(4-chlorophenyl)-γ-amino acid derivative synergizes with cytosine arabinoside to induce the death of Non-Small Cell Lung Cancer cells. Biomedicine & Pharmacotherapy, 143, 112224.
- Vaškevičienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10998.
- Google Patents (1987). US4698445A - 4-amino benzenesulfonamides.
- Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16766.
- ResearchGate (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
- Sławiński, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(19), 10583.
- De Vita, D., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
- Sivasakthivel, P., & Rajasekaran, K. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide. Journal of Drug Delivery and Therapeutics, 9(2-s), 49-52.
- Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 19(6), 1361.
- ResearchGate (n.d.). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS.
- Cheméo (n.d.). This compound.
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
- Peříková, M., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(16), 4930.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 6. chemeo.com [chemeo.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
4-amino-N-(4-chlorophenyl)benzenesulfonamide literature review
An In-Depth Technical Guide to 4-amino-N-(4-chlorophenyl)benzenesulfonamide: Synthesis, Properties, and Biological Context
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest within the field of medicinal chemistry. While direct biological data on this specific compound is nascent, its structural architecture, featuring the classic benzenesulfonamide core, positions it as a valuable scaffold and a precursor for pharmacologically active agents. This document delves into its physicochemical properties, outlines a detailed synthetic protocol, and explores its potential biological activities by examining structurally related analogs. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and potential applications, grounded in authoritative references.
Introduction
The benzenesulfonamide moiety is a cornerstone pharmacophore in drug discovery, renowned for its presence in a wide array of therapeutic agents, from antibacterial drugs (sulfa drugs) to diuretics, and inhibitors of enzymes like carbonic anhydrase and cyclooxygenase. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and its capacity to mimic a carboxylate or phosphate group, thereby interacting with various biological targets.
This compound (CAS: 16803-92-2) is a distinct member of this class. It combines the primary aminobenzenesulfonamide group, critical for carbonic anhydrase inhibition, with a 4-chlorophenyl substituent, a common feature in kinase and other enzyme inhibitors that often enhances binding affinity through hydrophobic and halogen-bonding interactions. This guide synthesizes the available chemical data and places the molecule in a broader biological context, highlighting its potential as a research chemical and a foundational building block for novel therapeutics.[1]
Physicochemical Properties and Identification
A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 16803-92-2 | [2][3] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [2][3][4][5] |
| Molecular Weight | 282.75 g/mol | [2][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-(4-Chlorophenyl)-4-aminobenzenesulfonamide | [4] |
| Appearance | Solid | [4] |
| logP (Computed) | 2.723 | [5] |
| Enthalpy of Fusion | 23.80 ± 0.50 kJ/mol | [5] |
| Boiling Point (Computed) | 745.19 K | [5] |
| Melting Point (Computed) | 467.90 ± 0.20 K | [5] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that relies on established sulfonamide chemistry. The primary challenge is the selective reaction at the sulfonamide linkage without interfering with the aromatic amino group, which necessitates the use of a protecting group strategy.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the sulfonamide bond. This reveals two key starting materials: a protected 4-aminobenzenesulfonyl chloride and 4-chloroaniline. The protecting group on the amino function (e.g., an acetyl group) is crucial to prevent self-reaction and direct the synthesis.
Caption: Structural comparison of the title compound and its N-methylated COX-1 inhibitor analog.
Role as a Scaffold in Modern Drug Discovery
The title compound serves as an excellent starting point or building block for more complex molecules. For instance, recent research has shown that benzenesulfonamide derivatives can act as potent inhibitors of the Wnt/β-catenin signaling pathway, a critical target in colorectal cancer. [6]A novel inhibitor, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, demonstrates how the core structure can be elaborated to achieve high potency and metabolic stability. [6]This underscores the value of this compound in fragment-based drug design and lead optimization campaigns.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of its analogs, key points on the molecule can be identified for modification to tune its biological activity.
Caption: Key modification points for SAR studies.
Conclusion and Future Directions
This compound is a chemically tractable molecule with significant, albeit largely unexplored, therapeutic potential. Its synthesis is straightforward, and its structure contains key pharmacophoric elements that suggest activity against important enzyme classes like carbonic anhydrases and cyclooxygenases.
Future research should focus on:
-
Systematic Biological Screening: The compound should be profiled against panels of human carbonic anhydrase isoforms and COX-1/COX-2 enzymes to definitively establish its primary biological targets and selectivity.
-
Derivative Synthesis: A library of analogs should be synthesized based on the SAR insights, modifying the amino and chlorophenyl groups to optimize potency and selectivity for a chosen target.
-
Structural Biology: Co-crystallization studies of the compound or its optimized derivatives with their target enzymes would provide invaluable insight into the specific molecular interactions driving its activity.
As a readily accessible chemical scaffold, this compound remains a valuable tool for chemists and pharmacologists aiming to develop next-generation enzyme inhibitors.
References
- This compound | C12H11ClN2O2S | CID 788021.
- This compound.pdf. Cheméo. [Link]
- 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S.
- Rutkauskas, K., Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
- 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide | C12H11ClN2O2S | CID 2357660.
- Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]
- Lumley, P., et al. (1987). 4-amino benzenesulfonamides.
- This compound | 16803-92-2. Appchem. [Link]
- Maccari, G., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
- Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)sulfonyl]- | 104095-23-0. Appchem. [Link]
- 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide. Chemspace. [Link]
Sources
- 1. labshake.com [labshake.com]
- 2. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 5. chemeo.com [chemeo.com]
- 6. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-amino-N-(4-chlorophenyl)benzenesulfonamide: From Historical Context to Modern Applications
Introduction: A Molecule in the Legacy of Sulfa Drugs
4-amino-N-(4-chlorophenyl)benzenesulfonamide belongs to the illustrious class of sulfonamides, compounds that heralded the dawn of the antibiotic age. The discovery of Prontosil in the 1930s by Gerhard Domagk, a breakthrough that earned him the 1939 Nobel Prize in Medicine, revealed that the in vivo cleavage of an azo dye produced the active antibacterial agent, sulfanilamide (4-aminobenzenesulfonamide). This seminal discovery unlocked a new paradigm in chemotherapy, demonstrating that synthetic molecules could effectively combat systemic bacterial infections. The subsequent decades saw an explosion in the synthesis of thousands of sulfanilamide derivatives, in an effort to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. This compound is a direct descendant of this chemical lineage, representing a modification of the core sulfanilamide structure by the incorporation of a 4-chlorophenyl group at the sulfonamide nitrogen. While its initial development was likely rooted in the quest for superior antibacterial agents, its modern significance has pivoted towards a different, yet equally critical, therapeutic target: carbonic anhydrase. This guide provides a comprehensive technical overview of this compound, from its synthesis and structural elucidation to its contemporary applications as a modulator of key physiological and pathological processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | |
| Molecular Weight | 282.75 g/mol | |
| CAS Number | 16803-92-2 | |
| Appearance | Solid | |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-200°C. | Inferred from related structures |
| pKa | Data available in IUPAC Digitized pKa Dataset |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that is emblematic of the classical methods used to prepare sulfonamide drugs. The following protocol is a representative synthesis based on established chemical principles.
Overall Synthetic Scheme
Caption: Mechanism of action of this compound as a carbonic anhydrase inhibitor.
Applications and Future Directions
The primary application of this compound and its derivatives in modern research is as a scaffold for the development of selective carbonic anhydrase inhibitors. Given the role of CA IX and CA XII in cancer, there is significant interest in developing sulfonamide-based drugs for oncology. By inhibiting these enzymes, it is hypothesized that the intracellular pH of cancer cells can be lowered, leading to apoptosis and a reduction in tumor growth and metastasis.
Furthermore, the study of such inhibitors provides valuable tools for dissecting the physiological and pathological roles of different carbonic anhydrase isoforms. The development of isoform-selective inhibitors is a key area of research, as this would minimize off-target effects and improve the therapeutic index of potential drugs.
Future research will likely focus on:
-
Structure-Activity Relationship (SAR) studies: To design more potent and selective inhibitors of CA IX and CA XII.
-
Preclinical and clinical evaluation: To assess the efficacy of these compounds as anticancer agents, both as monotherapies and in combination with other cancer treatments.
-
Exploration of other therapeutic areas: As carbonic anhydrases are involved in a wide range of physiological processes, inhibitors based on the this compound scaffold may find applications in other diseases, such as glaucoma, epilepsy, and altitude sickness.
Conclusion
This compound is a molecule with a rich historical legacy rooted in the golden age of antibiotic discovery. While its initial promise as an antibacterial agent has been superseded by more potent drugs, its fundamental chemical structure has found new life in the pursuit of targeted therapies for cancer and other diseases. Its role as a carbonic anhydrase inhibitor highlights the remarkable versatility of the sulfonamide scaffold and underscores the enduring importance of chemical synthesis in addressing contemporary medical challenges. This guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its mechanism of action and future potential, serving as a valuable resource for researchers and scientists in the field of drug development.
References
- PubChem Compound Summary for CID 788021, this compound.
A Researcher's Guide to the Design, Synthesis, and Evaluation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide Structural Analogs
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] This guide focuses on the specific moiety, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, as a foundational template for analog development. We will provide an in-depth exploration of the strategic design principles, synthetic methodologies, structure-activity relationship (SAR) analysis, and key biological applications of its structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols to guide the discovery of novel therapeutic candidates.
The Core Moiety: Deconstructing this compound
The parent compound, this compound, serves as our starting point.[3] Its structure is characterized by three key regions that are amenable to chemical modification to generate structural diversity and modulate biological activity. Understanding these regions is fundamental to rational drug design.
-
Region A (The Anilino Moiety): The 4-aminopheny group is a critical component. The primary amine (-NH2) is essential for the classical antibacterial mechanism of action, where it acts as a structural mimic of para-aminobenzoic acid (PABA), a vital precursor in the bacterial folic acid synthesis pathway.[4][5]
-
Region B (The Sulfonamide Linker): The -SO2NH- group is the quintessential feature of all sulfonamides. It acts as a key hydrogen bond donor and acceptor and is crucial for interacting with biological targets, most notably the zinc ion in metalloenzymes like carbonic anhydrase.[6][7]
-
Region C (The N-aryl Substituent): The N-(4-chlorophenyl) group significantly influences the compound's physicochemical properties, such as lipophilicity and electronic character. Modifications in this region, often termed the "tail" approach, are a primary strategy for tuning potency and achieving isoform selectivity against specific targets.[8]
Caption: Key modifiable regions of the core scaffold.
Strategic Design and Synthesis of Analogs
The synthesis of benzenesulfonamide analogs is a well-established process in medicinal chemistry, typically involving the coupling of a sulfonyl chloride with an appropriate amine.[9] This robust methodology allows for the systematic exploration of chemical space.
Rationale for Analog Design
The primary goal of analog synthesis is to systematically probe the structure-activity relationship (SAR). The choice of substituents is not random but is guided by established medicinal chemistry principles:
-
Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -CF3) onto the N-aryl ring (Region C) can modulate the acidity of the sulfonamide N-H proton, which can directly impact binding affinity to targets like carbonic anhydrase.[10]
-
Steric Effects: Varying the size and position (ortho, meta, para) of substituents explores the steric tolerance of the target's binding pocket. Bulky groups may enhance selectivity by preventing binding to isoforms with smaller active sites.
-
Lipophilicity: Altering the lipophilicity (logP) by adding hydrophobic or hydrophilic moieties affects solubility, cell permeability, and pharmacokinetic properties.
-
Bioisosteric Replacement: Replacing the phenyl ring in Region C with heterocycles (e.g., pyridine, thiadiazole, pyrazole) can introduce new hydrogen bonding opportunities, improve metabolic stability, and alter solubility.[11]
General Synthetic Workflow
The most common and reliable route begins with the protection of the aniline nitrogen, followed by chlorosulfonation, coupling with the desired amine, and final deprotection.
Caption: A robust workflow for analog synthesis.
Key Biological Targets and Therapeutic Applications
Sulfonamides are a versatile class of compounds with a wide range of biological activities, stemming from their ability to target multiple key enzymes and pathways.[2][4]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of CO2.[6] Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[12][13] The primary sulfonamide group (-SO2NH2) is a canonical zinc-binding group, chelating the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form.[6][14] Analogs of this compound can be potent CA inhibitors, with selectivity for different isoforms (e.g., hCA I, II, IX, XII) being dictated by the nature of the "tail" region (Region C).[7][13]
Caption: Sulfonamide coordinating with the active site zinc ion.
Antibacterial Activity
The foundational application of sulfonamides is as antibacterial agents.[4] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[5][15] Since humans acquire folate from their diet and do not possess this enzyme, sulfonamides exhibit selective toxicity against susceptible microorganisms.[5] The 4-amino group (Region A) is paramount for this activity, as it mimics the natural substrate, PABA.[][17]
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the core structure and subsequent evaluation of biological activity allows for the development of a clear SAR. The following table presents hypothetical, yet representative, data for a series of analogs targeting human Carbonic Anhydrase II (hCA II), a well-studied isoform.
| Analog ID | Modification (R group on N-phenyl ring) | Activity vs. hCA II (Kᵢ, nM) | Rationale for Change |
| Parent | 4-Cl (Reference Compound) | 85 | Baseline activity. |
| 1a | 4-F | 75 | Fluorine is a bioisostere of chlorine; similar activity expected. |
| 1b | 4-H (unsubstituted) | 150 | Removal of halogen reduces potency, suggesting a favorable interaction. |
| 1c | 4-CH₃ | 92 | Minor change in potency; lipophilicity increase is tolerated. |
| 1d | 4-NO₂ | 25 | Strong electron-withdrawing group enhances N-H acidity, improving zinc binding. |
| 1e | 2,4-diCl | 45 | Additional substitution improves affinity, possibly through extra contacts. |
| 1f | 3-Cl, 4-CH₃ | 68 | Positional changes of substituents fine-tune interactions within the active site. |
This data is illustrative and serves to demonstrate SAR principles. As seen with analog 1d , the addition of a strong electron-withdrawing nitro group can significantly increase potency against hCA II. This is a common observation in sulfonamide-based CA inhibitors, as it lowers the pKa of the sulfonamide proton, facilitating its deprotonation and subsequent coordination to the catalytic zinc ion.[10]
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, detailed and validated protocols are essential.
Protocol: General Synthesis of Analog 1d (4-amino-N-(4-nitrophenyl)benzenesulfonamide)
-
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride. To a flask cooled in an ice bath, add chlorosulfonic acid (5.0 eq). Slowly add acetanilide (1.0 eq) in portions, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 2 hours. Carefully pour the reaction mixture onto crushed ice. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield the sulfonyl chloride intermediate. Self-Validation: Confirm structure by ¹H NMR and melting point.
-
Step 2: Coupling. Dissolve 4-nitroaniline (1.1 eq) in pyridine at 0 °C. Add the 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise. Stir the reaction at room temperature overnight. Pour the mixture into cold 2M HCl. Collect the precipitate by filtration, wash with water, and dry. Self-Validation: Monitor reaction progress by TLC until starting material is consumed.
-
Step 3: Deprotection. Suspend the protected intermediate from Step 2 in a mixture of ethanol and concentrated HCl. Heat the mixture at reflux for 4-6 hours. Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Collect the resulting solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water). Self-Validation: Confirm final product structure and purity (>95%) via ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.[9][18][19]
Protocol: Characterization by HPLC-MS
A robust method for confirming purity and identity involves Liquid Chromatography-Mass Spectrometry.[19]
-
System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[19]
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Detection: Monitor the [M+H]⁺ ion for the target analog in positive ESI mode. For analog 1d , this would be m/z 294.03.
-
Self-Validation: The protocol is validated by a sharp, symmetric peak at the expected retention time with a corresponding mass spectrum showing the correct molecular ion. Purity is determined by integrating the peak area.
Conclusion and Future Directions
The this compound scaffold represents a highly fertile ground for the development of novel therapeutic agents. The synthetic accessibility and well-understood SAR principles make it an attractive starting point for drug discovery campaigns targeting enzymes like carbonic anhydrases and dihydropteroate synthase.[13][20] Future research should focus on exploring more complex heterocyclic replacements in Region C to enhance isoform selectivity and improve pharmacokinetic profiles.[11] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the design-synthesis-test cycle and lead to the more rapid identification of potent and selective lead compounds.[10][21]
References
- Al-Hussain, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 11, 2487–2501.
- Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications.
- Maj, A. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of Sulfur Chemistry.
- Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences.
- Oudah, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate.
- Carradori, S., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
- Abdel-Ghani, N. T., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience.
- Zhu, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry.
- Unacademy. Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following.
- O'Donovan, D. H., & O'Donovan, D. J. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry.
- De Luca, V., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Nocentini, A., & Supuran, C. T. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Expert Opinion on Therapeutic Patents.
- Jiang, Z., et al. (2020). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry.
- Pharmacy Concepts. (2022). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube.
- Al-Omar, M. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.
- Slideshare. (2015). Med.chem sulfonamides.
- SULPHONAMIDES.pdf.
- Wikipedia. Sulfonamide (medicine).
- Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
- Bua, S., et al. (2023). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences.
- Dandela, R., et al. (2022). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry.
- ResearchGate. (2016). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.
- ResearchGate. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
- Khan, S. A., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society.
- Al-Amiery, A. A., et al. (2023). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate.
- Smirnov, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- Al-Masoudi, N. A., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.
- Romagnoli, R., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry.
- Shimadzu. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
- PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- Asker, F. W., et al. (2018). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research. Available at: [http://www.rjpbcs.com/pdf/2018_9(5)/[22].pdf]([Link]22].pdf)
- Yurttaş, L., et al. (2013). Synthesis and Biological Evaluation of Some New N1-[4-(4-Chlorophenylsulfonyl)benzoyl]-N4-(aryl)-thiosemicarbazides and Products of Their Cyclization. ResearchGate.
- Numan, A., & Danielson, N. D. (2004). Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization. Journal of Chromatography A.
- PubChem. This compound.
- Cheméo. This compound.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. mdpi.com [mdpi.com]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Med.chem sulfonamides | PPT [slideshare.net]
- 17. mlsu.ac.in [mlsu.ac.in]
- 18. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 21. researchgate.net [researchgate.net]
Unveiling the Therapeutic Landscape of 4-amino-N-(4-chlorophenyl)benzenesulfonamide: A Technical Guide to Putative Molecular Targets
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of the synthetic compound 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Drawing upon the well-established polypharmacology of the sulfonamide scaffold and specific evidence from close structural analogs, we identify and technically evaluate three primary putative target classes: Cyclooxygenases (COX), Carbonic Anhydrases (CAs), and Dihydropteroate Synthase (DHPS). For each proposed target, this guide details the scientific rationale, supporting evidence from the literature, and comprehensive, field-proven experimental workflows for validation. Methodologies are presented with a focus on causality and self-validation, intended to equip researchers in drug discovery and chemical biology with the necessary framework to rigorously investigate the mechanism of action of this compound. Visualizations of key pathways and experimental workflows are provided to enhance conceptual understanding.
Introduction to this compound
This compound is a member of the sulfonamide class of compounds, a scaffold of significant historical and ongoing importance in medicine.[1] Sulfonamides are characterized by a sulfonyl group connected to an amine group and are known to exhibit a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[2][3] The therapeutic versatility of this class stems from the ability of the sulfonamide moiety to act as a potent zinc-binding group in metalloenzymes or to mimic the structure of endogenous substrates, such as p-aminobenzoic acid (PABA).[4][5][6]
The specific structure of this compound, featuring a primary aromatic amine and a chlorinated phenyl ring, suggests the potential for diverse molecular interactions. While this specific molecule is not extensively characterized in publicly available literature, its structural components guide the formulation of credible hypotheses regarding its molecular targets. This guide will proceed to dissect these hypotheses and provide a robust framework for their experimental validation.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 788021[7] |
| CAS Number | 16803-92-2 | PubChem CID: 788021[7] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | PubChem CID: 788021[7] |
| Molecular Weight | 282.75 g/mol | PubChem CID: 788021[7] |
Putative Target Class I: Cyclooxygenases (COX)
Scientific Rationale and Evidence
The cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. The sulfonamide scaffold is a well-established pharmacophore for COX inhibition, most famously exemplified by the selective COX-2 inhibitor Celecoxib.[8] These agents typically function as anti-inflammatory drugs.
The most compelling piece of evidence for considering COX enzymes as a target comes from a close structural analog, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide (PubChem CID: 16126699). This compound, differing only by a methyl group on the sulfonamide nitrogen, is documented as COX-1 Inhibitor II .[9][10] It displays a significant inhibitory preference for COX-1 over COX-2.[10]
Analog Activity Data:
| Compound | Target | IC₅₀ | Selectivity | Reference |
| 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | COX-1 | 3.2 µM | >30-fold vs COX-2 | Otava Chemicals[10] |
| COX-2 | >100 µM | Otava Chemicals[10] |
The structural similarity between the parent compound and this potent COX-1 inhibitor strongly suggests that this compound is also likely to bind to and inhibit COX enzymes. The absence of the N-methyl group may alter its potency and selectivity profile, a hypothesis that warrants direct experimental testing.
Target Validation Workflow: COX Inhibition Assays
Validating the inhibition of COX-1 and COX-2 is a critical first step. This can be achieved through a tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based models.
Principle: This assay directly measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is a component of the enzyme's catalytic cycle and is readily monitored using a colorimetric probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Detailed Protocol:
-
Enzyme Preparation: Obtain purified ovine or human recombinant COX-1 and COX-2 enzymes. Prepare enzyme solutions in Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a heme cofactor.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination (e.g., 0.01 µM to 100 µM).
-
Assay Execution (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Add 20 µL of the respective COX enzyme solution (COX-1 or COX-2).
-
Add 10 µL of heme.
-
Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately add 20 µL of a colorimetric substrate solution (e.g., TMPD).
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader. The rate of color development is proportional to the peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for validating COX inhibition.
Putative Target Class II: Carbonic Anhydrases (CAs)
Scientific Rationale and Evidence
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Several CA isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[11][12]
The primary arylsulfonamide moiety (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.[11] The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its function. Given that this compound possesses an unsubstituted benzenesulfonamide scaffold, it is a strong candidate for a carbonic anhydrase inhibitor. Numerous studies have documented the potent inhibition of various CA isoforms by benzenesulfonamide derivatives.[5][11][13] Specifically, tumor-associated isoforms like CA IX and CA XII are often targeted by sulfonamides in cancer therapy research.[5][13]
Target Validation Workflow: CA Inhibition Assays
Principle: This is the gold-standard method for measuring CA catalytic activity. It measures the pH change resulting from the enzyme-catalyzed hydration of CO₂. The rate of pH drop is monitored using a pH indicator, and the inhibition is quantified by the reduction in this rate.
Detailed Protocol:
-
Enzyme and Compound Preparation:
-
Obtain purified recombinant human CA isoforms of interest (e.g., hCA I, II, IX, XII).
-
Prepare enzyme solutions in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare a stock solution and serial dilutions of this compound in a solvent that will not interfere with the assay (e.g., DMSO, ensuring final concentration is <1%).
-
-
Assay Execution (Stopped-Flow Spectrophotometer):
-
Syringe A: Contains the CA enzyme and a pH indicator (e.g., p-nitrophenol) in buffer.
-
Syringe B: Contains a CO₂-saturated water solution.
-
A pre-incubation step of the enzyme with the inhibitor (or vehicle control) is performed for a set time (e.g., 10-15 minutes) before loading into Syringe A.
-
The contents of the two syringes are rapidly mixed.
-
The absorbance change of the pH indicator is monitored over a short time frame (milliseconds to seconds) at its specific wavelength.
-
-
Data Analysis:
-
The initial rates of the reaction (V₀) are calculated from the slope of the absorbance vs. time curve.
-
The percentage of residual enzyme activity is calculated as (V_inhibitor / V_control) * 100.
-
IC₅₀ or Kᵢ values are determined by plotting the residual activity against the inhibitor concentration.
-
Caption: Mechanism of CA inhibition by sulfonamides.
Putative Target Class III: Dihydropteroate Synthase (DHPS)
Scientific Rationale and Evidence
Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway.[6][14] It catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[6][15] As this pathway is absent in humans, who obtain folate from their diet, DHPS is an excellent target for selective antibacterial agents.[16]
The antibacterial action of sulfonamides is based on their structural mimicry of PABA.[16] The 4-aminobenzenesulfonamide core structure is a classic PABA antagonist that acts as a competitive inhibitor of DHPS.[16][17] this compound contains this exact 4-aminobenzenesulfonamide pharmacophore, making it a prime candidate for a DHPS inhibitor with potential antibacterial activity.
Target Validation Workflow: DHPS Inhibition and Antibacterial Assays
Principle: This assay measures the production of dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) by a purified recombinant DHPS enzyme. The reaction can be monitored by quantifying the consumption of PABA via HPLC or a colorimetric method.
Detailed Protocol:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant DHPS from a relevant bacterial species (e.g., E. coli or S. aureus).
-
Prepare solutions of PABA and DHPP in the assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).
-
-
Assay Execution:
-
In a microcentrifuge tube or 96-well plate, combine the DHPS enzyme, assay buffer, and varying concentrations of the test compound or DMSO (vehicle control).
-
Pre-incubate for 10-15 minutes at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding PABA and DHPP.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) and then stop it by adding a quenching agent (e.g., trichloroacetic acid).
-
-
Quantification (PABA Consumption):
-
A common method is the Bratton-Marshall assay for quantifying remaining PABA.
-
Add sodium nitrite to diazotize the remaining PABA.
-
Add ammonium sulfamate to remove excess nitrite.
-
Add N-(1-Naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
-
Measure the absorbance at 540-550 nm. A higher absorbance indicates more unreacted PABA and thus stronger enzyme inhibition.
-
-
Data Analysis: Calculate IC₅₀ values as described for the COX assay.
Principle: To confirm that enzymatic inhibition translates to a biological effect, the compound's ability to inhibit bacterial growth is tested using standard microbiology protocols.
Detailed Protocol:
-
Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzenesulfonanilide-type cyclooxygenase-1-selective inhibitor [otavachemicals.com]
- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 15. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and is a cornerstone of preclinical development. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve a wide array of compounds. This guide provides a comprehensive technical overview of the solubility of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in DMSO. While specific quantitative solubility data for this compound is not extensively published, this document details the fundamental principles governing its dissolution, provides robust, step-by-step protocols for its experimental determination, and discusses the critical factors that influence solubility. This guide is intended to equip researchers with the necessary knowledge to accurately determine and understand the solubility of this and similar sulfonamide compounds in DMSO, ensuring data integrity and facilitating informed decisions in drug development pipelines.
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of drug discovery and development, the journey of a potential therapeutic agent from a mere concept to a clinical candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a compound is its solubility. Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, poor absorption and bioavailability, and difficulties in formulation development.[1] this compound, a sulfonamide derivative, represents a class of compounds with significant therapeutic potential. Understanding its solubility in DMSO, a powerful and widely used polar aprotic solvent, is paramount for researchers who utilize this solvent for creating stock solutions for high-throughput screening, cellular assays, and various other preclinical studies.[2] This guide serves as a detailed manual, grounded in scientific principles, to navigate the complexities of determining the solubility of this specific sulfonamide in DMSO.
Physicochemical Properties: A Tale of Solute and Solvent
The solubility of a compound is governed by the interplay of its own physicochemical properties and those of the solvent. A thorough understanding of these characteristics is the first step in predicting and experimentally determining solubility.
This compound: The Solute
This compound is a multifaceted molecule with distinct structural features that influence its solubility. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [3] |
| Molecular Weight | 282.75 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 16803-92-2 | [3] |
| Appearance | Solid (predicted) |
The presence of two aromatic rings and a chlorine atom lends a significant hydrophobic character to the molecule. Conversely, the amino (-NH₂) and sulfonamide (-SO₂NH-) groups are polar and capable of acting as hydrogen bond donors and acceptors, introducing a degree of hydrophilicity.
Dimethyl Sulfoxide (DMSO): The Solvent
DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[4] Its key properties are outlined below.
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | [4] |
| Molecular Weight | 78.13 g/mol | [4] |
| Boiling Point | 189 °C (372 °F) | [4] |
| Polarity | Highly polar, aprotic | [4] |
| Miscibility | Miscible with water and many organic solvents | [4] |
Intermolecular Interactions and Expected Solubility
The dissolution of this compound in DMSO is driven by favorable intermolecular interactions that overcome the lattice energy of the solid compound. The polar sulfoxide group in DMSO can act as a strong hydrogen bond acceptor for the protons of the amino and sulfonamide groups of the solute. Furthermore, the dipolar nature of DMSO allows for effective solvation of the polar regions of the sulfonamide, while the methyl groups can engage in weaker van der Waals interactions with the aromatic rings. Given these characteristics, this compound is expected to be soluble in DMSO.[5]
Critical Factors Influencing Solubility in DMSO
The solubility of a compound in DMSO is not a fixed value but can be significantly influenced by several experimental variables.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, the exact dependence for this specific compound needs to be determined experimentally.
-
Purity of Compound and Solvent: The presence of impurities in either the solute or the solvent can alter the measured solubility. It is imperative to use a high-purity grade of both the compound and anhydrous DMSO for accurate and reproducible results.
-
Presence of Water: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of even small amounts of water can dramatically decrease the solubility of many organic compounds in DMSO.[6][7] This is a critical consideration for the storage and handling of DMSO and stock solutions.
Experimental Determination of Solubility: A Methodical Approach
Two primary methods are employed to determine the solubility of a compound: thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for its determination.[8]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration in the DMSO supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.
-
Caption: Thermodynamic Solubility Workflow
Kinetic Solubility: A High-Throughput Alternative
Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated DMSO stock, remains in solution when diluted into an aqueous buffer. It is a non-equilibrium measurement widely used in early drug discovery for its speed and low compound consumption.[1]
Protocol: Kinetic Solubility by Precipitation Detection
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Sample Preparation:
-
In a microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a much larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS). Mix well. This creates a final DMSO concentration of 1%.
-
-
Equilibration:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for potential precipitation.
-
-
Precipitation Measurement:
-
Measure the amount of precipitate formed using a nephelometer, which detects light scattering, or by UV-Vis spectroscopy by measuring the absorbance of the solution after filtering or centrifugation.
-
-
Data Analysis:
-
The concentration at which significant precipitation is observed is reported as the kinetic solubility.
-
Caption: Kinetic Solubility Workflow
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in the solubility assays.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of the compound (a wavelength of approximately 270-280 nm is a reasonable starting point for aromatic compounds).
-
Quantification: A calibration curve should be generated using standards of known concentrations of this compound.
Data Presentation
The determined solubility data should be presented clearly and concisely.
| Temperature (°C) | Thermodynamic Solubility in DMSO (mg/mL) | Thermodynamic Solubility in DMSO (M) |
| 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value |
Troubleshooting and Best Practices
-
Compound Precipitation from Stock Solutions: If precipitation is observed in DMSO stock solutions upon storage, especially after freeze-thaw cycles, it may be due to the absorption of atmospheric water.[6][7] Store stock solutions in small, tightly sealed aliquots, and use anhydrous DMSO.
-
Handling of DMSO: DMSO is an excellent solvent and can penetrate the skin, potentially carrying dissolved substances with it. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling DMSO and its solutions.
-
Inconsistent Results: Inconsistent solubility measurements can arise from incomplete equilibration, temperature fluctuations, or errors in sample preparation and dilution. Adherence to a standardized protocol is crucial for reproducibility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in DMSO. By elucidating the physicochemical properties of the solute and solvent, outlining the factors that influence solubility, and providing detailed, validated experimental protocols, researchers are well-equipped to generate accurate and reliable solubility data. Such data is indispensable for the confident progression of drug discovery projects and ultimately contributes to the development of new and effective therapeutics.
References
- Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2006). Samples in DMSO: What an end user needs to know.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
- Tuntland, T., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(9), 1039-1043.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water?.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5121-5123.
- Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264.
- Pobudkowska, A., et al. (2015). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 569, 118682.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-10.
- Perlovich, G. L., et al. (2003). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Pharmaceutical Sciences, 92(12), 2493-2503.
- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl sulfoxide.
- Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C.
- Kokubo, H., et al. (1998). pH-induced solubility transition of sulfonamide-based polymers. Macromolecules, 31(22), 7856-7861.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408935, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 788021, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229723, 4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Cheméo. (n.d.). 4-amino-N-(4-nitrophenyl)benzenesulfonamide.
- ResearchGate. (n.d.). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- Cheméo. (n.d.). This compound.
- ChemUniverse. (n.d.). This compound.
Sources
- 1. enamine.net [enamine.net]
- 2. quora.com [quora.com]
- 3. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ziath.com [ziath.com]
- 7. ziath.com [ziath.com]
- 8. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The following sections detail its structural, physical, and chemical characteristics, supported by experimental data and established analytical protocols. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.
Compound Identity and Structure
This compound is a synthetic organic compound featuring a core benzenesulfonamide structure. Key identifying information is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 16803-92-2 | PubChem[1] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | PubChem[1] |
| Molecular Weight | 282.75 g/mol | PubChem[1] |
| InChI | InChI=1S/C12H11ClN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | PubChem[1] |
| InChIKey | RBJGYDGKXTYSSL-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | PubChem[1] |
The molecular structure, depicted below, consists of a central benzenesulfonamide core with an amino group at the para-position of the phenyl ring and a 4-chlorophenyl group attached to the sulfonamide nitrogen.
Figure 1: 2D structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
This compound is predicted to be a solid at room temperature. Commercial suppliers describe it as a solid.
Melting Point
The melting point is a critical indicator of purity. A predicted melting point for this compound is 467.90 ± 0.20 K (194.75 ± 0.20 °C). It is important to note that this is a computed value and experimental verification is recommended for definitive characterization.
Solubility
A predicted water solubility (log10ws) value is -3.30, indicating low aqueous solubility.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A computed LogP value for this compound is 2.7. This value suggests a moderate degree of lipophilicity, which is often a desirable characteristic for drug candidates to facilitate passage through biological membranes.
Acid Dissociation Constant (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, absorption, and target binding. As a sulfonamide, this compound possesses an acidic proton on the sulfonamide nitrogen and a basic amino group. The PubChem database indicates the availability of a pKa dataset from the IUPAC, though a specific value is not directly cited in the available search results. For many N-phenyl substituted 4-aminobenzenesulfonamides, the acidity of the sulfonamide proton is increased due to the electron-withdrawing nature of the N-aryl group.
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are available for this compound in the PubChem database. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, also available on PubChem, would be expected to show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups, S=O stretching of the sulfonyl group, and C-Cl stretching.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum for this compound is accessible through PubChem and can be used for quantitative analysis and to gain insights into the conjugated systems within the molecule.
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not explicitly detailed in the initial search results, a general and plausible synthetic route can be inferred from the synthesis of related sulfonamides. The most common method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline.
A likely synthetic pathway would be the reaction of 4-acetamidobenzenesulfonyl chloride with 4-chloroaniline, followed by the deprotection of the acetamido group to yield the final product. The initial protection of the amino group on the benzenesulfonyl chloride is necessary to prevent self-reaction.
Figure 2: Plausible synthetic route for this compound.
Purification of the final compound would typically be achieved by recrystallization from a suitable solvent or by column chromatography.
Experimental Protocols
The following are generalized, industry-standard protocols for the experimental determination of key physicochemical properties.
Determination of Melting Point
-
A small, dry sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. A narrow melting range is indicative of high purity.
Determination of Aqueous Solubility (Shake-Flask Method)
-
An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.
-
The vial is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.
Determination of pKa (Potentiometric Titration)
-
A precisely weighed amount of the compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) if sparingly soluble in water, and then diluted with water to a known volume.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
The titration data (pH versus volume of titrant added) is plotted.
-
The pKa values are determined from the inflection points of the titration curve or by using appropriate software for data analysis.
Figure 3: Workflow for pKa determination by potentiometric titration.
Biological and Medicinal Context
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer effects. The specific biological profile of this compound would be influenced by its unique substitution pattern. The 4-aminobenzenesulfonamide moiety is a key pharmacophore in many antibacterial sulfa drugs. The N-(4-chlorophenyl) substituent will modulate the compound's lipophilicity and electronic properties, which can significantly impact its target binding and pharmacokinetic properties. Further biological evaluation of this compound is warranted to explore its potential as a therapeutic agent. For instance, many 4-amino-substituted benzenesulfonamides are known inhibitors of human carbonic anhydrases.[2]
Conclusion
This technical guide has synthesized the available information on the physicochemical characteristics of this compound. While a substantial amount of data has been compiled, particularly regarding its chemical identity and spectroscopic profile, there remains a need for further experimental validation of key properties such as melting point, solubility, and pKa. The provided experimental protocols offer a framework for obtaining this critical data, which will be invaluable for any future research and development involving this promising compound.
References
- PubChem. This compound. [Link]
- PrepChem. Synthesis of 4-aminobenzenesulfonamide. [Link]
- Cheméo. This compound. [Link]
- Rutkauskas, K., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 2013. [Link]
- Martyn, R. J., et al. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 2019. [Link]
Sources
An In-depth Technical Guide to 4-amino-N-(4-chlorophenyl)benzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
Introduction
Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with applications ranging from antibacterial and diuretic to antiglaucoma and anticancer treatments.[1] The core of their biological activity often stems from the ability of the sulfonamide moiety to act as a potent zinc-binding group, enabling the targeted inhibition of metalloenzymes. This guide provides a comprehensive technical overview of a specific derivative, 4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS: 16803-92-2), a molecule of significant interest for researchers in drug discovery and development. While this compound belongs to a class of well-studied enzyme inhibitors, this paper aims to consolidate its known chemical and physical properties, provide a robust synthesis and characterization workflow, and discuss its therapeutic potential based on the established mechanism of action for this structural class.
Physicochemical and Structural Characteristics
This compound is a solid at room temperature with a molecular formula of C₁₂H₁₁ClN₂O₂S.[2] Its structure features a central benzenesulfonamide core functionalized with a 4-amino group on one phenyl ring and a 4-chloroaniline substituent on the sulfonamide nitrogen. This specific arrangement of functional groups dictates its physicochemical properties and potential biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [3][4] |
| Molecular Weight | 282.75 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| CAS Number | 16803-92-2 | [3] |
| Appearance | Solid | [2] |
| Melting Point | 194.75 °C (467.90 K) | [5] |
| logP (Octanol/Water) | 2.723 | [5] |
| Water Solubility (log₁₀S) | -3.30 (mol/L) | [5] |
| ChEMBL ID | CHEMBL227413 | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established organic chemistry routes. A highly effective and modern approach is the copper-catalyzed Chan-Evans-Lam (CEL) N-arylation reaction, which allows for the formation of the key N-aryl bond under relatively mild conditions.
Experimental Protocol: Synthesis via Chan-Evans-Lam Coupling
This protocol is based on established methods for the N-arylation of sulfonamides.[2]
-
Reaction Setup: To an oven-dried reaction vessel, add sulfanilamide (1.0 eq), (4-chlorophenyl)boronic acid (1.5 eq), and copper(II) acetate (0.1 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) as the solvent, followed by the addition of pyridine (2.0 eq) as the base.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or oxygen) for 12-24 hours. The open-air setup is crucial as O₂ is the terminal oxidant in the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfanilamide spot is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization Data
The identity and purity of the synthesized compound must be validated through standard analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS (ESI) m/z calculated for C₁₂H₁₂ClN₂O₂S⁺ [M+H]⁺: 283.0302.
-
Found: 283.0308.[2]
-
-
Infrared (IR) Spectroscopy: The FTIR spectrum confirms the presence of key functional groups.
-
ν (cm⁻¹): 3413, 3337 (N-H stretching of primary amine and sulfonamide), 1635 (N-H bending), 1494 (C=C aromatic stretching), 1142 (S=O asymmetric stretching), 807 (C-Cl stretching).[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra provide the definitive structural confirmation. While specific peak assignments for this exact compound are not detailed in primary literature, data is available in spectral databases.[3] The spectra are expected to show characteristic signals for the two distinct para-substituted aromatic rings and the amine protons.
-
Potential Biological Activity & Mechanism of Action
Field-Proven Insights: A Carbonic Anhydrase Inhibitor Scaffold
The benzenesulfonamide moiety is the archetypal Zinc-Binding Group (ZBG) for inhibiting carbonic anhydrases (CAs).[1] CAs are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. There are at least 15 known human isoforms, and their inhibition has therapeutic effects in various diseases.[1]
The mechanism of inhibition is well-established. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly to the Zn(II) ion at the core of the CA active site. This binding event, along with a network of hydrogen bonds involving the sulfonamide oxygens and active site residues like Thr199, displaces the zinc-bound water/hydroxide molecule that is essential for catalysis.[6]
Application in Oncology: Targeting Tumor-Associated Isoforms
Several CA isoforms, particularly the transmembrane enzymes CA IX and CA XII, are highly overexpressed in various hypoxic tumors and are largely absent in healthy tissues.[7][8] These isoforms play a critical role in tumor biology by regulating pH, facilitating tumor growth, and promoting metastasis. Their extracellular active sites make them highly attractive targets for drug development. Consequently, sulfonamide inhibitors that selectively target CA IX and XII are actively being pursued as novel anticancer agents.
While numerous benzenesulfonamide derivatives have demonstrated potent, low-nanomolar inhibition of these tumor-associated isoforms, specific quantitative biological data (e.g., Kᵢ or IC₅₀ values) for this compound against any CA isoform or cancer cell line is not prominently available in the current body of peer-reviewed literature. However, its structural similarity to known potent inhibitors strongly suggests it is a viable candidate for such activity and warrants further investigation.
Representative Experimental Protocol: CA Inhibition Assay
To evaluate the inhibitory potential of compounds like this compound, a stopped-flow CO₂ hydration assay is the gold standard.
-
Principle: The assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction produces protons, which are monitored by a pH indicator (e.g., phenol red) as a change in absorbance over time.
-
Reagents:
-
Purified recombinant human CA isoform (e.g., hCA II, hCA IX).
-
Buffer (e.g., 10 mM HEPES, pH 7.5).
-
pH indicator (e.g., 0.2 mM phenol red).
-
Inhibitor stock solution (in DMSO).
-
Substrate: CO₂-saturated water.
-
-
Procedure:
-
An Applied Photophysics stopped-flow instrument is thermostatted to 25 °C.
-
Syringe A is loaded with a solution containing the CA enzyme, buffer, and pH indicator.
-
Syringe B is loaded with the CO₂-saturated water substrate.
-
To measure inhibition, varying concentrations of the inhibitor (from the DMSO stock) are pre-incubated with the enzyme solution in Syringe A for a set time (e.g., 15 minutes).
-
The solutions from both syringes are rapidly mixed, and the change in absorbance of the pH indicator is monitored at its λₘₐₓ (e.g., 557 nm) over time.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance curve.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Kᵢ (inhibition constant) can be determined from the IC₅₀ value using the Cheng-Prusoff equation.
-
Safety and Handling
Based on available Safety Data Sheet (SDS) information, this compound should be handled with appropriate precautions.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
-
Conclusion
This compound is a well-defined chemical entity whose core structure is of high importance to the field of medicinal chemistry. This guide has provided its fundamental molecular and physicochemical properties, a robust and modern synthetic route, and key characterization data. While specific biological activity data for this particular molecule remains to be published, its inclusion in the benzenesulfonamide class strongly positions it as a promising candidate for investigation as a carbonic anhydrase inhibitor. The established role of this scaffold in targeting disease-relevant CA isoforms, particularly in oncology, underscores the value of synthesizing and screening this and related compounds in future drug discovery campaigns.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information. The Royal Society of Chemistry.
- Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16941–16966.
- ResearchGate. (n.d.). IC 50 values for compounds 1 and 2 in various cancer cell lines and a.
- Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - Supporting Information.
- Glioblastoma, P. D. of N. A. T. (n.d.). Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. PMC.
- ResearchGate. (n.d.). IC 50 (µM) of the test compounds against human hepato cellular.
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(9), 1035-1040.
- Wojciechowski, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(22), 7959.
- SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information.
- Szychowska, A., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 24(24), 17215.
- Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7027.
- ResearchGate. (n.d.). IC50 values (μmol/L) of LY294002 and 12–19 against HCT116, K562, and fibroblast cell lines.
- PubChem. (n.d.). 4-amino-N-(2-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information.
- Ibrahim, H. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758.
- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081.
- PubChemLite. (n.d.). This compound (C12H11ClN2O2S).
- S.T. Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases.
- Scaiano, J. C., & Ali, S. (2007). Analysis of the time-resolved FTIR spectra produced by the photolysis of alkyl phenylglyoxylates. Photochemical & Photobiological Sciences, 6(6), 608-613.
- ChEMBL. (n.d.). ChEMBL Database. EMBL-EBI.
- Journal of Chemical and Pharmaceutical Research. (2015). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. JOCPR.
- Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
- Cheméo. (n.d.). This compound.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
A Technical Guide to the Predicted Bioactivity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Executive Summary
This technical guide provides an in-depth analysis of the predicted biological activity of the sulfonamide-class compound, 4-amino-N-(4-chlorophenyl)benzenesulfonamide. The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a vast spectrum of pharmacological activities.[1] This document delineates a comprehensive, multi-faceted approach to bioactivity prediction, beginning with robust in silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, and culminating in proposed protocols for empirical validation. By integrating computational predictions with established experimental workflows, this guide offers researchers and drug development professionals a structured framework for investigating the therapeutic potential of this specific molecule and its analogues. We will explore its likely antimicrobial and anticancer activities, grounding these predictions in the well-established mechanisms of the sulfonamide class while also exploring novel potential targets.
Compound Profile: this compound
Before predicting bioactivity, a fundamental understanding of the molecule's physicochemical properties is essential. These characteristics govern its absorption, distribution, metabolism, excretion (ADME), and ultimately, its ability to interact with biological targets.
-
IUPAC Name: this compound[2]
-
CAS Number: 16803-92-2[2]
-
Molecular Formula: C₁₂H₁₁ClN₂O₂S[2]
-
Structure:
The molecule is characterized by a central benzenesulfonamide core. The primary amine (-NH₂) at the 4-position is a critical feature for the classic antibacterial mechanism of action, while the N-substituted 4-chlorophenyl ring significantly influences its overall lipophilicity and potential for alternative target interactions.
Table 1: Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 282.75 g/mol | [2] |
| XLogP3 | 2.7 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Polar Surface Area | 80.6 Ų | [2] |
| Water Solubility (logS) | -3.30 | [3] |
These properties, particularly the LogP and Polar Surface Area, are crucial inputs for predictive models of drug-likeness and pharmacokinetics.
In Silico Bioactivity Prediction: A Rationale-Driven Approach
We employ computational methods as a primary screening tool to generate robust, testable hypotheses, thereby conserving resources and accelerating the discovery timeline. This strategy is not a replacement for experimental work but a powerful tool to direct it. Our approach is two-pronged: leveraging ligand-based methods (QSAR) that rely on the known activity of similar compounds and structure-based methods (Molecular Docking) that simulate the physical interaction between our compound and a specific protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
The Causality: QSAR operates on the principle that the biological activity of a compound is directly related to its molecular structure and physicochemical properties.[4] By building a mathematical model based on a set of known active and inactive sulfonamides, we can predict the activity of our target compound. The validity of this prediction is entirely dependent on the quality and relevance of the training data.
Workflow Protocol:
-
Data Curation: A dataset of sulfonamide derivatives with experimentally determined activity against a specific target (e.g., E. coli dihydropteroate synthetase) is compiled from a database like ChEMBL.
-
Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors (e.g., electronic, steric, hydrophobic, topological) is calculated.
-
Model Generation: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Artificial Neural Network (ANN), is used to build a model that correlates the descriptors with biological activity.[5][6]
-
Rigorous Validation: The model's predictive power is tested using internal (cross-validation) and external validation sets. This step is critical to prevent overfitting and ensure the model can generalize to new, unseen molecules.[5] A model is considered robust if it meets statistical criteria such as a high coefficient of determination (R²) and cross-validated R² (q²).[5]
-
Activity Prediction: The validated QSAR model is used to predict the activity of this compound.
Molecular Docking
The Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] A low binding energy score suggests a more stable complex and a higher likelihood of biological interaction. This method is indispensable for visualizing interactions with key amino acid residues in the protein's active site, providing mechanistic insights that QSAR cannot.
Workflow Protocol:
-
Target Selection & Preparation: A 3D structure of a high-priority protein target is obtained from the Protein Data Bank (PDB). Potential targets for a sulfonamide include bacterial Dihydropteroate Synthase (DHPS), human Carbonic Anhydrase, or Tubulin. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: A 3D conformer of this compound is generated and energy-minimized.
-
Docking Simulation: The ligand is placed in the defined binding site of the protein. A scoring function calculates the binding energy (e.g., in kcal/mol) for numerous possible conformations.[8]
-
Pose Analysis: The resulting poses are analyzed. The best pose is selected based on the lowest binding energy and plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical active site residues.[8]
Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
Objective: To quantitatively measure the ability of the compound to inhibit the enzymatic activity of DHPS, confirming its predicted antibacterial mechanism.
-
Reagents & Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), assay buffer, 96-well plate, plate reader.
-
Preparation: Prepare serial dilutions of this compound in DMSO, with a final concentration not exceeding 1% in the assay.
-
Reaction: In each well, combine the assay buffer, DHPS enzyme, and the test compound (or DMSO for control). Incubate for 15 minutes at 37°C to allow for binding.
-
Initiation: Initiate the reaction by adding the substrates, PABA and DHPPP.
-
Detection: The product, dihydropteroate, can be quantified. A common method involves coupling the reaction to dihydrofolate synthase and NADPH-dependent dihydrofolate reductase and monitoring the decrease in NADPH absorbance at 340 nm.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that prevents visible growth of a target bacterium, providing a measure of its functional antibacterial potency.
-
Materials: Mueller-Hinton broth, bacterial strain (e.g., E. coli ATCC 25922), 96-well microtiter plate, test compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to the final concentration specified by CLSI guidelines.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in the microtiter plate using the broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Predicted ADMET Profile & Drug-Likeness
An early assessment of a compound's potential pharmacokinetic properties is vital. Lipinski's Rule of Five provides a heuristic to evaluate drug-likeness and the likelihood of oral bioavailability.
Table 3: Lipinski's Rule of Five Analysis
| Rule | Value for Compound | Pass/Fail |
| Molecular Weight < 500 Da | 282.75 | Pass |
| LogP < 5 | 2.7 | Pass |
| H-bond Donors < 5 | 2 | Pass |
| H-bond Acceptors < 10 | 4 | Pass |
Interpretation: this compound adheres to all of Lipinski's rules, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. However, this does not account for specific metabolic liabilities or transporter interactions, which would require further in silico modeling and experimental investigation.
Conclusion and Future Directions
The integrated computational analysis presented in this guide predicts that this compound is a promising candidate for biological activity, with strong potential as an antibacterial agent acting via the classic DHPS inhibition mechanism. Furthermore, plausible anticancer activities through inhibition of carbonic anhydrases or tubulin are predicted and warrant investigation. The compound exhibits favorable drug-like properties according to Lipinski's rules.
The immediate next step is the systematic experimental validation of these predictions, starting with the DHPS inhibition and bacterial MIC assays. Should these prove successful, further investigation into its anticancer potential through relevant enzymatic and cell-based cytotoxicity assays would be a logical progression. This structured, prediction-driven approach provides a robust and efficient pathway for elucidating the full therapeutic potential of this compound.
References
- PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- Kumar, A., et al. (2020). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Letters in Drug Design & Discovery.
- Głogowska, A., et al. (2022).
- El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics. [Link]
- Punturee, R., et al. (2022).
- PubChemLite. This compound (C12H11ClN2O2S). [Link]
- Mishra, C. B., & Kumar, A. (2018). QSAR model development for studying carbonic anhydrase inhibitors as anticonvulsant agents.
- PubChem. This compound.
- Ugwu, D. I., et al. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds.
- In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. (2024).
- Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.
- Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. (2025). Chemical Biology & Drug Design. [Link]
- In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). Zenodo. [Link]
- Rahman, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry.
- El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. [Link]
- Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
- Batool, M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
- Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]. BMC Chemistry. [Link]
- Cheméo. 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Safety and Toxicity Profile of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the known safety and toxicity profile of the chemical compound 4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS No. 16803-92-2). Synthesizing data from publicly available safety data sheets, toxicological databases, and literature on structurally related sulfonamides and aromatic amines, this document offers an in-depth perspective for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in several key toxicological areas, this guide establishes a robust safety framework by examining its known hazards, potential metabolic pathways, and the toxicological properties of its constituent chemical classes. All quantitative data is presented in clear, comparative tables, and key experimental protocols and conceptual workflows are visualized using diagrams to enhance understanding and practical application in a research and development setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its toxicological and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 282.75 g/mol | [1] |
| CAS Number | 16803-92-2 | [1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| IUPAC Name | This compound | [1] |
Hazard Identification and GHS Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the immediate hazards associated with this compound. The compound is consistently identified with the following hazard statements:
-
H302: Harmful if swallowed. This indicates acute oral toxicity.[1][2]
-
H315: Causes skin irritation. This points to the potential for dermal irritation upon contact.[1][2]
-
H319: Causes serious eye irritation. This highlights the risk of significant eye damage upon exposure.[1][2]
-
H335: May cause respiratory irritation. Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2]
These classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, when handling this compound.
Toxicological Profile
Acute Toxicity
Dermal and inhalation routes are associated with irritant effects.[1][2] While not classified for acute dermal or inhalation toxicity, significant exposure via these routes should be avoided.
Chronic Toxicity
There is a notable absence of specific chronic toxicity studies for this compound in the available literature. To assess potential long-term risks, it is necessary to consider the toxicological profiles of the broader classes of chemicals to which it belongs: sulfonamides and aromatic amines. Chronic exposure to certain aromatic amines has been associated with organ damage, and this potential cannot be ruled out for this compound without specific studies.
Genotoxicity and Mutagenicity
No specific genotoxicity or mutagenicity studies, such as the Ames test, were found for this compound. However, the genotoxicity of aromatic amines is a well-documented area of concern. The metabolic activation of aromatic amines can lead to the formation of reactive intermediates that can bind to DNA, potentially causing mutations.[3][4] The presence of the 4-aminophenyl group in the structure of the target compound suggests that this is a plausible mechanism of toxicity that warrants investigation.
The genotoxicity of aromatic amines can be influenced by the nature and position of substituents on the aromatic ring.[5] The chloro-substitution on the phenyl ring of this compound may modulate its metabolic activation and genotoxic potential.
Carcinogenicity
Specific carcinogenicity data for this compound is not available. The broader class of sulfonamides has been a subject of interest regarding their carcinogenic potential, though evidence is not definitive across the class.[6] Certain aromatic amines are known human carcinogens, with metabolic activation to DNA-reactive species being a key mechanism.[3] Given the structural components of this compound, a thorough evaluation of its carcinogenic potential through long-term animal bioassays would be necessary for a complete risk assessment.
Reproductive and Developmental Toxicity
There are no specific studies on the reproductive and developmental toxicity of this compound. This represents a significant data gap. For any potential pharmaceutical application, rigorous testing according to international guidelines (e.g., ICH S5(R3)) would be mandatory to assess effects on fertility, embryonic development, and prenatal and postnatal development.
Pharmacokinetics and Metabolism
General Principles of Sulfonamide Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound is lacking, the general pharmacokinetic properties of sulfonamides are well-characterized.
-
Absorption: Most sulfonamides are well-absorbed orally.[7]
-
Distribution: They tend to distribute widely throughout the body.[7]
-
Metabolism: The liver is the primary site of metabolism, with acetylation of the aromatic amino group being a major pathway.[7] Other metabolic routes can include hydroxylation.
-
Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.[7]
Postulated Metabolic Pathway
Based on the known metabolism of sulfonamides and aromatic amines, a postulated metabolic pathway for this compound can be proposed. This pathway is critical for understanding both the detoxification and potential bioactivation of the compound.
Caption: Postulated metabolic pathway of this compound.
Mechanisms of Toxicity
Hypersensitivity Reactions
A well-documented toxicity of sulfonamides is their potential to induce hypersensitivity reactions.[7][8][9][10] These reactions can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[8][9] The mechanism is often immune-mediated, involving the formation of reactive metabolites that can act as haptens, binding to proteins and triggering an immune response.[7][8] The aromatic amine moiety at the N4 position is often implicated in these reactions.[7]
Potential for Oxidative Stress and DNA Damage
As an aromatic amine, this compound has the potential to undergo metabolic activation to reactive intermediates, such as N-hydroxyarylamines.[3] These intermediates can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), contributing to genotoxicity and cytotoxicity.
Experimental Protocols
For a comprehensive safety assessment of this compound, a battery of standard toxicological assays is required. Below are example protocols for key in vitro assays.
Ames Test for Bacterial Mutagenicity
Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) and E. coli strains (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from induced rat liver).
-
Dose Selection: Perform a preliminary toxicity test to determine a suitable dose range. The highest dose should show some toxicity but not be excessively bactericidal.
-
Assay Procedure (Plate Incorporation Method):
-
Mix the test compound, the bacterial culture, and (if applicable) the S9 mix in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants, typically a doubling or more over the negative control, is considered a positive result.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Line Selection: Choose a relevant cell line, such as HepG2 (human liver carcinoma) for assessing hepatotoxicity or HaCaT (human keratinocytes) for dermal toxicity.
-
Cell Culture: Culture the cells to approximately 80% confluency in 96-well plates.
-
Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a validated method to assess cell viability, such as the MTT or MTS assay, which measures mitochondrial activity.
-
Data Analysis: Plot cell viability against the compound concentration and determine the IC50 value using a suitable statistical model.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion and Recommendations
The available data on this compound indicates that it should be handled as a hazardous substance, with acute oral toxicity and irritant properties to the skin, eyes, and respiratory system. Significant data gaps exist regarding its chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
For drug development professionals, this compound would require a comprehensive toxicological assessment before it could be considered for further investigation. Key recommendations for future research include:
-
In vitro genotoxicity screening: An Ames test and a mammalian cell mutagenicity assay are essential.
-
In vitro cytotoxicity testing: To establish a baseline for its cellular toxicity.
-
In vivo acute toxicity studies: To determine LD50 values for relevant routes of exposure.
-
Pharmacokinetic studies: To understand its ADME profile.
Given the structural alerts for potential genotoxicity and the known hypersensitivity reactions associated with sulfonamides, a cautious and thorough approach to the safety evaluation of this compound is strongly advised.
References
- Wibowo, A. C., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Drug, Healthcare and Patient Safety, 14, 115–126.
- Shah, T. J., & Hsu, J. T. (2019). Sulfonamide Allergies. Pharmacy, 7(3), 133.
- Wibowo, A. C., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Drug, Healthcare and Patient Safety, 14, 115–126.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2116–2123.
- Wibowo, A. C., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Drug, Healthcare and Patient Safety, 14, 115–126.
- Kamal, M. (2025). Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. Indian Journal of Heterocyclic Chemistry, 35(1), 63-68.
- Williams, G. M., & Iatropoulos, M. J. (2013). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 34(6), 1149–1158.
- Applichem. (n.d.). This compound.
- Holme, J. A., et al. (1988). The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and DBA/2 mice. Mutation Research/Genetic Toxicology, 206(2), 169-180.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some aromatic amines, organic dyes, and related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, 99, 1–658.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272.
- Singh, R. L., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-46.
- Yoshida, T., et al. (1998). Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs. Drug Metabolism and Disposition, 26(11), 1086-1091.
- Wang, N., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Ecotoxicology and Environmental Safety, 235, 113437.
- Ding, T., et al. (2019). Toxicity Study of Sulfonamides Antibiotics. IOP Conference Series: Earth and Environmental Science, 344, 012093.
- Valentovic, M. A., et al. (2015). 4-Amino-2-chlorophenol: Comparative in Vitro Nephrotoxicity and Mechanisms of Bioactivation. Chemical research in toxicology, 28(1), 116–124.
- Glatt, H. R., et al. (2001). Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part I. Alkylation ortho to the amino function. Mutagenesis, 16(6), 517–523.
- U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-N-(4-aminophenyl)-. Substance Registry Services.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272.
- PubChem. (n.d.). 4-amino-N-(2-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272.
- PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information.
- Yoshida, T., et al. (1992). Identification of urinary metabolites of human subjects acutely poisoned by p-chloronitrobenzene. Xenobiotica, 22(12), 1459-1470.
Sources
- 1. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part I. Alkylation ortho to the amino function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 4-amino-N-(4-chlorophenyl)benzenesulfonamide and its Analogs
This guide provides a comprehensive technical analysis of the anticipated crystal structure of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. While a complete, publicly available crystal structure for this specific compound is not available at the time of this writing, this document leverages detailed crystallographic data from closely related analogs to offer researchers, scientists, and drug development professionals a robust framework for understanding its solid-state properties. By examining the crystal structures of analogous sulfonamides, we can infer with a high degree of confidence the likely molecular conformation, intermolecular interactions, and crystal packing motifs that govern the structure of the title compound.
This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights into the experimental determination of such structures. It is designed to be a self-validating system, where the principles of crystallography are interwoven with the analysis of empirical data from analogous compounds.
Significance and Structural Context of Aryl Sulfonamides
Aryl sulfonamides are a cornerstone of medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to mimic the transition state of enzymatic reactions and their capacity to engage in strong hydrogen bonding interactions. In the context of drug development, understanding the three-dimensional structure of these molecules in their solid state is paramount for predicting bioavailability, stability, and formulation properties. The title compound, this compound, combines the key pharmacophoric elements of an aniline moiety and a substituted benzenesulfonamide, making its structural analysis of significant interest.
Predicted Molecular Geometry and Conformation
The molecular structure of this compound is characterized by two phenyl rings linked by a sulfonamide bridge (-SO₂NH-). The overall conformation is expected to be non-planar, with a significant twist around the S-N bond. This is a common feature in N-arylsulfonamides, as observed in the crystal structure of the related compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide[1].
The key conformational features to consider are:
-
Dihedral Angle: The angle between the two phenyl rings is a critical determinant of the molecule's overall shape. In analogous structures, this angle can vary significantly. For instance, in N-(4-Aminophenyl)-4-methylbenzenesulfonamide, two independent molecules in the asymmetric unit exhibit dihedral angles of 45.86(13)°[1]. In contrast, the nitro-substituted analog, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, shows a dihedral angle of 31.4(2)°[2]. For this compound, a dihedral angle in the range of 30-50° is a reasonable prediction.
-
Torsion Angle: The C-S-N-C torsion angle defines the twist around the sulfonamide linkage. This angle is typically in the range of 60-80°. In N-(4-Aminophenyl)-4-methylbenzenesulfonamide, these torsion angles are 67.9(3)° and 70.2(3)° for the two independent molecules[1].
The predicted V-shaped conformation of the molecule is a critical factor in its ability to pack efficiently in the solid state and to interact with biological targets.
The Dominant Role of Intermolecular Hydrogen Bonding
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The presence of both a hydrogen bond donor (the amino group, -NH₂) and a hydrogen bond acceptor (the sulfonyl group, -SO₂) on one end of the molecule, and the sulfonamide N-H group, creates a rich landscape for these interactions.
Based on the analysis of related structures, the following hydrogen bonding motifs are anticipated:
-
N-H···O Bonds: The sulfonamide N-H group is a potent hydrogen bond donor and is expected to form strong interactions with the sulfonyl oxygen atoms of neighboring molecules. This typically results in the formation of chains or dimers. For example, in N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, N-H···O hydrogen bonds link the molecules into C(4) chains[2].
-
N-H···N Bonds: The amino group (-NH₂) provides two donor protons and can also act as a hydrogen bond acceptor. This allows for the formation of extended networks. In the crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, the molecules are linked by both N-H···O and N-H···N hydrogen bonds, creating a three-dimensional network[1].
The interplay of these hydrogen bonds is the primary driver for the formation of a stable, crystalline solid. The specific arrangement of these bonds will define the crystal's space group and unit cell parameters.
Experimental Determination of the Crystal Structure: A Methodological Guide
For researchers aiming to determine the crystal structure of this compound or similar novel compounds, the following experimental workflow is standard in the field of small-molecule X-ray crystallography.
Crystal Growth
The first and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
Protocol for Slow Evaporation:
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture. For sulfonamides, polar solvents such as ethanol, methanol, or acetone are often effective. A solubility screen with a range of solvents is recommended.
-
Saturation: Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for the slow evaporation of the solvent over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
Data Collection Parameters (based on analogous structures):
| Parameter | Typical Value | Source (Analog) |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1][2] |
| Temperature | 100(2) K or 296(2) K | [1] |
| Diffractometer | Bruker APEX-II CCD or similar | [2] |
| Data Collection Strategy | ω and φ scans | Standard practice |
| Absorption Correction | Multi-scan (SADABS) | [2] |
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
-
Structure Solution: The phase problem is typically solved using direct methods or dual-space algorithms as implemented in programs like SHELXT.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². This is commonly performed with programs like SHELXL. Anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
Hydrogen Atom Placement: Hydrogen atoms attached to carbon are typically placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms on heteroatoms, such as the nitrogen atoms of the amino and sulfonamide groups, are often located in a difference Fourier map and refined with appropriate restraints or constraints on their bond lengths and displacement parameters.
-
Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic soundness.
Comparative Crystallographic Data of Analogous Sulfonamides
The following table summarizes the crystallographic data for two closely related compounds, providing a basis for what can be expected for this compound.
| Parameter | N-(4-chlorophenyl)-4-nitrobenzenesulfonamide[2] | N-(4-Aminophenyl)-4-methylbenzenesulfonamide[1] |
| Formula | C₁₂H₉ClN₂O₄S | C₁₃H₁₄N₂O₂S |
| Molar Mass | 312.72 g/mol | 262.32 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| a (Å) | 5.0881(4) | 5.0598(3) |
| b (Å) | 13.0313(9) | 14.7702(11) |
| c (Å) | 19.886(2) | 35.026(2) |
| α (°) | 90 | 90 |
| β (°) | 94.194(7) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1315.00(19) | 2617.7(3) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.580 | 1.331 |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound, grounded in the analysis of closely related, experimentally determined structures. The key takeaways for researchers are the expected non-planar conformation, the critical role of N-H···O and N-H···N hydrogen bonds in defining the crystal packing, and a detailed, actionable guide for the experimental determination of its crystal structure.
The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. This will not only confirm the predictions made in this guide but will also provide invaluable data for computational modeling, solid-form screening, and the rational design of new sulfonamide-based therapeutic agents.
References
- This compound | C12H11ClN2O2S | CID 788021
- N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - PMC - NIH
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC - NIH
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide
- Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine)
- 4-Amino-N-(2,5-dichlorophenyl)
- N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide - PMC - NIH
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide from Sulfanilamide
Abstract
This document provides a comprehensive guide for the synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. The synthetic strategy commences with the readily available antibacterial agent, sulfanilamide. A robust three-step sequence involving protection, palladium-catalyzed cross-coupling, and deprotection is detailed. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and critical parameters for success. This guide is intended for researchers, scientists, and professionals in drug development, providing a self-validating framework for the reliable synthesis and characterization of the target compound.
Introduction and Synthetic Rationale
Sulfonamide-based scaffolds are cornerstones in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] The target molecule, this compound (CAS No: 16803-92-2)[2][3], incorporates the essential pharmacophoric elements of sulfanilamide while introducing a 4-chlorophenyl moiety, a common substituent in bioactive molecules for modulating properties like lipophilicity and metabolic stability.
The synthesis from sulfanilamide presents a specific chemical challenge: the presence of two distinct nitrogen nucleophiles—the aromatic primary amine (-NH₂) and the sulfonamide nitrogen (-SO₂NH-). Direct arylation is non-selective. Therefore, a strategic approach is required to ensure the formation of the desired N-S bond with the 4-chlorophenyl group. Our strategy is predicated on a classical protection-coupling-deprotection sequence:
-
Protection: The highly nucleophilic 4-amino group of sulfanilamide is temporarily masked via acetylation. This deactivates the aniline nitrogen towards the subsequent coupling reaction, ensuring regioselectivity.[4][5]
-
C-N Cross-Coupling: The protected intermediate undergoes a Buchwald-Hartwig amination reaction. This modern, palladium-catalyzed method is highly efficient for forming carbon-nitrogen bonds between sulfonamides and aryl halides, which can be challenging using classical methods like the Ullmann condensation.[6][7]
-
Deprotection: The acetyl protecting group is removed under acidic hydrolysis to unveil the primary aromatic amine of the final product.[8]
This methodology provides a logical and high-yielding pathway to the target compound, leveraging well-established and reliable organic transformations.
Overall Synthetic Workflow
The three-stage synthesis is visually represented in the workflow diagram below. Each stage corresponds to a detailed protocol in Section 4.
Figure 1: High-level workflow for the synthesis of the target compound.
Mechanistic Principles
Amine Protection: Acetylation
The primary amino group of aniline is a potent nucleophile and a strong activating group for electrophilic aromatic substitution.[4] To prevent it from competing with the sulfonamide nitrogen during the coupling reaction, it is converted to an acetamide. This is achieved by reaction with acetic anhydride. The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and rendering it inert to the subsequent arylation conditions.
The Buchwald-Hartwig Amination Cycle
The key C-N bond-forming step is a palladium-catalyzed cross-coupling reaction.[6] The generally accepted mechanism involves a catalytic cycle initiated by a Pd(0) species.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromochlorobenzene), forming a Pd(II) complex.
-
Ligand Exchange & Deprotonation: The sulfonamide displaces the halide from the palladium center. A base then deprotonates the bound sulfonamide to form a more nucleophilic palladium amide complex.
-
Reductive Elimination: The aryl group and the nitrogen atom couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[9]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous; consult Safety Data Sheets (SDS) prior to use.[10][11][12][13][14]
Part A: Protection - Synthesis of N-Acetylsulfanilamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sulfanilamide (10.0 g, 58.1 mmol).
-
Dissolution: Add 50 mL of pyridine and stir until the solid is fully dissolved. Cool the flask in an ice-water bath.
-
Acetylation: While stirring in the ice bath, slowly add acetic anhydride (6.5 mL, 69.7 mmol, 1.2 eq) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Pour the reaction mixture slowly into 400 mL of ice-cold water while stirring vigorously. A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the product, N-acetylsulfanilamide, in a vacuum oven at 60-70 °C to a constant weight. The product should be a white crystalline solid.
Part B: Coupling - Synthesis of 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide
-
Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-acetylsulfanilamide (5.0 g, 23.3 mmol), 4-bromochlorobenzene (5.3 g, 28.0 mmol, 1.2 eq), and potassium carbonate (6.4 g, 46.6 mmol, 2.0 eq).
-
Catalyst Addition: To the flask, add the palladium catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 213 mg, 0.233 mmol, 1 mol%), and the ligand, e.g., Xantphos (270 mg, 0.466 mmol, 2 mol%).
-
Solvent: Add 50 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Part C: Deprotection - Synthesis of this compound
-
Setup: Place the purified 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide (from Part B) into a 100 mL round-bottom flask.
-
Hydrolysis: Add 30 mL of ethanol and 15 mL of 6 M hydrochloric acid. Equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.
-
Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the acid by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water.
-
Drying: Dry the final product, this compound, in a vacuum oven to a constant weight. The product is typically an off-white or light tan solid.[2]
Data Summary and Characterization
Reagent Table (Illustrative)
| Reagent | MW ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |
| Part A | ||||
| Sulfanilamide | 172.21 | 10.0 g | 58.1 | 1.0 |
| Acetic Anhydride | 102.09 | 6.5 mL | 69.7 | 1.2 |
| Part B | ||||
| N-Acetylsulfanilamide | 214.24 | 5.0 g | 23.3 | 1.0 |
| 4-Bromochlorobenzene | 191.45 | 5.3 g | 28.0 | 1.2 |
| K₂CO₃ | 138.21 | 6.4 g | 46.6 | 2.0 |
| Pd₂(dba)₃ | 915.72 | 213 mg | 0.233 | 0.01 |
| Xantphos | 578.68 | 270 mg | 0.466 | 0.02 |
| Part C | ||||
| Protected Intermediate | 324.77 | (Varies) | - | 1.0 |
| 6 M HCl | 36.46 | 15 mL | ~90 | Excess |
Expected Results & Characterization
-
N-Acetylsulfanilamide: White crystalline solid. Expected yield: 85-95%.
-
4-acetamido-N-(4-chlorophenyl)benzenesulfonamide: Off-white to pale yellow solid. Expected yield: 60-80%.
-
This compound: Off-white to tan solid.[2] Expected yield: 80-95% (from deprotection).
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic protons and the primary amine protons.
-
¹³C NMR: To confirm the number of unique carbon environments.
-
FT-IR: To identify characteristic functional group stretches (N-H, S=O, C-Cl).
-
Mass Spectrometry: To confirm the molecular weight of the parent ion.
-
References
- PubChem. This compound. National Center for Biotechnology Information.
- Cheméo. This compound.
- PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information.
- Ghorab, M. M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- PubChem. 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.
- Narayana Swamy, G., et al. (2014). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
- Chemistry Steps. Synthesis of Sulfanilamide.
- PrepChem. Synthesis of 4-aminobenzenesulfonamide.
- Google Patents. Method for synthesizing sulfanilamide by using chlorobenzene as raw material. CN105175294A.
- Fassihi, A., et al. (2016). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research.
- Wikipedia. Buchwald–Hartwig amination.
- Basanagouda, M., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
- PubChemLite. This compound (C12H11ClN2O2S).
- University of Missouri–St. Louis. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
- Wikipedia. Ullmann condensation.
- Akocak, S., et al. (2011). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Bioorganic & Medicinal Chemistry.
- ResearchGate. synthesis of sulfanilamide.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- University of Missouri–St. Louis. Sulfa Antibiotics - Synthesis of Sulfanilamide INTRODUCTION.
- ResearchGate. N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition.
- YouTube. Synthesis of Sulphanilamide. CHAMELI DEVI INSTITUTE OF PHARMACY INDORE.
- PubChem. 4-amino-N-(2-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information.
- Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.
- Organic Chemistry Portal. Ullmann Reaction.
- Google Patents. The preparation method of p-aminobenzenesulfonamide. CN103483230B.
- Wikipedia. Ullmann reaction.
- Organic Letters. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
- ResearchGate. N-Acylation of sulfonamides with carboxylic acid chloride in solvent or....
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
Sources
- 1. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 3. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. chemeo.com [chemeo.com]
Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, three-step synthesis protocol for 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers in drug discovery and medicinal chemistry. The protocol is designed for practicality and reproducibility in a standard laboratory setting, with an emphasis on the scientific rationale behind each procedural step and robust safety measures.
Introduction
This compound belongs to the sulfonamide class of compounds, which are of significant interest in the development of therapeutic agents due to their diverse biological activities. This protocol outlines a reliable synthetic route starting from readily available commercial reagents. The synthesis proceeds through the formation of an N-acetylated intermediate to protect the reactive aniline group during the initial chlorosulfonation, followed by coupling with 4-chloroaniline and subsequent deprotection to yield the final product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three main stages:
-
Protection and Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. The acetyl group serves as a protecting group for the amino functionality.
-
Sulfonamide Bond Formation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with 4-chloroaniline to form the N-acetylated intermediate, 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide.
-
Deprotection (Hydrolysis): The acetyl group is removed from the intermediate via basic hydrolysis to yield the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Acetanilide | Reagent | Sigma-Aldrich |
| Chlorosulfonic acid | Reagent | Sigma-Aldrich |
| 4-Chloroaniline | Reagent | Sigma-Aldrich |
| Sodium Carbonate | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS | Fisher Scientific |
| Sodium Hydroxide | Pellets, ACS | Fisher Scientific |
| Hydrochloric Acid | Concentrated, ACS | Fisher Scientific |
| Ethanol | 95% | Fisher Scientific |
| Deionized Water | N/A | In-house |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
pH paper or pH meter
-
Standard laboratory glassware
Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Scientific Rationale: The amine group of aniline is highly reactive and would be protonated or oxidized under the harsh conditions of chlorosulfonation. Therefore, it is first protected as an acetamide. The acetyl group is an ortho-, para-director, leading to the desired para-substituted product.
Procedure:
-
In a fume hood, equip a 250 mL dry round-bottom flask with a magnetic stir bar and a gas trap.
-
Carefully add 50 mL of chlorosulfonic acid to the flask and cool it to below 10°C in an ice bath.
-
Slowly add 10 g (0.074 mol) of dry acetanilide in small portions to the stirred, cold chlorosulfonic acid over a period of 30 minutes. Maintain the temperature below 15°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70°C for one hour to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature and then slowly and carefully pour it onto 200 g of crushed ice in a beaker with constant stirring. This step should be performed in a fume hood as it generates HCl gas.
-
The white precipitate of 4-acetamidobenzenesulfonyl chloride will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a desiccator. The expected yield is approximately 12-14 g.
| Parameter | Value |
| Acetanilide | 10 g (0.074 mol) |
| Chlorosulfonic acid | 50 mL |
| Reaction Temperature | 0-15°C (addition), 60-70°C (heating) |
| Reaction Time | ~1.5 hours |
| Expected Yield | 12-14 g |
| Melting Point | ~142-145 °C[1] |
Step 2: Synthesis of 4-Acetamido-N-(4-chlorophenyl)benzenesulfonamide
Scientific Rationale: This step involves a nucleophilic acyl substitution reaction where the amino group of 4-chloroaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. Sodium carbonate is used as a base to neutralize the HCl gas produced during the reaction, driving the reaction to completion.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 9.5 g (0.074 mol) of 4-chloroaniline in 100 mL of dichloromethane (DCM).
-
Add 8.6 g (0.081 mol) of anhydrous sodium carbonate to the solution.
-
To this stirred suspension, add a solution of 17.3 g (0.074 mol) of 4-acetamidobenzenesulfonyl chloride (from Step 1) in 50 mL of DCM dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, add 100 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide as a white solid.
| Parameter | Value |
| 4-Acetamidobenzenesulfonyl chloride | 17.3 g (0.074 mol) |
| 4-Chloroaniline | 9.5 g (0.074 mol) |
| Sodium Carbonate | 8.6 g (0.081 mol) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4-6 hours |
| Expected Melting Point | ~194-196 °C |
Step 3: Hydrolysis of 4-Acetamido-N-(4-chlorophenyl)benzenesulfonamide
Scientific Rationale: The final step is the deprotection of the amino group. Basic hydrolysis is employed to cleave the amide bond of the N-acetyl group. The resulting product is then precipitated by neutralizing the reaction mixture with acid.[2]
Procedure:
-
In a 250 mL round-bottom flask, suspend 10 g (0.031 mol) of 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add concentrated hydrochloric acid to the cold solution with stirring until the pH is approximately 6-7.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it in a desiccator.
-
The product can be further purified by recrystallization from ethanol if necessary.
| Parameter | Value |
| 4-Acetamido-N-(4-chlorophenyl)benzenesulfonamide | 10 g (0.031 mol) |
| Sodium Hydroxide Solution | 100 mL of 10% (w/v) |
| Reaction Time | 1-2 hours |
| Expected Product | White crystalline solid |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S[3][4] |
| Molecular Weight | 282.75 g/mol [3][4] |
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
4-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
The reactions generate HCl gas , which is corrosive and toxic. Ensure all steps are performed in a well-ventilated fume hood.
-
Always add reagents slowly and control the reaction temperature, especially during the chlorosulfonation and the quenching steps.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the intermediate and the final product and compare them to literature values.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structures.
-
Chromatography: Use TLC to monitor the progress of the reactions and assess the purity of the products.
Mechanism and Scientific Rationale
The overall synthesis is a classic example of using a protecting group strategy in organic synthesis. The mechanism of each step is well-established in organic chemistry literature.
Caption: Key reaction mechanisms in the synthesis of this compound.
The acid-catalyzed hydrolysis of the acetamide involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[5] The subsequent steps lead to the cleavage of the C-N bond.[5]
References
- PubChem. This compound. [Link]
- PrepChem. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]
- University of Rochester, Department of Chemistry.
- Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]
- Filo. Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. [Link]
- Google Patents. US4698445A - 4-amino benzenesulfonamides.
- Appchem. This compound | 16803-92-2. [Link]
- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- PubMed Central. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]
- Google Patents. CN103483230B - The preparation method of p-aminobenzenesulfonamide.
- DergiPark.
- PubMed.
- PubChem. N4-Acetylsulfanilamide. [Link]
Sources
- 1. chemeo.com [chemeo.com]
- 2. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 4. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
Application Notes and Protocols: 4-amino-N-(4-chlorophenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
Introduction: The Significance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3][4] These zinc-containing enzymes (metalloenzymes) catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1][3][4] This seemingly simple reaction is vital for respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1][2][5] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and catalytic activity.[6]
The dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[2][7][8] Benzenesulfonamides are a well-established class of potent CA inhibitors, with their primary sulfonamide moiety acting as a key pharmacophore.[6][9][10][11] This guide focuses on the evaluation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide , a representative of this class, as a carbonic anhydrase inhibitor.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound[12] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S[12][13] |
| Molecular Weight | 282.75 g/mol [12] |
| CAS Number | 16803-92-2[12] |
| Chemical Structure | (See Figure 1) |
While extensive experimental data for the inhibitory activity of this compound against specific CA isoforms is not widely published, its structural features, particularly the unsubstituted sulfonamide group, strongly suggest its potential as a carbonic anhydrase inhibitor. The following protocols provide a comprehensive framework for its characterization.
Mechanism of Action: A Tale of Zinc Binding
The inhibitory action of sulfonamides against carbonic anhydrases is well-elucidated, primarily through X-ray crystallographic studies.[14][15][16][17] The fundamental mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[14][17] This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.
The "tail" of the sulfonamide inhibitor, in this case, the 4-amino-N-(4-chlorophenyl) portion, extends out from the zinc-binding group and can form additional interactions with amino acid residues lining the active site cavity.[9][14] These secondary interactions are crucial for determining the inhibitor's potency and isoform selectivity.[14][18] Variations in the amino acid composition of the active site among different CA isoforms allow for the design of inhibitors with preferential binding to specific isoforms.[18][19]
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Protocol 2: Isoform Selectivity Profiling
To determine the selectivity of this compound, the in vitro inhibition assay (Protocol 1) should be performed against a panel of key human CA isoforms.
Recommended Human CA Isoforms for Screening:
-
hCA I and hCA II (Cytosolic): Ubiquitously expressed and important off-targets. [9]* hCA IX and hCA XII (Transmembrane): Tumor-associated isoforms, often overexpressed in hypoxic cancers. [8][9][11][20]* hCA IV (Membrane-bound): Involved in renal and ocular physiology. [21]* hCA VII (Cytosolic): Implicated in epileptogenesis. [10] Procedure:
Repeat Protocol 1 for each purified hCA isoform.
Data Presentation:
Summarize the IC₅₀ or Kᵢ values in a table for direct comparison of inhibitory potency and selectivity across the different isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide (Standard) | ~250 | ~12 | ~25 | ~5.7 |
(Note: Acetazolamide values are approximate and can vary based on assay conditions.)
Protocol 3: Structural Elucidation by X-ray Crystallography
Determining the crystal structure of this compound in complex with a target CA isoform (e.g., hCA II) provides invaluable insights into the precise binding mode and the molecular basis for its activity and selectivity.
General Workflow:
-
Protein Expression and Purification: Obtain highly pure and concentrated CA protein.
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize the CA protein in the presence of the inhibitor.
-
Soaking: Soak pre-formed CA crystals in a solution containing the inhibitor.
-
-
X-ray Diffraction Data Collection: Expose the inhibitor-bound crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the three-dimensional electron density map and build and refine the atomic model of the protein-inhibitor complex.
Key Insights from Crystallography:
-
Confirmation of the sulfonamide-zinc coordination. [14][15]* Identification of specific hydrogen bonds and van der Waals interactions between the inhibitor and active site residues. [17]* Rationalization of structure-activity relationships (SAR) and isoform selectivity. [14][19]
Trustworthiness and Self-Validation
The protocols outlined above are standard, well-validated methods in the field of carbonic anhydrase research. To ensure the trustworthiness of the results:
-
Positive and Negative Controls: Always include a known inhibitor (e.g., Acetazolamide) and a vehicle control (e.g., DMSO) in every assay.
-
Replicates: Perform all experiments in at least triplicate to ensure reproducibility.
-
Orthogonal Assays: Consider employing alternative assay formats, such as a stopped-flow CO₂ hydration assay, to validate the findings from the colorimetric method.
-
Structural Confirmation: X-ray crystallography provides the ultimate validation of the inhibitor's binding mode.
By following these detailed protocols and validation strategies, researchers can thoroughly characterize the potential of this compound as a carbonic anhydrase inhibitor and contribute valuable data to the field of drug discovery.
References
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (n.d.).
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem. (n.d.).
- Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - Taylor & Francis. (n.d.).
- Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed. (n.d.).
- Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed. (n.d.).
- Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido) - PubMed. (n.d.).
- Carbonic anhydrases as disease markers - PMC - PubMed Central. (n.d.).
- Carbonic Anhydrase XII Functions in Health and Disease - PMC - PubMed Central. (n.d.).
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. (n.d.).
- The biological importance of carbonic anhydrase enzyme - Life Lines by Dr. Dolittle. (2023, February 12).
- Carbonic anhydrase - Wikipedia. (n.d.).
- The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.).
- The Carbonic Anhydrases in Health and Disease - ResearchGate. (n.d.).
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.).
- Crystallography and Its Impact on Carbonic Anhydrase Research - PMC - NIH. (n.d.).
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6).
- Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed. (n.d.).
- Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PubMed Central. (n.d.).
- Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- - CymitQuimica. (n.d.).
- This compound | C12H11ClN2O2S | CID 788021. (n.d.).
Sources
- 1. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifelinesblog.com [lifelinesblog.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 14. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Assay for 4-amino-N-(4-chlorophenyl)benzenesulfonamide Activity
Abstract
This document provides a comprehensive guide for determining the in vitro biological activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. As a member of the sulfonamide class of compounds, a primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes.[1][2] Carbonic anhydrases are metalloenzymes that play a critical role in physiological processes such as pH regulation and CO₂ transport, making them significant drug targets for various diseases.[3][4] This guide details a robust, high-throughput compatible colorimetric assay to quantify the inhibitory potency of this compound against human Carbonic Anhydrase II (CA II). The protocol is designed for researchers in pharmacology, biochemistry, and drug development, providing step-by-step instructions, data analysis procedures, and system validation criteria to ensure scientific rigor and reproducibility.
Principle of the Assay
The described assay measures the esterase activity of Carbonic Anhydrase.[4][5] While the physiological reaction of CA is the reversible hydration of CO₂, the enzyme also efficiently catalyzes the hydrolysis of certain esters.[4] This assay utilizes the colorless substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by CA to produce the yellow-colored product p-nitrophenol (pNP).[3][6] The rate of pNP formation is directly proportional to the CA enzyme activity and can be monitored kinetically by measuring the increase in absorbance at 400-405 nm.[5][7]
When an inhibitor like this compound is present, it binds to the CA enzyme, reducing its catalytic efficiency. This leads to a decreased rate of pNPA hydrolysis and, consequently, a slower rate of color development.[8] The inhibitory potency of the compound is quantified by determining the concentration required to inhibit 50% of the enzyme's activity, known as the IC₅₀ value.[9][10]
Mechanism Visualization
The following diagram illustrates the core enzymatic reaction and the point of inhibition.
Caption: Enzymatic hydrolysis of pNPA by CA-II and blockage by the inhibitor.
Materials and Reagents
Reagents should be of high purity (≥95%). Store all components as recommended by the manufacturer.
| Reagent | Recommended Source (Example) | Purpose |
| Human Carbonic Anhydrase II | Sigma-Aldrich (C4396) | Enzyme |
| This compound | N/A (User Supplied) | Test Compound |
| Acetazolamide | Sigma-Aldrich (A6011) | Positive Control Inhibitor |
| p-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich (N8130) | Substrate |
| Tris Base | Sigma-Aldrich (T1503) | Buffer Component |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich (276855) | Solvent |
| Acetonitrile | Sigma-Aldrich (271004) | Solvent |
| Hydrochloric Acid (HCl) | Sigma-Aldrich (H1758) | pH Adjustment |
| 96-well Microplates, Clear Flat-Bottom | Corning (3596) | Assay Vessel |
| Deionized Water (ddH₂O) | Millipore Milli-Q System | Solvent |
Solution Preparation
Prepare fresh solutions on the day of the experiment unless otherwise stated.
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water. Adjust the pH to 7.5 using HCl. Bring to the final volume. Store at 4°C.[3]
-
CA-II Enzyme Stock Solution (1 mg/mL): Dissolve human CA-II in cold Assay Buffer. Aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[3]
-
CA-II Working Solution (Target: 20-60 units/mL): Immediately before use, dilute the CA-II Stock Solution in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock Solution (3 mM pNPA): Dissolve pNPA in acetonitrile or DMSO. This solution is light-sensitive and should be prepared fresh.[3]
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO.
-
Positive Control Stock (2 mM Acetazolamide): Dissolve Acetazolamide in 100% DMSO.[8]
Experimental Protocol
This protocol is designed for a 96-well plate format. It is highly recommended to perform all measurements in triplicate.
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. assaygenie.com [assaygenie.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
Application Notes and Protocols for the Investigation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in Cancer Cell Line Studies
Introduction: Unveiling the Anticancer Potential of a Novel Benzenesulfonamide Derivative
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs with diverse pharmacological activities.[1][2] In oncology, this structural motif is present in various agents that exhibit potent antitumor effects through mechanisms such as the inhibition of carbonic anhydrases (CAs), cell cycle arrest, and the induction of apoptosis.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide , a small molecule with therapeutic potential in cancer.
While extensive research on this specific molecule is emerging, its structural features, particularly the primary sulfonamide group, suggest a plausible mechanism of action as a carbonic anhydrase inhibitor.[1][5] Tumor-associated CA isoforms, such as CA IX and XII, are frequently overexpressed in various cancers and play a crucial role in tumor progression, metastasis, and resistance to therapy by regulating the tumor microenvironment's pH.[1][6] Therefore, the inhibition of these enzymes presents a promising strategy for cancer treatment.
These application notes will guide the user through a logical, stepwise approach to characterize the anticancer properties of this compound. We will detail protocols for assessing its cytotoxicity, elucidating its effects on fundamental cellular processes like apoptosis and cell cycle progression, and investigating its impact on key signaling proteins.
I. Preliminary Assessment: Cytotoxicity Profiling
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects across a panel of relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.
A. Rationale for Method Selection: MTT/MTS Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods widely used to assess cell viability.[7] These assays measure the metabolic activity of cells, which in viable cells, reduces the tetrazolium salt to a colored formazan product.[7] The intensity of the color is directly proportional to the number of viable cells.
B. Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
C. Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a panel of cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., MCF-10A) in their respective recommended media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay and Data Acquisition:
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Cell Line | Tissue of Origin | Putative Target Relevance |
| MCF-7 | Breast Adenocarcinoma | Often expresses CA IX |
| HCT116 | Colorectal Carcinoma | Wnt/β-catenin signaling is often dysregulated |
| A549 | Lung Carcinoma | Model for studying mitochondrial dysfunction |
| MCF-10A | Non-tumorigenic breast epithelial | To assess selectivity and general cytotoxicity |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate the underlying mechanisms of cell death. Two fundamental cellular processes to examine are apoptosis (programmed cell death) and cell cycle progression.
A. Rationale for Method Selection: Flow Cytometry-Based Assays
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population. For apoptosis detection, Annexin V and Propidium Iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells). For cell cycle analysis, PI staining of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
B. Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Parallel workflows for apoptosis and cell cycle analysis.
C. Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
D. Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
III. Target Validation and Pathway Analysis: Western Blotting
To further dissect the molecular mechanism of action, Western blotting can be employed to investigate changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and other potential signaling pathways.
A. Rationale for Target Selection
Based on the known activities of sulfonamide derivatives, key proteins to investigate include:
-
Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2 family proteins (Bax, Bcl-2).
-
Cell Cycle Regulators: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27).
-
Hypothesized Target-Related Proteins: Carbonic Anhydrase IX (CA IX), key components of the Wnt/β-catenin pathway (e.g., β-catenin, c-Myc).
B. Experimental Workflow: Western Blotting
Caption: Step-by-step workflow for Western blot analysis.
C. Detailed Protocol: Western Blotting
-
Sample Preparation:
-
Treat cells with the IC50 concentration of this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
IV. Hypothetical Signaling Pathway
Based on the structural characteristics of this compound and the known mechanisms of related compounds, a plausible signaling pathway leading to its anticancer effects can be proposed.
Caption: Proposed mechanisms of action for this compound.
V. Concluding Remarks and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The proposed experiments will yield critical data on its cytotoxicity, its impact on apoptosis and the cell cycle, and its effects on key signaling pathways. Positive and compelling results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to precisely identify its molecular target(s). The exploration of novel benzenesulfonamide derivatives like the one discussed here is a promising avenue in the continuous search for more effective and selective cancer therapies.
References
- Abdelrahman I Zain-Alabdeen, et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]
- Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. (2021). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). Journal of Medicinal Chemistry. [Link]
- Kavaliauskas, P., et al. (2021). A N-(4-chlorophenyl)-γ-amino acid derivatives exerts in vitro anticancer activity on non-small cell lung carcinoma cells and enhances citosine arabinoside (AraC)
- MTT assay. (n.d.). In Wikipedia.
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives » Growing Science [growingscience.com]
- 3. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Introduction: The Analytical Imperative for a Key Sulfonamide Intermediate
4-amino-N-(4-chlorophenyl)benzenesulfonamide is a sulfonamide derivative of significant interest in pharmaceutical development and chemical synthesis.[1] As with many sulfonamides, which are widely used for their antibacterial properties, ensuring the purity, potency, and quality of this compound is paramount.[2][3] Accurate and precise quantification is essential for quality control in manufacturing, stability testing of drug products, and pharmacokinetic studies.
This comprehensive guide provides detailed, field-proven analytical methodologies for the robust quantification of this compound. We will delve into the mechanistic underpinnings of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[4][5][6]
Method Selection: A Strategy-Driven Approach
The choice of analytical method is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control of bulk drug substances and pharmaceutical formulations. It offers excellent precision, accuracy, and robustness for quantifying the primary analyte and its known impurities.[2][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultra-high sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity detection, LC-MS/MS is the gold standard.[8][9] Its ability to provide structural confirmation through fragmentation analysis makes it an invaluable tool.
-
UV-Visible Spectrophotometry: This technique, particularly when coupled with a derivatization reaction like the Bratton-Marshall reaction, offers a simple, cost-effective method for the quantification of sulfonamides in less complex matrices.[10][11] It is well-suited for high-throughput screening or in environments where more sophisticated instrumentation is unavailable.
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This reversed-phase HPLC (RP-HPLC) method is designed for the accurate and precise quantification of this compound in bulk material and simple formulations. The methodology is grounded in established principles for sulfonamide analysis and validated according to ICH Q2(R2) guidelines.[2][4][5][6][12]
Causality of Experimental Choices
-
Column: A C18 or C8 column is selected for its hydrophobic stationary phase, which provides good retention and separation of moderately polar compounds like sulfonamides.[2] The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
-
Mobile Phase: A gradient of a buffered aqueous phase (Potassium Phosphate) and an organic modifier (Acetonitrile) is employed. The buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times and sharp peak shapes. Acetonitrile is chosen for its low UV cutoff and efficient elution of the analyte.
-
Detection Wavelength: The detection wavelength of 265 nm is selected based on the UV absorbance maximum of the sulfonamide chromophore, ensuring optimal sensitivity.[2]
-
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing efficient separation without excessive backpressure.[2] A small injection volume (5 µL) minimizes potential column overload and peak distortion.[2]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Quantification
1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Dipotassium Hydrogen Phosphate (Analytical Grade)
-
Water (HPLC Grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a PDA or UV detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 10 80 30 80 35 50 | 40 | 50 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 5 µL.[2]
3. Standard Preparation
-
Stock Solution (500 µg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., from the Limit of Quantitation to ~10 µg/mL).
4. Sample Preparation
-
Accurately weigh a quantity of the sample equivalent to ~25 mg of this compound into a 25 mL volumetric flask.
-
Add ~15 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with diluent. This yields a nominal concentration of 1000 µg/mL.[2]
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification
-
Inject the diluent (as a blank), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary (ICH Q2(R2))
The following table summarizes the typical validation parameters and acceptance criteria for this HPLC method, as guided by ICH principles.[6][13]
| Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[2] | r² > 0.999 over LOQ to 200% of spec. limit |
| Range | Interval providing acceptable accuracy, precision, and linearity.[4] | LOQ - 10 µg/mL |
| Accuracy | 98.0% - 102.0% recovery for drug substance.[7] | 99.1% - 101.2% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision: ≤ 2.0%.[7] | Repeatability < 1.0%, Intermediate < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1. | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 with acceptable precision & accuracy.[7] | ~0.4 µg/mL |
| Robustness | System suitability parameters remain within limits after small, deliberate variations in method parameters.[7] | RSD < 2.0% for variations in flow rate (±0.1 mL/min) and column temperature (±2°C) |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the ultra-sensitive quantification of this compound in complex matrices like biological fluids or for trace-level analysis. The high selectivity of Multiple Reaction Monitoring (MRM) minimizes matrix interference.[8][14]
Causality of Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the primary amine and sulfonamide nitrogens are readily protonated, forming a stable [M+H]⁺ precursor ion.[9]
-
MRM Transitions: The transition from the precursor ion to a specific product ion provides high selectivity and sensitivity. The most intense and stable fragment is chosen for quantification, while a second fragment is used for confirmation.
-
Sample Preparation: Solid Phase Extraction (SPE) is a critical step for complex matrices.[15] It removes salts, proteins, and other interferences that can cause ion suppression and contaminate the MS source, while also concentrating the analyte.[8][15]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Quantification
1. Reagents and Materials
-
This compound Reference Standard
-
Stable Isotope Labeled Internal Standard (IS), if available.
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) polymer, e.g., Agilent Bond Elut HLB.[8]
2. Instrumentation and Conditions
-
LC-MS/MS System: Agilent 1290 Infinity II coupled to an Agilent 6470A Triple Quadrupole LC/MS or equivalent.[8]
-
Column: Agilent Poroshell 120 EC-C18 (50 mm × 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimized to elute the analyte with a sharp peak shape.
-
MS Conditions:
-
Ionization Mode: ESI Positive.[9]
-
Gas Temperature: 325°C.[8]
-
Nebulizer: 30 psi.[8]
-
Capillary Voltage: 3500 V.[8]
-
MRM Transitions: To be determined by direct infusion of a standard solution. For a compound with MW 282.75, the [M+H]⁺ precursor would be m/z 283.0. Product ions would be determined experimentally.
-
3. Sample Preparation (e.g., for Water Samples)
-
To 500 mL of water sample, add 0.25 g of Na₂EDTA and the internal standard. Adjust pH to between 4 and 7.[8]
-
SPE Procedure:
-
Condition: Pass 6 mL of Methanol through the HLB cartridge.[8]
-
Equilibrate: Pass 6 mL of water through the cartridge.[8]
-
Load: Pass the prepared water sample through the cartridge at ~5 mL/min.[8]
-
Wash: Wash the cartridge with 6 mL of water. Dry completely under vacuum.[8]
-
Elute: Elute the analyte with 2 x 4 mL of Methanol.[8]
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of Mobile Phase A/B (50:50, v/v).[8] Vortex and filter if necessary.
4. Analysis and Quantification
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a representative blank matrix.
III. UV-Visible Spectrophotometry via Diazotization-Coupling Reaction
This colorimetric method is based on the classic Bratton-Marshall reaction, which is highly sensitive for primary aromatic amines.[10] It provides a simple and economical alternative for the quantification of this compound in pharmaceutical formulations.[10][11]
Causality of Experimental Choices
-
Reaction Principle: The primary aromatic amine group of the sulfonamide is first diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to produce a stable, intensely colored azo dye.[10] The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the sulfonamide.
-
Wavelength Selection: The absorption maximum of the resulting azo dye (typically around 500-550 nm) is used for quantification to ensure maximum sensitivity and minimize interference from excipients.[11]
Detailed Protocol: Spectrophotometric Quantification
1. Reagents and Materials
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Nitrite (NaNO₂), 0.1% (w/v) solution, freshly prepared.
-
Ammonium Sulfamate, 0.5% (w/v) solution.
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) solution, freshly prepared and protected from light.
-
Methanol (Analytical Grade)
2. Instrumentation
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-1601) with 1 cm quartz cuvettes.[16]
3. Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with 0.1 M HCl.
-
Working Standards: Prepare a series of working standards (e.g., 1, 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.1 M HCl.
4. Sample Preparation
-
Accurately weigh a quantity of powdered tablets or formulation equivalent to 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask, add ~70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol.
-
Filter the solution. Dilute an aliquot of the filtrate with 0.1 M HCl to obtain a final concentration within the calibration range.
5. Color Development and Measurement
-
Pipette 1.0 mL of each standard and sample solution into separate test tubes.
-
Add 1.0 mL of 0.1% sodium nitrite solution to each tube, mix, and let stand for 3 minutes.
-
Add 1.0 mL of 0.5% ammonium sulfamate solution, mix, and let stand for 2 minutes (this removes excess nitrite).
-
Add 1.0 mL of 0.1% NED solution, mix, and dilute to 10 mL with distilled water.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of the resulting pink-colored solution at the wavelength of maximum absorption (to be determined by scanning a standard solution, expected ~500 nm) against a reagent blank prepared in the same manner.[11]
6. Quantification
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.998. | r² > 0.999 over 0.1-7.0 µg/mL.[11] |
| Accuracy | 97.0% - 103.0% recovery. | 97.3% - 100.8%.[11] |
| Precision (RSD) | Intra-day RSD ≤ 1.0%. | 0.1% - 0.5%.[11] |
| LOD | 0.03-0.05 µg/mL.[11] | |
| LOQ | 0.11-0.18 µg/mL.[11] |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound across a range of applications. The choice between HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry should be based on the specific analytical challenge, considering factors such as required sensitivity, matrix complexity, and available resources. Adherence to the principles of method validation outlined herein will ensure the generation of accurate, reliable, and defensible data, supporting the development and quality control of products containing this important sulfonamide.
References
- Al-Sabha, T. N. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. PubMed, 15(6). [Link]
- Tade, R. S., & Patil, V. R. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences, 6(2), 2454-2458. [Link]
- Venkateswara Rao, J., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5784. [Link]
- El-Gindy, A., et al. (2002). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches.
- Sultana, N., et al. (2011).
- SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- on Newcrom R1 HPLC column. SIELC. [Link]
- USDA Food Safety and Inspection Service. (2009).
- Sravani, G., et al. (2017). UV SPECTROPHOTOMETRY METHOD DEVELOPMENT AND VALIDATION OF SULFADIAZINE AND TRIMETHOPRIM IN COMBINED DOSAGE FORM.
- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]
- Dasenaki, M. E., & Thomaidis, N. S. (2019).
- Nagaraja, P., et al. (2007).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
- AMSbiopharma. (2025).
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
- Trends in Sciences. (2023). View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
- PubChem. (n.d.). This compound.
- Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]
- Amerigo Scientific. (n.d.). N-(4-Chlorophenyl)benzenesulfonamide. Amerigo Scientific. [Link]
- Silva, S. (2013). Determination of Chlorophenols in water by LC-MS/MS. Case study.
- Waters Corporation. (n.d.). Clinical LC-MS/MS Systems: Analytical Capabilities. Waters. [Link]webassets/cms/library/docs/720005234en.pdf)
Sources
- 1. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Separation of Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride [tis.wu.ac.th]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. waters.com [waters.com]
- 15. mdpi.com [mdpi.com]
- 16. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 4-amino-N-(4-chlorophenyl)benzenesulfonamide. The method utilizes reversed-phase chromatography with gradient elution and UV detection, providing high specificity and sensitivity for the main component and its potential process-related impurities or degradation products. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a sulfonamide compound of significant interest in pharmaceutical synthesis. Sulfonamides represent a critical class of compounds with a wide range of therapeutic applications, and their synthesis can sometimes result in impurities that must be carefully controlled.[4] Accurate and precise determination of purity is a critical quality attribute that ensures the safety and efficacy of active pharmaceutical ingredients (APIs) and intermediates.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] This document provides a scientifically grounded HPLC method, explaining the causal logic behind the selection of chromatographic parameters and presenting a step-by-step protocol for its implementation and validation.
Analyte Properties & Method Rationale
A foundational understanding of the analyte's physicochemical properties is paramount for developing a selective and robust HPLC method.
Physicochemical Profile
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Structure | C₁₂H₁₁ClN₂O₂S | [7][8][9] |
| Molecular Weight | 282.75 g/mol | [7][8][10] |
| Appearance | Solid | [7] |
| Predicted Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF); Sparingly soluble in methanol and ethanol. | [11] |
| UV Absorbance | Strong absorbance in the UV region due to aromatic rings. | Inferred |
Rationale for Method Development
The chosen method is a reversed-phase HPLC (RP-HPLC) approach, which is ideal for separating moderately polar to non-polar small molecules like the target analyte.[12]
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is well-suited for the aromatic structure of the analyte. This choice provides a robust platform for separating the main peak from potential impurities, which may have slight variations in polarity.
-
Mobile Phase: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile).
-
Acidification: 0.1% Formic acid is added to the aqueous phase to suppress the ionization of the primary amine group on the analyte. Maintaining a consistent, slightly acidic pH ensures sharp, symmetrical peaks and stable retention times by preventing peak tailing associated with free silanol interactions on the stationary phase.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for sulfonamides.[13]
-
Gradient Elution: A gradient program, which varies the ratio of acetonitrile to water over the course of the run, is employed.[6][14] This is crucial for a purity method as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak and eluted from the column within a reasonable timeframe.
-
-
Detection: UV detection at 265 nm is selected. This wavelength provides high sensitivity for the analyte and related sulfonamide structures, which exhibit strong chromophores.[6]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photo-Diode Array (PDA) detector.
-
Data System: Chromatography data acquisition and processing software.
-
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Water (HPLC grade or Milli-Q)
-
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Triart C18, Zorbax Eclipse XDB C18) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 35.0 |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v). This composition ensures the solubility of the analyte and is compatible with the mobile phase.[13]
-
Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.05 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis.[15] This is achieved by performing five replicate injections of the Working Standard Solution. The system is deemed suitable if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Symmetry) | 0.8 – 1.8 | Ensures peak shape is symmetrical for accurate integration.[16][17] |
| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system response.[1] |
| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and separation power. |
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Perform five replicate injections of the Working Standard Solution to confirm system suitability.
-
Inject the Sample Solution in duplicate.
-
Use a bracketing standard injection after a reasonable number of sample injections to ensure system stability.
Calculation of Purity
Purity is calculated using the area percent method, which assumes that all impurities have a similar response factor to the main component.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks below the Limit of Quantitation (LOQ).
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[3][18][19]
Figure 1: Workflow from HPLC method development through validation to routine implementation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation peaks are resolved from the main analyte peak.[14]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations, ranging from the LOQ to 150% of the working concentration, should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.[1][6]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to a sample (or placebo) spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.[20]
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of six sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD should meet a pre-defined acceptance criterion.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of the organic modifier (±2% absolute). System suitability parameters should remain within acceptance criteria.[1]
Data Presentation and Analysis Workflow
The logical flow for analyzing a sample for purity is depicted below.
Figure 2: Step-by-step workflow for the purity analysis of a sample.
Conclusion
The HPLC method described in this application note is demonstrated to be specific, precise, accurate, and robust for the determination of purity of this compound. The detailed protocol and validation guidelines provide a comprehensive framework for implementation in a regulated quality control environment. This method is suitable for its intended purpose of providing reliable purity data for batch release and stability studies.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
- <621> CHROM
- Understanding the L
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
- Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)-. CymitQuimica.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Ijrras.com.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
- Are You Sure You Understand USP <621>?.
- Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex.
- Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
- 2.2.46.
- EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
- 2.2.46.
- This compound | C12H11ClN2O2S | CID 788021. PubChem.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- This compound (C12H11ClN2O2S). PubChemLite.
- 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf. Cheméo.
- 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID - PubChem. PubChem.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide | C12H11ClN2O2S | CID 2357660. PubChem.
- Yield, purity, and characteristic impurities of the sulfonamide....
- Sulfonamide-impurities.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents. Benchchem.
- Crystalliz
- Sulfonamide derivatives: Synthesis and applications.
- This compound, 95%. Lab-Chemicals.Com.
- Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. Benchchem.
- Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)sulfonyl]-. Appchem.
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 8. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 10. chemeo.com [chemeo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 17. Chromatography [usp.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ICH Official web site : ICH [ich.org]
- 20. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the In Vivo Formulation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Introduction
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide for in vivo studies. Due to its inherent physicochemical properties, particularly its poor aqueous solubility, developing a suitable formulation that ensures consistent and reproducible dosing is paramount for obtaining reliable preclinical data. This document provides a detailed examination of the compound's characteristics, outlines rational formulation strategies, and offers step-by-step protocols for vehicle preparation and initial toxicity assessment.
Scientific Rationale and Compound Characteristics
Understanding the physicochemical properties of this compound is the cornerstone of a logical formulation development strategy. The compound's structure dictates its behavior in various solvent systems, and a summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 282.75 g/mol | [1] |
| Predicted logP (Crippen Method) | 2.723 | Cheméo[2] |
| Predicted Water Solubility (log10ws) | -3.30 | Cheméo[2] |
The predicted logP and water solubility values strongly indicate that this compound is a poorly water-soluble, or hydrophobic, compound. This characteristic necessitates formulation strategies that go beyond simple aqueous solutions to ensure uniform delivery and optimal bioavailability in preclinical animal models. The primary challenge is to create a stable and homogenous preparation, typically a suspension, for accurate administration.
Formulation Development Strategy
For a poorly water-soluble compound like this compound, a suspension is the most practical and commonly employed formulation for initial in vivo screening. This involves dispersing the solid drug particles uniformly in an aqueous vehicle. The key to a successful suspension is the use of appropriate excipients to ensure particle wetting and prevent rapid sedimentation.
Our recommended approach involves a multi-component vehicle designed to address these challenges:
-
Suspending Agent: To increase the viscosity of the vehicle and slow down the settling of drug particles.
-
Wetting Agent: To decrease the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for better dispersion.
The following workflow outlines the decision-making process for developing a suitable formulation.
Caption: Formulation development workflow for this compound.
Protocols
Preparation of a 0.5% Carboxymethylcellulose (CMC) Vehicle with 0.1% Tween 80
This protocol details the preparation of a standard and widely used vehicle for oral gavage of poorly soluble compounds in rodents.
Materials:
-
Carboxymethylcellulose sodium (CMC), low viscosity (e.g., 400 cP)
-
Polysorbate 80 (Tween 80)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
-
Autoclave (for sterilization, if required)
Procedure:
-
Heat Water: Heat approximately half of the final required volume of purified water to 60-70°C in a glass beaker on a magnetic stirrer.
-
Disperse CMC: Slowly sprinkle the required amount of CMC powder (0.5% w/v, e.g., 0.5 g for 100 mL) into the vortex of the heated water while stirring continuously. This prevents the formation of clumps.
-
Hydrate CMC: Continue stirring for approximately 30 minutes, or until the CMC is fully dispersed and the solution appears milky and homogenous.
-
Cool Solution: Remove the beaker from the heat and allow it to cool to room temperature. You can place it on ice to expedite cooling.
-
Add Remaining Water: Once cooled, add the remaining volume of purified water and continue stirring until the solution is uniform.
-
Add Wetting Agent: Add the required amount of Tween 80 (0.1% v/v, e.g., 0.1 mL for 100 mL) to the CMC solution and stir until fully incorporated.
-
Storage: Store the prepared vehicle in a sealed, labeled container at 2-8°C. The vehicle is typically stable for up to one week. For longer-term studies or when sterility is critical, the vehicle can be autoclaved.
Preparation of this compound Suspension
This protocol describes the incorporation of the active pharmaceutical ingredient (API) into the prepared vehicle.
Materials:
-
This compound powder
-
Prepared 0.5% CMC with 0.1% Tween 80 vehicle
-
Weighing balance
-
Spatula
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer (e.g., rotor-stator or ultrasonic) or vortex mixer
-
Calibrated dosing syringes
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed and the desired concentration of the API. Calculate the required mass of this compound.
-
Weigh API: Accurately weigh the calculated amount of the API.
-
Trituration (Optional but Recommended): If the API powder is clumpy or has large particles, gently triturate it in a mortar and pestle to achieve a fine, uniform powder.
-
Wetting the API: In a suitable container, add a small amount of the prepared vehicle to the weighed API powder to form a smooth paste. This initial wetting step is crucial for preventing clumping when the full volume of the vehicle is added.
-
Incorporate Vehicle: Gradually add the remaining vehicle to the paste while continuously mixing.
-
Homogenization: For a uniform and stable suspension, homogenization is recommended. Use a rotor-stator homogenizer at a moderate speed or an ultrasonic homogenizer. Alternatively, vigorous and prolonged vortexing can be used for smaller volumes.
-
Visual Inspection: The final suspension should be milky and free of visible clumps or aggregates.
-
Dosing: Immediately before each dose administration, ensure the suspension is thoroughly re-suspended by vortexing or inverting the container multiple times to guarantee dose uniformity.
In Vivo Study Design: Maximum Tolerated Dose (MTD)
Prior to initiating efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model. The MTD is the highest dose that does not cause unacceptable toxicity or mortality over a specified period.[3][4]
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
MTD Protocol Outline
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), specifying age and sex.
-
Group Size: A minimum of 3-5 animals per dose group and a vehicle control group.
-
Dose Levels: A wide range of doses should be selected. A common starting point for a compound with unknown toxicity is a logarithmic dose escalation (e.g., 10, 100, 1000 mg/kg). The highest dose may be limited by the practicality of formulating a high concentration.
-
Administration: A single dose of the prepared suspension is administered via the intended route for future efficacy studies (e.g., oral gavage). The vehicle control group receives the vehicle alone.
-
Monitoring:
-
Clinical Observations: Animals should be observed continuously for the first 4 hours post-dosing and then at least once daily for 14 days. Observations should include changes in posture, activity, breathing, and any signs of distress or toxicity.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter. A significant and sustained loss of body weight (e.g., >15-20%) is a key indicator of toxicity.
-
Mortality: Record any instances of mortality.
-
-
MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% mean body weight loss is observed, and clinical signs of toxicity are absent or transient and mild.
Conclusion and Best Practices
The successful in vivo evaluation of this compound hinges on a well-conceived and meticulously executed formulation strategy. The protocols provided herein offer a robust starting point for developing a homogenous and stable suspension suitable for preclinical studies. It is imperative that researchers validate their formulation by visual inspection for homogeneity and ease of resuspension before initiating animal studies. Furthermore, conducting a thorough MTD study is a critical prerequisite for designing meaningful and ethical efficacy experiments.
References
- Cheméo. (n.d.). This compound.
- Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat.
- PubChem. (n.d.). This compound.
- ResearchGate. (2019). Oral gavage with methylcellulose?.
- Saeedi, M., Morteza-Semnani, K., & Sagheb-Doust, M. (2015). Evaluation of effect of tween 80 on characteristics of tadalafil 0.1% suspension. Pharmaceutical and Biomedical Research, 1(2), 37-43.
- Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Note & Protocol: High-Purity Recovery of 4-amino-N-(4-chlorophenyl)benzenesulfonamide via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive framework for the purification of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a key sulfonamide intermediate, through recrystallization. The document elucidates the fundamental principles governing the selection of an appropriate solvent system and outlines a detailed, step-by-step protocol for both single-solvent and mixed-solvent recrystallization methods. Furthermore, it addresses common challenges encountered during the crystallization of sulfonamides and offers systematic troubleshooting strategies. The methodologies described herein are designed to be self-validating, ensuring the consistent attainment of high-purity crystalline product suitable for downstream applications in drug development and research.
Introduction: The Critical Role of Purity
This compound is a sulfonamide compound of significant interest in medicinal chemistry and pharmaceutical research. The efficacy and safety of any synthesized active pharmaceutical ingredient (API) or intermediate are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can alter the compound's pharmacological and toxicological profile. Recrystallization stands as a robust and widely adopted technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[1] This application note provides a detailed protocol for the purification of this compound, grounded in the principles of solubility and crystal lattice formation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is paramount for the development of an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [2][3] |
| Molecular Weight | 282.75 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Melting Point (Tf) | 467.90 ± 0.20 K (194.75 ± 0.20 °C) | [4] |
| logP | 2.723 | [4] |
The presence of both polar functional groups (amino and sulfonamide) and nonpolar aromatic rings gives this compound a balanced polarity.[1] This molecular architecture suggests that alcohols or alcohol-water mixtures are likely to be effective recrystallization solvents.[1][5]
The Theory of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature. The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to induce the formation of a crystalline solid. As the solution cools, the solubility of the target compound decreases, leading to its crystallization out of the solution. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.
Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical variable in recrystallization.[5] An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or low solvency for impurities, such that they either remain in the mother liquor or are removed during hot filtration.
-
Chemical inertness towards the target compound.
-
A boiling point below the melting point of the target compound to prevent "oiling out".
-
Ease of removal from the purified crystals.
For sulfonamides, which possess both polar and non-polar moieties, alcohols such as ethanol and isopropanol, often in combination with water, are frequently employed.[1]
Experimental Protocols
Preliminary Solvent Screening
Before proceeding with a large-scale recrystallization, it is judicious to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Protocol:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, isopropanol, methanol, acetone, water, and mixtures like 70% isopropanol/water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath and observe the solubility.
-
Once the solid dissolves at the higher temperature, allow the solution to cool slowly to room temperature and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will show poor solubility at room temperature, complete solubility upon heating, and significant crystal formation upon cooling.
Protocol 1: Single-Solvent Recrystallization
This method is employed when a single solvent meets the criteria for effective recrystallization. Based on general principles for sulfonamides, 95% ethanol is a promising candidate.[1]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., 95% ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent begins to boil.[5]
-
Achieving Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is useful when no single solvent is ideal. A "good" solvent in which the compound is highly soluble is paired with a miscible "anti-solvent" in which the compound is poorly soluble.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., water) dropwise with constant swirling until the solution becomes persistently cloudy (turbid).
-
Inducing Crystallization: If crystals do not form readily, gently warm the solution until it becomes clear again, and then allow it to cool slowly. Alternatively, a seed crystal can be added, or the inside of the flask can be scratched with a glass rod to induce crystallization.[6]
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for the slow growth of crystals.
-
Isolation and Drying: Follow steps 6-9 from the Single-Solvent Recrystallization protocol.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the single-solvent recrystallization process.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Too much solvent was used.- The solution is supersaturated but nucleation has not initiated. | - Evaporate some of the solvent and allow the solution to cool again.[1]- Induce nucleation by scratching the inner surface of the flask or adding a seed crystal.[6] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Select a lower-boiling point solvent or solvent mixture. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.[1]- Pre-heat all glassware for hot filtration.- Ensure adequate cooling time in an ice bath. |
| Poor Purity | - Crystallization occurred too rapidly, trapping impurities. | - Re-dissolve the crystals in fresh hot solvent and allow for slower cooling. |
Characterization of Purified Product
To validate the success of the purification, the recrystallized this compound should be characterized using appropriate analytical techniques:
-
Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques confirm the chemical identity and structural integrity of the purified compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]
Caption: A logical diagram illustrating the post-recrystallization purity validation process.
Conclusion
The recrystallization protocols detailed in this application note provide a robust and reproducible method for the purification of this compound. The key to successful recrystallization lies in the systematic selection of an appropriate solvent system and careful control of the cooling rate. By adhering to the principles and methodologies outlined, researchers, scientists, and drug development professionals can consistently obtain high-purity material, which is essential for the integrity of subsequent research and development activities.
References
- Cheméo. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- PubChem. (n.d.). 4-amino-N-(2-chlorophenyl)benzenesulfonamide.
- Chemcasts. (n.d.). Thermophysical Properties of 4-Amino-N-methylbenzenemethanesulfonamide.
- PubChemLite. (2025). This compound (C12H11ClN2O2S).
- Perlovich, G. L., et al. (2007). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 96(5), 1218-1231.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 4. chemeo.com [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-amino-N-(4-chlorophenyl)benzenesulfonamide in Targeted Drug Delivery Systems
Introduction: A Targeted Approach to Combating Hypoxic Tumors
The tumor microenvironment presents a formidable challenge to effective cancer therapy. A hallmark of many solid tumors is hypoxia, a state of low oxygen that drives tumor progression, metastasis, and resistance to conventional treatments.[1] A key player in the adaptation of cancer cells to hypoxia is the overexpression of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is largely absent in healthy tissues.[1] CA IX plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to protons and bicarbonate, leading to an acidic extracellular environment that promotes tumor invasion and chemoresistance.[1]
This unique expression profile and enzymatic function make CA IX an attractive target for the development of targeted cancer therapies. Benzenesulfonamides are a well-established class of potent carbonic anhydrase inhibitors.[2][3] Among these, 4-amino-N-(4-chlorophenyl)benzenesulfonamide stands out as a promising candidate for the development of targeted drug delivery systems. Its chemical structure is poised for potent and selective inhibition of CA IX, offering a strategic avenue to disrupt the protective acidic shield of hypoxic tumors and enhance the efficacy of co-administered therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design, formulation, and evaluation of targeted nanoparticle-based drug delivery systems. We will delve into the scientific rationale, provide detailed experimental protocols, and offer insights into the characterization and validation of these innovative therapeutic platforms.
Scientific Rationale: Exploiting the Hypoxic Tumor Microenvironment
The central hypothesis underpinning the use of this compound in a targeted drug delivery system is its ability to selectively bind to and inhibit the enzymatic activity of CA IX. This targeted inhibition is expected to elicit a cascade of anti-tumor effects:
-
Reversal of Tumor Acidosis: By blocking CA IX-mediated proton extrusion, the acidic extracellular pH of the tumor microenvironment can be neutralized. This can enhance the efficacy of weakly basic chemotherapeutic drugs, which are often rendered ineffective in acidic conditions.
-
Induction of Apoptosis: The disruption of intracellular pH homeostasis can trigger programmed cell death (apoptosis) in cancer cells.
-
Inhibition of Metastasis: The acidic microenvironment facilitates the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. By mitigating this acidity, CA IX inhibition can potentially reduce the metastatic potential of cancer cells.
-
Enhanced Drug Penetration: A normalized tumor microenvironment may improve the penetration and distribution of co-delivered anticancer drugs.
The proposed targeted drug delivery system involves the encapsulation or surface functionalization of nanoparticles with this compound. This nano-formulation strategy offers several advantages:
-
Passive Targeting: Nanoparticles, typically in the size range of 10-200 nm, can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Active Targeting: The sulfonamide moiety acts as a targeting ligand, directing the nanoparticles to CA IX-expressing cancer cells.
-
Controlled Release: The nanoparticle matrix can be engineered to provide sustained release of the CA IX inhibitor and any co-encapsulated therapeutic agent.
-
Improved Solubility and Stability: Encapsulation can enhance the solubility and protect the drug from premature degradation.
dot graph TD { subgraph "Targeted Nanoparticle" A[Chemotherapeutic Drug] --> B{PLGA Nanoparticle}; C[this compound] --> B; end
} Caption: Targeted drug delivery workflow using this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route adapted from general methods for the synthesis of sulfonamides.[4]
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
4-Chloroaniline
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and 6 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.1 equivalents) in dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture. An exothermic reaction may occur.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent using a rotary evaporator to obtain the crude N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonamide.
-
-
Hydrolysis of the Acetyl Group:
-
To the crude product, add a solution of 6 M HCl.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
The product, this compound, will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating the synthesized sulfonamide using the oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (Poly(D,L-lactide-co-glycolide), 50:50, with a molecular weight suitable for nanoparticle formulation)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) in DCM (e.g., 5 mL).
-
Dissolve this compound (e.g., 10 mg) in the PLGA solution.
-
-
Aqueous Phase Preparation:
-
Prepare a PVA solution (e.g., 1% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring vigorously.
-
Immediately sonicate the mixture using a probe sonicator on an ice bath for a specified time and power (e.g., 3 minutes at 40% amplitude) or homogenize at high speed (e.g., 10,000 rpm for 5 minutes). This will form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours to allow the DCM to evaporate completely. This will lead to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unencapsulated drug and excess PVA.
-
-
Lyophilization:
-
Freeze the purified nanoparticle suspension at -80°C.
-
Lyophilize the frozen sample for 48 hours to obtain a dry powder of the nanoparticles.
-
Store the lyophilized nanoparticles at -20°C.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Experimental workflow for nanoparticle formulation.
Protocol 3: Characterization of Nanoparticles
3.1 Particle Size and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Briefly sonicate to ensure a uniform dispersion.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
3.2 Drug Loading and Encapsulation Efficiency
-
Instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for analysis (e.g., ethanol).
-
Quantify the amount of this compound using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
| Parameter | Typical Range | Significance |
| Particle Size (DLS) | 100 - 300 nm | Influences biodistribution, cellular uptake, and EPR effect. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous nanoparticle population. |
| Zeta Potential | -10 to -30 mV | Affects colloidal stability and interaction with cell membranes. |
| Drug Loading (DL) | 1 - 10% (w/w) | Represents the amount of drug per unit weight of nanoparticles. |
| Encapsulation Efficiency (EE) | > 70% | Indicates the efficiency of the encapsulation process. |
Protocol 4: In Vitro Evaluation
4.1 In Vitro Drug Release
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
4.2 Carbonic Anhydrase IX Inhibition Assay
-
Principle: The assay follows the change in pH of a buffer solution upon the addition of CO₂. The rate of pH change is proportional to the CA IX activity. The presence of an inhibitor will decrease this rate.
-
Procedure:
-
A solution of purified recombinant human CA IX is pre-incubated with varying concentrations of this compound.
-
The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time.
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
4.3 Cell Culture
-
Select a cancer cell line that overexpresses CA IX (e.g., HT-29 colon cancer cells, MDA-MB-231 breast cancer cells).
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂. For hypoxia-related studies, a hypoxic chamber (e.g., 1% O₂) can be used.
4.4 In Vitro Cytotoxicity Assay (MTT Assay)
-
Procedure:
-
Seed the CA IX-positive cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of free this compound, drug-loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
-
Determine the IC₅₀ value for each treatment.
-
4.5 Cellular Uptake Study (Confocal Microscopy)
To visualize the cellular uptake of the nanoparticles, a fluorescent dye can be encapsulated within the nanoparticles or conjugated to the polymer.
-
Procedure:
-
Seed the cancer cells on glass coverslips in a petri dish and allow them to adhere.
-
Treat the cells with fluorescently labeled nanoparticles for different time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Optionally, stain the cell nuclei with a nuclear stain (e.g., DAPI) and the cell membrane with a membrane stain (e.g., WGA).
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake and intracellular localization of the nanoparticles using a confocal laser scanning microscope.
-
Future Perspectives: In Vivo Evaluation
Following successful in vitro validation, the next logical step is to evaluate the efficacy of the this compound-loaded nanoparticles in a preclinical animal model of cancer.
Key aspects of in vivo studies include:
-
Pharmacokinetics and Biodistribution: Investigating the circulation half-life, clearance, and organ distribution of the nanoparticles. This is typically done by labeling the nanoparticles with a radioactive or fluorescent tag.
-
Tumor Targeting and Accumulation: Quantifying the accumulation of the targeted nanoparticles in the tumor tissue compared to non-targeted nanoparticles and free drug.
-
Anti-tumor Efficacy: Assessing the ability of the targeted nanoparticles to inhibit tumor growth and prolong survival in tumor-bearing animals. This often involves co-delivery of a chemotherapeutic agent.
-
Toxicity Studies: Evaluating the systemic toxicity of the nanoparticle formulation.
Conclusion
This compound presents a compelling molecular entity for the development of targeted drug delivery systems aimed at hypoxic tumors overexpressing carbonic anhydrase IX. By leveraging the principles of nanomedicine, it is possible to formulate this potent CA IX inhibitor into sophisticated delivery vehicles that can enhance its therapeutic index and overcome the challenges of the tumor microenvironment. The protocols and guidelines presented in this document provide a robust framework for the synthesis, formulation, and evaluation of such systems, paving the way for the development of more effective and targeted cancer therapies.
References
- Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13359-13379.
- Pacchiano, F., et al. (2010). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 53(5), 2481-2486.
- Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505.
- PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
- Angeli, A., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry, 25(15), 4037-4042.
- Farokhzad, O. C., & Langer, R. (2009). Impact of nanotechnology on drug delivery. ACS Nano, 3(1), 16-20.
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 26(1), 9-22.
- Raza, K., et al. (2016). PLGA based nanoparticles: A new paradigm in biomedical applications. Journal of Drug Targeting, 24(8), 665-676.
Sources
- 1. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Application Note: Molecular Docking of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with Carbonic Anhydrase
Introduction: The Scientific Rationale for Docking Sulfonamides to Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The various human CA isoforms are implicated in a range of diseases, including glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention.[3] The sulfonamide functional group is a well-established pharmacophore for potent CA inhibition.[3][4] The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[5][6] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[4][7]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[8] This in silico approach is instrumental in structure-based drug design for elucidating binding mechanisms, predicting binding affinities, and screening virtual libraries of compounds for potential therapeutic activity.[8][9]
This application note provides a comprehensive, step-by-step protocol for the molecular docking of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a representative sulfonamide derivative, with human Carbonic Anhydrase II (hCA II), a well-characterized and clinically relevant isoform. We will utilize AutoDock Vina, a widely used and validated open-source docking program, to perform this analysis.[10][11] The causality behind each experimental choice will be explained to provide researchers with not just a protocol, but a field-proven workflow.
Foundational Concepts: The Ligand and the Receptor
The Ligand: this compound
This compound is a benzenesulfonamide derivative.[12] Its structure contains the key pharmacophoric elements for CA inhibition: the primary sulfonamide group (-SO₂NH₂) responsible for coordinating with the active site zinc ion. The aromatic rings and the chloro-substituent will influence its steric and electronic complementarity within the active site, contributing to its binding affinity and potential isoform selectivity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | PubChem[12][13] |
| Molecular Weight | 282.75 g/mol | PubChem[12] |
| IUPAC Name | This compound | PubChem[12] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | PubChem[12] |
The Receptor: Human Carbonic Anhydrase II (hCA II)
Human Carbonic Anhydrase II is a cytosolic isoform that is extensively studied due to its high catalytic efficiency and involvement in various physiological processes. For this protocol, we will use a high-resolution crystal structure of hCA II, which provides accurate atomic coordinates for the docking simulation. A suitable structure can be obtained from the RCSB Protein Data Bank (PDB). For instance, PDB ID: 1CA2 provides the refined structure of hCA II at 2.0 Å resolution.[7] This structure reveals the characteristic globular fold and the active site cavity containing the essential Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119) and a water molecule.[1][7]
Experimental Workflow: A Self-Validating System
The following workflow is designed to be a self-validating system. Each step is critical for the accuracy and reproducibility of the docking results. The process begins with the careful preparation of both the receptor and the ligand, followed by the definition of the binding site, the docking simulation itself, and finally, a thorough analysis of the predicted binding poses.
Caption: Molecular Docking Workflow from Preparation to Validation.
Detailed Protocol: Docking with AutoDock Vina
This protocol utilizes AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation.[10]
Step 1 & 2: Receptor and Ligand Acquisition
-
Receptor: Download the PDB file for human Carbonic Anhydrase II (e.g., PDB ID: 1CA2) from the RCSB PDB website ([Link]).
-
Ligand: Obtain the 3D structure of this compound. This can be downloaded from PubChem (CID 788021) in SDF format.[12]
Step 3: Receptor Preparation
The goal of receptor preparation is to create a "clean" protein structure ready for docking. This involves removing non-essential molecules, adding hydrogens, and assigning partial charges.[14][15]
-
Launch AutoDock Tools (ADT).
-
Open the downloaded PDB file (e.g., 1ca2.pdb).
-
Clean the Protein:
-
Remove water molecules: Edit -> Delete Water. The rationale is that the role of individual water molecules in ligand binding can be complex and is often simplified in standard docking protocols.[14] However, for advanced studies, specific bridging water molecules might be retained.[16]
-
Remove any co-crystallized ligands or other heteroatoms not essential for the structure (e.g., ions, cofactors not part of the active site).
-
-
Add Hydrogens:
-
Edit -> Hydrogens -> Add. Select "Polar only" and click OK. This is a crucial step as hydrogen atoms are often not resolved in crystal structures but are vital for hydrogen bonding interactions.[17]
-
-
Assign Charges:
-
Edit -> Charges -> Add Kollman Charges. This step assigns partial atomic charges, which are necessary for calculating electrostatic interactions in the docking scoring function.[18]
-
-
Save as PDBQT:
-
File -> Save -> Write PDBQT. Save the prepared receptor file (e.g., 1ca2_receptor.pdbqt). The PDBQT format includes the atomic coordinates, partial charges (Q), and AutoDock atom types (T).[19]
-
Step 4: Ligand Preparation
Ligand preparation ensures the molecule has a proper 3D structure and defined flexibility.[20]
-
In ADT, go to Ligand -> Input -> Open and select the ligand file. If you downloaded an SDF file, you may need to convert it to a PDB or Mol2 file first using a tool like Open Babel.
-
Add Hydrogens and Assign Charges:
-
Ligand -> Torsion Tree -> Detect Root.
-
Edit -> Hydrogens -> Add. Select "All hydrogens".
-
Edit -> Charges -> Compute Gasteiger Charges. Gasteiger charges are a common method for assigning charges to small organic molecules.[18]
-
-
Define Rotatable Bonds:
-
Ligand -> Torsion Tree -> Choose Torsions. This step defines the rotatable bonds in the ligand, allowing for conformational flexibility during the docking simulation.[18]
-
-
Save as PDBQT:
-
Ligand -> Output -> Save as PDBQT. Save the prepared ligand file (e.g., ligand.pdbqt).
-
Step 5: Grid Box Generation
The grid box defines the three-dimensional search space within which AutoDock Vina will attempt to dock the ligand.[10]
-
In ADT, go to Grid -> Macromolecule -> Choose and select your prepared receptor (1ca2_receptor.pdbqt).
-
Go to Grid -> Grid Box. A box will appear around the protein.
-
Position the Grid Box: The box must encompass the entire active site. For hCA II, center the box on the catalytic zinc ion. You can identify the active site residues (His94, His96, His119) to guide the placement.[7] Adjust the center coordinates and the dimensions (x, y, z) of the box to ensure it is large enough to allow the ligand to move and rotate freely within the binding pocket. A typical size might be 20x20x20 Å.[11]
-
Save the Configuration: Note down the coordinates for the center of the grid box and its dimensions. This information is required for the Vina configuration file.
Step 6: Running the AutoDock Vina Simulation
AutoDock Vina is typically run from the command line.[11]
-
Create a Configuration File: Create a text file named conf.txt. In this file, specify the paths to your receptor and ligand files, and the grid box parameters.
-
Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
vina --config conf.txt
Vina will perform the docking simulation and output the results to all_poses.pdbqt and a summary to log.txt.
Results Interpretation and Validation
A successful docking simulation yields quantitative and qualitative data that require careful interpretation.
Analyzing Docking Scores and Poses
The output log file will contain a table of the top-ranked binding poses with their corresponding binding affinities.
| Binding Pose | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.521 | 2.013 |
| 3 | -7.9 | 1.890 | 2.543 |
| ... | ... | ... | ... |
-
Binding Affinity (ΔG): This score is an estimation of the binding free energy in kcal/mol.[21] More negative values indicate a stronger, more favorable binding interaction.[22] This allows for the ranking of different ligands or different poses of the same ligand.
-
Root Mean Square Deviation (RMSD): RMSD values are calculated between the atoms of the docked poses. A low RMSD (< 2.0 Å) between the top-ranked poses suggests a well-defined binding mode.[21]
Visualizing Ligand-Receptor Interactions
The most insightful part of the analysis is the visual inspection of the predicted binding poses using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).[23]
-
Load the prepared receptor (1ca2_receptor.pdbqt) and the output poses file (all_poses.pdbqt).
-
Examine the top-ranked pose. Look for key interactions that are characteristic of sulfonamide inhibitors of carbonic anhydrase:
-
Zinc Coordination: The sulfonamide nitrogen should be coordinated to the Zn²⁺ ion in the active site.[5][6]
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key active site residues, such as the "gatekeeper" residue Thr199.[1][6] The presence of multiple hydrogen bonds typically indicates a stronger interaction.[21]
-
Hydrophobic Interactions: Observe how the aromatic rings of the ligand fit into hydrophobic pockets within the active site.
-
Caption: Key Interactions of a Sulfonamide Inhibitor in the CA Active Site.
Protocol Validation: The Self-Validating Check
To ensure the trustworthiness of your docking protocol, a validation step is essential.[16][24] The most common method is to perform "redocking."[25]
-
Find a crystal structure of your target protein that is co-crystallized with a known ligand similar to your compound of interest (e.g., another sulfonamide).
-
Extract the co-crystallized ligand and dock it back into the active site using the exact same protocol (grid parameters, etc.).
-
Calculate the RMSD between the docked pose of the ligand and its original crystallographic pose.
-
An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally observed binding mode.[16][26][27] This provides confidence in the results obtained for your test ligand.
Conclusion
This application note has detailed a comprehensive and scientifically grounded protocol for the molecular docking of this compound with human Carbonic Anhydrase II. By understanding the rationale behind each step, from meticulous preparation of the ligand and receptor to the critical validation of the docking protocol, researchers can generate reliable and insightful data. This workflow serves as a robust foundation for further studies in structure-based drug design, enabling the screening of novel compounds, the optimization of lead candidates, and a deeper understanding of the molecular mechanisms of enzyme inhibition.
References
- RCSB Protein Data Bank. (n.d.). 3FE4: Crystal Structure of Human Carbonic Anhydrase vi.
- Di Micco, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- Quora. (2021). How does one prepare proteins for molecular docking?
- RCSB Protein Data Bank. (n.d.). 1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Scripps Research. (n.d.). Tutorial – AutoDock Vina.
- RCSB Protein Data Bank. (n.d.). 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A.
- ResearchGate. (2023). Interpretation of Molecular docking results?
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- RCSB Protein Data Bank. (n.d.). 4COQ: The complex of alpha-Carbonic anhydrase from Thermovibrio ammonificans with inhibitor sulfanilamide.
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
- RCSB Protein Data Bank. (n.d.). 6EX1: Crystal structure of human carbonic anhydrase I in complex with the 4-[(3S)-3 benzyl-4-(4-sulfamoylbenzoyl)piperazine -1-carbonyl]benzene-1-sulfonamide inhibitor.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- ResearchGate. (2015). How can I validate a docking protocol?
- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- ResearchGate. (2019). Molecular docking proteins preparation.
- National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Reddit. (2024). Need help with molecular docking results interpretation.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.
- PubChem. (n.d.). This compound (C12H11ClN2O2S).
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- PubChem. (n.d.). This compound.
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- Cheméo. (n.d.). This compound.
- National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides.
- National Institutes of Health. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application.
- SpringerLink. (2025). Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II.
- Bioinformation. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands.
- National Institutes of Health. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands.
- National Institutes of Health. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide.
- International Journal of Novel Research and Development. (n.d.). Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors.
- MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- ResearchGate. (2025). docking studies on novel human carbonic anhydrase ii.
- National Institutes of Health. (n.d.). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach.
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. youtube.com [youtube.com]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. echemi.com [echemi.com]
- 25. researchgate.net [researchgate.net]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide and Its Derivatives
Introduction: The Significance of the N-Aryl Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Among these, the N-aryl benzenesulfonamide motif is of particular importance, appearing in drugs with antibacterial, antitumor, and anti-HIV activities.[2] The compound 4-amino-N-(4-chlorophenyl)benzenesulfonamide serves as a key exemplar of this structural class. Its synthesis and the generation of its derivatives are of significant interest to researchers in drug discovery and development, providing a versatile platform for creating new chemical entities with diverse biological activities.[3][4]
This guide provides a comprehensive overview of the synthesis of this compound, detailing the classical synthetic route and exploring modern catalytic methods for the synthesis of its derivatives. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss the characterization of the synthesized compounds.
I. Classical Synthesis of this compound
The most established and widely practiced synthesis of this compound is a three-step process. This pathway is both robust and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The overall strategy involves:
-
Protection of the Amino Group: The synthesis begins with the protection of the reactive amino group of aniline as an acetamide. This is a crucial step to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution.
-
Chlorosulfonylation: The introduction of the sulfonyl chloride group onto the aromatic ring is achieved through an electrophilic aromatic substitution reaction.
-
Sulfonamide Bond Formation: The key N-aryl sulfonamide linkage is formed by the reaction of the sulfonyl chloride with 4-chloroaniline.
-
Deprotection: The final step involves the hydrolysis of the acetamide protecting group to reveal the desired 4-amino functionality.
Caption: Classical three-step synthesis of this compound.
Step 1: Protection of Aniline as Acetanilide
Rationale: The amino group of aniline is highly activating and susceptible to oxidation. Direct chlorosulfonylation of aniline would lead to a mixture of products and potential decomposition. Acetylation tempers the reactivity of the amino group and directs the incoming electrophile to the para position.
Protocol: A detailed protocol for this standard procedure is widely available in organic chemistry literature.
Step 2: Chlorosulfonation of Acetanilide
Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group. Chlorosulfonic acid serves as both the electrophile and the solvent. The reaction is typically heated to ensure completion.[5]
Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Sulfamic acid (optional, as a scavenger for nitrogen oxides)
-
Thionyl chloride (optional, to improve yield)
-
Ice water
Procedure:
-
In a fume hood, carefully add acetanilide (1.0 mol) in portions to chlorosulfonic acid (3.0 mol) in a flask equipped with a stirrer, while maintaining the temperature around 40 °C.[5]
-
Heat the mixture to 60 °C and stir for 60 minutes.[5]
-
(Optional) Add thionyl chloride (1.2 mol) dropwise over 2 hours and continue stirring until gas evolution ceases.[5]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water. The crude 4-acetamidobenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like benzene.[6]
Step 3: Synthesis of N-(4-chlorophenyl)-4-acetamidobenzenesulfonamide
Rationale: This step forms the crucial sulfonamide bond through a nucleophilic acyl substitution reaction. The amine (4-chloroaniline) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically used to neutralize the HCl byproduct.[7]
Protocol: Condensation of 4-Acetamidobenzenesulfonyl Chloride with 4-Chloroaniline
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
4-Chloroaniline
-
Dichloromethane (anhydrous)
-
Sodium carbonate or Triethylamine
-
Distilled water
Procedure:
-
To a stirred mixture of 4-chloroaniline (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL), add a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) dropwise at room temperature.[7]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water (20 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[7]
-
Combine the organic extracts and wash with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(4-chlorophenyl)-4-acetamidobenzenesulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
Step 4: Hydrolysis of N-(4-chlorophenyl)-4-acetamidobenzenesulfonamide
Rationale: The final step is the deprotection of the 4-amino group. Acid-catalyzed hydrolysis is commonly employed to cleave the amide bond, yielding the desired primary amine.[9]
Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
N-(4-chlorophenyl)-4-acetamidobenzenesulfonamide
-
6 M Hydrochloric acid
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Place the crude N-(4-chlorophenyl)-4-acetamidobenzenesulfonamide in a round-bottom flask.
-
Add 6 M hydrochloric acid (an amount approximately twice the weight of the sulfonamide).[9]
-
Heat the mixture at reflux with stirring for approximately 45 minutes, or until the solid has completely dissolved.[9]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The final product, this compound, can be further purified by recrystallization.[8]
II. Modern Synthetic Approaches for N-Aryl Sulfonamide Derivatives
While the classical synthesis is reliable, modern palladium- and copper-catalyzed cross-coupling reactions offer powerful alternatives for the synthesis of N-aryl sulfonamide derivatives, often with broader substrate scope and milder reaction conditions.
Caption: Modern catalytic methods for N-aryl sulfonamide synthesis.
Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This method is highly versatile and tolerant of a wide range of functional groups.[10][11] For the synthesis of N-aryl sulfonamides, a sulfonamide is used as the nitrogen nucleophile.
General Protocol Outline:
-
A reaction vessel is charged with a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., BINAP), a base (e.g., Cs2CO3), the aryl halide, and the sulfonamide.[5]
-
An anhydrous, deoxygenated solvent (e.g., toluene) is added.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
The reaction is cooled, and the product is isolated and purified, typically by column chromatography.
Ullmann Condensation
Rationale: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh conditions, modern protocols with ligands allow the reaction to proceed under milder conditions.[1]
General Protocol Outline:
-
A mixture of the aryl halide, the sulfonamide, a copper(I) catalyst (e.g., CuI), and a base (e.g., K2CO3) is prepared in a suitable high-boiling solvent (e.g., DMF or DMSO).
-
The reaction is heated, often to high temperatures, for several hours.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The product is isolated from the organic phase and purified.
III. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectral data for the key intermediate and the final product.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| N-(4-chlorophenyl)-4-acetamidobenzenesulfonamide | 2.19 (s, 3H, CH3), 7.10-7.80 (m, 8H, Ar-H), ~10.0 (br s, 1H, NH-SO2), ~10.3 (br s, 1H, NH-Ac) | ~24.5 (CH3), ~119.0, ~127.5, ~129.0, ~134.5, ~143.0 (Ar-C), ~169.0 (C=O) | ~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1590 (C=C stretch), ~1330 & ~1160 (SO2 stretch) |
| This compound | ~5.9 (br s, 2H, NH2), 6.60-7.70 (m, 8H, Ar-H), ~10.2 (br s, 1H, NH-SO2) | ~114.0, ~123.0, ~129.0, ~129.5, ~137.0, ~152.0 (Ar-C) | ~3470 & ~3370 (N-H stretch of NH2), ~3250 (N-H stretch of SO2NH), ~1620 (N-H bend), ~1595 (C=C stretch), ~1315 & ~1150 (SO2 stretch) |
Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used. The data presented is a compilation of typical values from various sources.[2][12][13][14][15][16][17][18]
IV. Troubleshooting and Side Reactions
Several challenges can arise during the synthesis of N-aryl sulfonamides. Understanding these potential issues is key to optimizing the reaction and achieving high yields of the pure product.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Hydrolysis of the sulfonyl chloride by moisture.[3] - Incomplete reaction. - Formation of side products. | - Ensure all glassware is dry and use anhydrous solvents. - Increase reaction time or temperature. - Optimize stoichiometry and choice of base. |
| Formation of Bis-sulfonated Product | With primary amines, a second molecule of sulfonyl chloride can react with the sulfonamide N-H. | Use a slight excess of the amine or a bulky base to sterically hinder the second substitution. |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time. | Increase the concentration of the acid or prolong the reflux time. Monitor by TLC. |
| Purification Difficulties | Product may be contaminated with starting materials or side products. | Recrystallization is often effective.[8] Choose a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures. Column chromatography may be necessary for closely related impurities. |
V. Synthesis of Derivatives
The synthetic routes described can be readily adapted to produce a wide range of derivatives with potential biological activities.
Strategies for Derivatization:
-
Varying the Aniline Component: A diverse library of compounds can be generated by reacting 4-acetamidobenzenesulfonyl chloride with different substituted anilines.[3]
-
Functionalization of the 4-Amino Group: The primary amino group of the final product is a versatile handle for further chemical modifications. For example, it can undergo condensation with aldehydes to form Schiff bases, or be acylated or alkylated to introduce new functionalities.
-
Modification of the Benzenesulfonamide Ring: While more complex, substitution on the benzenesulfonamide ring can be achieved by starting with a different substituted aniline in the initial protection step.
Conclusion
The synthesis of this compound and its derivatives is a well-established yet highly relevant area of synthetic chemistry. The classical multi-step synthesis remains a robust and reliable method, while modern catalytic techniques like the Buchwald-Hartwig amination and Ullmann condensation provide powerful tools for expanding the scope of accessible derivatives. By understanding the rationale behind each synthetic step, employing rigorous experimental technique, and utilizing appropriate analytical methods for characterization, researchers can efficiently produce these valuable compounds for further investigation in drug discovery and materials science.
References
- Hassan, A. S., & Al-Amiery, A. A. (2012). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.
- Škupinova, S., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 17(12), 14324-14344.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Khan, K. M., et al. (2021). Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis. Scientific Reports, 11(1), 18861.
- ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate.
- Ajeet, Tripathi, L., & Kumar, A. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(3), 176-185.
- PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).
- ResearchGate. (2024). Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate.
- Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062.
- de la Torre, A. A., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Medicinal Chemistry Research, 25(11), 2535-2544.
- PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.
- US Patent No. US2996541A. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
- Gribanov, P. S., et al. (2024). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 29(5), 1086.
- ResearchGate. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate.
- Balandis, B., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3169.
- Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of N-acyl sulfonamides.
- CUNY. (n.d.). Purification by Recrystallization.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. N-(4-Chlorophenyl)benzenesulfonamide - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 15. hoffmanchemicals.com [hoffmanchemicals.com]
- 16. N-(4-Chlorophenyl)benzenesulfonamide | C12H10ClNO2S | CID 20865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-N-(4-chlorophenyl)benzenesulfonamide in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of the versatile scaffold, 4-amino-N-(4-chlorophenyl)benzenesulfonamide. This document provides insights into its potential therapeutic applications, detailed protocols for its synthesis and biological evaluation, and the scientific rationale behind these methodologies.
Introduction
This compound (CAS No: 16803-92-2) is a member of the benzenesulfonamide class, a cornerstone scaffold in medicinal chemistry renowned for its broad spectrum of biological activities.[1] The inherent structural features of this compound—a primary aromatic amine, a sulfonamide linkage, and a substituted phenyl ring—make it a privileged structure for designing targeted inhibitors for various enzymes and receptors. This guide explores its potential as a lead compound for the development of novel therapeutics, particularly as a carbonic anhydrase inhibitor for anticancer applications and as a cyclooxygenase inhibitor for anti-inflammatory therapies. While this compound itself is primarily a research chemical, its structural analogs have shown significant promise, highlighting the value of this core scaffold in drug discovery programs.[2][3]
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S |
| Molecular Weight | 282.75 g/mol |
| CAS Number | 16803-92-2 |
| Appearance | Solid |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Potential Therapeutic Applications
Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a classic zinc-binding group, making this compound a prime candidate for the inhibition of carbonic anhydrases (CAs).[1] Of particular interest in oncology is the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[4]
Mechanism of Action: CA IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors in response to hypoxia.[4][5] It plays a crucial role in pH regulation in the tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons.[6] This activity helps to maintain a neutral intracellular pH while promoting an acidic extracellular environment, which is conducive to tumor cell survival, proliferation, and metastasis.[5][6] Inhibition of CA IX can disrupt this pH balance, leading to increased intracellular acidosis and subsequent cancer cell death.[4]
Signaling Pathway: The expression of CA IX is primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway.[4][5] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of various genes, including CA9.
Cyclooxygenase-1 Inhibition
A methylated analog of the topic compound, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, has been identified as a Cyclooxygenase-1 (COX-1) inhibitor.[2] This suggests that the parent scaffold is a promising starting point for developing novel anti-inflammatory agents.
Mechanism of Action: COX-1 is a constitutively expressed enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H₂, the precursor for various prostanoids, including prostaglandins and thromboxanes.[7][8] These lipid mediators are involved in a wide range of physiological processes, including inflammation, pain, and platelet aggregation.[8] Inhibition of COX-1 reduces the production of these pro-inflammatory mediators.
Signaling Pathway: The COX-1 pathway is a key component of the inflammatory cascade. Phospholipase A₂ releases arachidonic acid from the cell membrane, which is then converted by COX-1 into prostaglandin H₂. This intermediate is further metabolized by specific synthases to produce various prostaglandins that act on their respective receptors to elicit inflammatory responses.[9]
Representative Biological Data of Analogs
| Compound Class | Target | IC₅₀ / Kᵢ (nM) | Reference |
| Benzenesulfonamide derivatives | hCA I | 41.5 - 1500 | [10] |
| Benzenesulfonamide derivatives | hCA II | 30.1 - 755 | [10] |
| Benzenesulfonamide derivatives | hCA IX | 1.5 - 38.9 | [10] |
| Benzenesulfonamide derivatives | hCA XII | 0.8 - 12.4 | [10] |
| N-(4-(6-oxopyridazin-1-yl)phenyl)benzenesulfonamides | COX-2 | 50 - 140 | [11] |
| Chiral NSAIDs (S-enantiomers) | COX-2 | 2 - 25 | [12] |
Note: The data presented is for analogous compounds and should be used as a guide to the potential activity of the this compound scaffold.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This two-step protocol is based on established methods for sulfonamide synthesis.[13]
Step 1: Synthesis of 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide
-
Rationale: 4-Acetamidobenzenesulfonyl chloride is reacted with 4-chloroaniline. The acetamido group protects the primary amine, preventing side reactions.
-
Procedure:
-
To a stirred solution of 4-chloroaniline (1.0 eq) in pyridine at 0 °C, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product.
-
Recrystallize the crude product from ethanol/water to obtain pure 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide.
-
Step 2: Hydrolysis to this compound
-
Rationale: The acetamido protecting group is removed by acid-catalyzed hydrolysis to yield the final product.
-
Procedure:
-
Suspend the 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO₂.[10]
-
Rationale: The assay measures the rate of pH change resulting from the formation of protons during CO₂ hydration. An inhibitor will slow down this rate.
-
Materials:
-
Purified human CA isozymes (e.g., hCA II, hCA IX).
-
Test compound stock solution (in DMSO).
-
Buffer (e.g., Tris-HCl with an indicator like p-nitrophenol).
-
CO₂-saturated water.
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Equilibrate the buffer and CO₂ solution to the desired temperature (e.g., 25 °C).
-
In the spectrophotometer cell, mix the enzyme solution (in buffer) with varying concentrations of the test compound and incubate for a specified time.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction.
-
Determine the percentage of inhibition for each concentration of the test compound compared to a control (no inhibitor).
-
Calculate the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
-
Protocol 3: In Vitro COX-1 Inhibition Assay
This protocol is adapted from methods used to assess NSAID activity.[14]
-
Rationale: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by COX-1. A reduction in PGE₂ levels indicates inhibition.
-
Materials:
-
Purified ovine or human COX-1 enzyme.
-
Test compound stock solution (in DMSO).
-
Reaction buffer (e.g., Tris-HCl containing co-factors like hematin and glutathione).
-
Arachidonic acid solution.
-
PGE₂ ELISA kit.
-
-
Procedure:
-
Pre-incubate the COX-1 enzyme with various concentrations of the test compound in the reaction buffer at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials:
-
Test compound stock solution (in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 16-20 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Conclusion
This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its potential to be elaborated into potent and selective inhibitors of key therapeutic targets such as carbonic anhydrases and cyclooxygenases makes it an attractive starting point for drug discovery campaigns. The protocols detailed in this guide provide a solid foundation for the synthesis and biological evaluation of this compound and its future derivatives.
References
- Harris, A. L. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer, 90(7), 1-6.
- Blanco, F. J., Guitian, R., Vazquez-Martul, E., de Toro, F. J., & Galdo, F. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
- Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 5, 3.
- Lang, P., Klahn, P., & Bräse, S. (2015). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Lane, T. R., & Willis, M. C. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- McKenna, R., & Supuran, C. T. (2014). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers, 6(1), 88-111.
- Maret, W., & Supuran, C. T. (2012).
- ResearchGate. (n.d.). Biosynthesis of Prostaglandins through the Cyclooxygenase Pathways.
- ResearchGate. (n.d.). Overview of carbonic anhydrases-associated signaling pathways in tumor cells.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182.
- Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19338-19363.
- Lane, P., & Thatcher, G. R. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(29-30), 4529-4531.
- Bozdag, M., Carta, F., Ceruso, M., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(7), 9982-9998.
- Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives. Journal of the Korean Chemical Society, 57(1), 119-126.
- Gökçe, M., Utku, S., & Küpeli Akkol, E. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992.
- Basiri, A., Murugaiyah, V., Osman, H., & Aly, M. M. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(8), 6344-6355.
- Mondal, B., & Ghosh, C. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30164-30173.
- Wikipedia. (n.d.). Cyclooxygenase.
- Wikipedia. (n.d.). Cyclooxygenase-1.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Gouliaev, A. H., & Senning, A. (1994). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. The Journal of Pharmacology and Experimental Therapeutics, 269(2), 827–834.
- Gąsowska-Bajger, B., Sławiński, J., & Angeli, A. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 4435.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- Tumosienė, I., Kantminienė, K., & Rutkauskas, K. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000.
- Abou-Seri, S. M., El-Adl, K., & Ali, M. M. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197022.
- Dudutienė, V., Zubrienė, A., & Smirnov, A. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421.
- Riendeau, D., Percival, M. D., & Brideau, C. (1997). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. The Journal of Pharmacology and Experimental Therapeutics, 281(2), 1088–1095.
- Blanco, F. J., Guitian, R., & Vazquez-Martul, E. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
- Riendeau, D., Percival, M. D., & Brideau, C. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]
- 8. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The information herein is grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and actionable insights.
I. Overview of the Synthetic Pathway
The synthesis of this compound (PubChem CID: 788021) is typically achieved through a three-step process starting from acetanilide.[1][2] This route is favored because it strategically protects the reactive amino group of aniline during the harsh chlorosulfonation step, thereby ensuring regioselective substitution at the para position and preventing undesirable side reactions.[3][4]
The overall workflow involves:
-
Electrophilic Aromatic Substitution: Chlorosulfonation of acetanilide to produce the key intermediate, p-acetamidobenzenesulfonyl chloride.
-
Nucleophilic Acyl Substitution (Amidation): Condensation of p-acetamidobenzenesulfonyl chloride with 4-chloroaniline.
-
Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield the final product.
The following diagram illustrates the logical flow of this synthetic sequence.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My yield of p-acetamidobenzenesulfonyl chloride (ASC) in Step 1 is very low and the product is a dark, oily substance. What went wrong?
This is a frequent challenge in the chlorosulfonation step. The cause often lies in one of two areas: temperature control or reagent quality.
-
Causality - Temperature Control: The reaction of acetanilide with chlorosulfonic acid is highly exothermic and generates a large volume of HCl gas.[5] If the temperature is not carefully controlled (ideally kept below 20°C during addition and then gently heated), runaway reactions can lead to charring and the formation of polymeric side products, resulting in a dark, intractable oil instead of a clean, crystalline product.[6]
-
Causality - Reagent Quality: Chlorosulfonic acid is extremely reactive with water.[7] Using an old bottle or allowing atmospheric moisture to enter will hydrolyze it to sulfuric acid and HCl. Sulfuric acid will sulfonate the acetanilide but will not produce the desired sulfonyl chloride, drastically reducing the yield.
Solutions & Experimental Protocol:
-
Ensure Anhydrous Conditions: Use a freshly opened bottle or freshly distilled chlorosulfonic acid.[6] All glassware must be oven-dried before use. The reaction should be performed under a drying tube or an inert atmosphere (N₂ or Ar).
-
Controlled Reagent Addition: Add the solid acetanilide in small portions to the chilled chlorosulfonic acid with vigorous stirring. Maintain the temperature of the reaction mixture between 12-15°C using an ice-water bath.[6]
-
Staged Heating: After the addition is complete, allow the mixture to stir at room temperature for a short period before gradually heating to 60°C for 1-2 hours to ensure the reaction goes to completion.[6] The disappearance of HCl gas bubbles is a good indicator that the reaction is complete.[6]
-
Careful Work-up: The reaction is quenched by pouring the mixture slowly and carefully onto a large volume of crushed ice with stirring in a fume hood.[5] This precipitates the p-acetamidobenzenesulfonyl chloride (ASC) while decomposing the excess chlorosulfonic acid. The crude solid should be collected quickly via vacuum filtration and washed thoroughly with cold water.
| Parameter | Recommended Condition | Rationale |
| Reagents | Acetanilide (dry), Chlorosulfonic Acid (fresh) | Prevents hydrolysis of the acid and ensures reactivity.[6] |
| Addition Temp. | 12-15°C | Controls exothermic reaction, prevents charring.[6] |
| Reaction Temp. | 60°C for 1-2 hours | Drives the reaction to completion.[6] |
| Work-up | Slow addition to crushed ice | Safely quenches the reaction and precipitates the product.[5] |
Question 2: The yield in the amidation (Step 2) is poor, and my final product is contaminated with a water-soluble impurity.
Low yields in this step almost always point to the degradation of the sulfonyl chloride intermediate or suboptimal reaction conditions.
-
Causality - Intermediate Instability: p-Acetamidobenzenesulfonyl chloride (ASC) is highly susceptible to hydrolysis.[8] Even exposure to atmospheric moisture can convert it back to the corresponding sulfonic acid, which is unreactive towards the amine. It is not recommended to store ASC for extended periods unless under strictly anhydrous conditions.[9]
-
Causality - Inefficient HCl Scavenging: The reaction of ASC with 4-chloroaniline generates one equivalent of HCl. This acid will protonate the starting amine (4-chloroaniline), rendering it non-nucleophilic and halting the reaction. An appropriate base is critical to neutralize this HCl as it forms.[9]
Solutions & Experimental Protocol:
-
Use Fresh Intermediate: Use the ASC immediately after preparation and drying. If it must be stored, keep it in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Select the Right Base and Solvent: Pyridine is an excellent choice as it serves as both the base and a suitable solvent for this reaction.[10][11] Alternatively, a non-nucleophilic tertiary amine like triethylamine in an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can be used.[9] An aqueous base like NaOH is generally not recommended as it significantly increases the risk of hydrolyzing the sulfonyl chloride.[9]
-
Optimize Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the sulfonyl chloride is completely consumed.[9] Use at least 1.5 equivalents of the base (e.g., pyridine or triethylamine) to ensure complete neutralization of the generated HCl.[9]
-
Monitor Reaction Progress: Follow the disappearance of the starting materials using Thin Layer Chromatography (TLC).[12] This prevents running the reaction for too long, which can lead to side reactions, or stopping it too early.
Question 3: The final hydrolysis (Step 3) is incomplete, or my product seems to have degraded.
The challenge in the final deprotection step is to achieve complete hydrolysis of the acetamido group without cleaving the newly formed sulfonamide bond.
-
Causality - Reaction Conditions: Both the concentration of the acid and the reaction temperature are critical. Insufficiently harsh conditions (e.g., too dilute acid or low temperature) will lead to an incomplete reaction, leaving the protected intermediate in your final product. Conversely, excessively harsh conditions (e.g., prolonged boiling in highly concentrated acid) can potentially lead to the degradation of the desired product.[13]
Solutions & Experimental Protocol:
-
Controlled Acid Hydrolysis: Reflux the protected intermediate in a solution of dilute hydrochloric acid. A typical starting point is 3-5 M HCl.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.[12]
-
Neutralization and Isolation: After cooling the reaction mixture, carefully neutralize it with a base such as sodium carbonate or sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8).[13] The final product will precipitate out of the solution and can be collected by filtration.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent, such as aqueous ethanol, to remove any remaining starting material or side products.[14][15]
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of aniline by converting it to acetanilide first? The amino group (-NH₂) of aniline is a strong activating group, but it is also basic. In the presence of a strong acid like chlorosulfonic acid, the amino group would be protonated to form an anilinium ion (-NH₃⁺). This ion is a powerful deactivating group and a meta-director, which would prevent the desired para-substitution and significantly reduce the reaction rate.[3][4] The acetamido group is less basic, remains a para-director, and protects the amine from side reactions.[16]
Q2: What are the most critical safety precautions when working with chlorosulfonic acid? Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl and sulfuric acid mist.[7][17]
-
Personal Protective Equipment (PPE): Always handle it in a certified chemical fume hood. Wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[18]
-
Handling: Add reagents to chlorosulfonic acid, not the other way around. Never add water to it.[19]
-
Spill Response: In case of a spill, do NOT use water. Neutralize small spills with a dry, inert absorbent material like dry sand or sodium bicarbonate.[17][19]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20]
Q3: How can I best purify the final product, this compound? Recrystallization is the most common and effective method for purifying the final product. The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Aqueous ethanol is often a good starting point. The process involves dissolving the crude product in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals.[14]
IV. References
-
PrepChem. (2023). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Retrieved from [Link]
-
Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS. Retrieved from [Link]
-
Google Patents. (1957). US2777844A: Sulfonamide purification process. Retrieved from
-
Filo. (2025). Hydrolysis - 4-Acetamidobenzenesulfanilamide sulfonamide. Retrieved from [Link]
-
Suwalsky, M., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]
-
Azar, P. A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances. Retrieved from [Link]
-
Willis, M. C. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. Retrieved from [Link]
-
Kumar, S., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides. ACS Omega. Retrieved from [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]
-
Smiles, S., & Stewart, J. (1921). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses. Coll. Vol. 1, p.8. Retrieved from [Link]
-
Patsnap Eureka. (2021). Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 788021, this compound. Retrieved from [Link]
-
Mercer University. (n.d.). The Synthesis of Sulfa Drugs. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Reddit. (2015). Synthesis of a Sulfonamide, why is this step necessary?. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Kumar, A., et al. (2013). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Google Patents. (2016). CN105237446A: Synthetic method of p-aminobenzenesulfonamide. Retrieved from
-
Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, why is aniline not used for this step?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved from [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. Retrieved from [Link]
-
PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]
Sources
- 1. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. eurjchem.com [eurjchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. reddit.com [reddit.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. nj.gov [nj.gov]
- 20. lobachemie.com [lobachemie.com]
Technical Support Center: Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of this compound is a three-stage process. It begins with the protection of aniline's amino group via acetylation, followed by chlorosulfonation, coupling with 4-chloroaniline, and concluding with deprotection. Each step presents unique challenges and potential for impurity generation.
Caption: General three-stage synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. The questions are organized by the synthetic stage in which the problem most likely originates.
Stage 1: Chlorosulfonation of Acetanilide
Question 1: My yield of p-acetamidobenzenesulfonyl chloride (PASC) is low, and the product is difficult to purify. What are the likely side products?
Answer: The chlorosulfonation of acetanilide is a vigorous electrophilic aromatic substitution that must be carefully controlled. Several side products can diminish your yield and complicate purification.
-
Primary Side Product: Hydrolysis. The most common impurity is p-acetamidobenzenesulfonic acid . The sulfonyl chloride functional group is highly reactive and readily hydrolyzes upon contact with water. This can occur if the glassware is not perfectly dry or during the workup when the reaction mixture is quenched in ice water.[1] Since the sulfonic acid is water-soluble and the sulfonyl chloride is not, this can lead to significant product loss into the aqueous phase.
-
Isomeric Impurity: o-Acetamidobenzenesulfonyl chloride. While the acetamido group is a strong para-director due to both electronic and steric effects, a small amount of the ortho-isomer is invariably formed.[2] Its physical properties are similar to the para-isomer, making it difficult to remove by simple recrystallization.
-
Unreacted Starting Material. Incomplete reaction can leave residual acetanilide . This typically occurs if the reaction time is too short or the temperature is not sufficiently high to ensure full conversion.[3][4]
Caption: Formation of primary side products during chlorosulfonation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and fresh, high-quality chlorosulfonic acid.
-
Control Temperature: Add the acetanilide to the chlorosulfonic acid in portions while cooling in an ice bath to manage the exothermic reaction. After the initial addition, allow the reaction to proceed at the recommended temperature (often slightly elevated) to ensure completion.[3]
-
Efficient Workup: When quenching the reaction on ice, perform the filtration of the precipitated sulfonyl chloride as quickly as possible to minimize contact time with water.
Stage 2: Sulfonamide Formation (Coupling)
Question 2: During the reaction of PASC with 4-chloroaniline, my final product is contaminated with a high molecular weight impurity and unreacted starting materials. What went wrong?
Answer: The coupling step is a nucleophilic substitution on the sulfonyl chloride. The primary issues here are competing nucleophiles (water) and over-reaction of the amine.
-
Primary Side Product: Hydrolysis of PASC. As in Stage 1, the primary competitor to your desired reaction is the hydrolysis of p-acetamidobenzenesulfonyl chloride back to p-acetamidobenzenesulfonic acid . This is especially problematic in the presence of aqueous bases. Once formed, the sulfonic acid will not couple with 4-chloroaniline.
-
Di-sulfonylation. A significant side product can be the di-sulfonated aniline , N-(4-chlorophenyl)-N,N-bis(p-acetamidobenzenesulfonyl)amine. This occurs when a molecule of the desired product (which still has an N-H bond) acts as a nucleophile and attacks a second molecule of PASC.[5] This is more likely to occur if an excess of the sulfonyl chloride is used or if a strong, non-hindered base is employed, which can deprotonate the newly formed sulfonamide.
-
Unreacted Starting Materials. The presence of 4-chloroaniline and PASC indicates an incomplete reaction. This can be due to insufficient reaction time, low temperature, or deactivation of the PASC via hydrolysis.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the amine (4-chloroaniline) relative to the sulfonyl chloride to ensure the complete consumption of PASC and minimize di-sulfonylation.
-
Choice of Base: Pyridine is a common choice as it acts as both a catalyst and an acid scavenger without being so strong that it promotes significant di-sulfonylation.[3]
-
Anhydrous Solvent: Perform the reaction in a dry, aprotic solvent (e.g., pyridine, dioxane, or THF) to prevent hydrolysis of the PASC.
Stage 3: Deprotection (Hydrolysis)
Question 3: After acid hydrolysis, my final product shows two spots on a TLC plate. What is the likely impurity?
Answer: The final deprotection step is critical for obtaining the pure, active pharmaceutical ingredient. The main challenge is achieving complete deprotection without cleaving the desired sulfonamide bond.
-
Primary Impurity: Incomplete Hydrolysis. The most common impurity is the starting material for this step, 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide .[1] This occurs if the acid concentration is too low, or if the reflux time or temperature is insufficient to fully hydrolyze the amide bond. The protected intermediate is significantly less polar than the final product, making it easy to spot on TLC.
-
Side Product: Cleavage of the Sulfonamide Bond. While the sulfonamide bond is generally stable, harsh acidic conditions (very high concentration of acid or prolonged heating) can lead to its cleavage. This would regenerate p-aminobenzenesulfonic acid and 4-chloroaniline .[2]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material (the protected intermediate). The final product, with its free amino group, will be significantly more polar.
-
Controlled Conditions: Use a sufficient concentration of acid (e.g., 6M HCl) and ensure the mixture reaches a steady reflux.[2] If solid remains after the initial reflux period, it may be unreacted starting material, indicating the need for a longer reaction time.[1]
-
Purification: The final product can be purified from the less polar, acetylated intermediate by recrystallization from a suitable solvent like aqueous ethanol.
Summary Table of Common Side Products
| Side Product Name | Stage of Formation | Cause | Prevention & Mitigation Strategy |
| p-Acetamidobenzenesulfonic acid | Stage 1 & 2 | Hydrolysis of p-acetamidobenzenesulfonyl chloride by moisture.[6][7] | Use anhydrous reagents and glassware; perform aqueous workup quickly and at low temperatures. |
| o-Acetamidobenzenesulfonyl chloride | Stage 1 | Minor electrophilic aromatic substitution at the ortho position.[2] | Generally unavoidable; remove through careful purification (e.g., fractional crystallization) if necessary. |
| Di-sulfonated Aniline | Stage 2 | Reaction of the product with a second molecule of sulfonyl chloride.[5] | Use a slight excess of 4-chloroaniline; avoid using overly strong, non-hindered bases. |
| 4-Acetamido-N-(4-chlorophenyl)benzenesulfonamide | Stage 3 | Incomplete acid hydrolysis of the acetyl protecting group.[1] | Monitor reaction by TLC; ensure adequate acid concentration and reflux time. Purify by recrystallization. |
| p-Aminobenzenesulfonic acid | Stage 3 | Cleavage of the N-S sulfonamide bond under harsh hydrolysis conditions. | Avoid excessively harsh deprotection conditions (e.g., prolonged heating, highly concentrated acid). |
References
- Vertex AI Search Result[9]: Synthesis information related to 4-aminobenzenesulfonamide deriv
- CymitQuimica[7]: Product information for 4-Acetamidobenzenesulfonyl chloride, noting its reactivity and potential to release hydrochloric acid upon hydrolysis.
- Solubility of Things[8]: Description of 4-Acetamidobenzenesulfonyl chloride, highlighting its propensity to release hydrochloric acid upon hydrolysis.
- PrepChem.com[10]: General synthesis procedure for 4-aminobenzenesulfonamide.
- Books[11]: Overview of sulfonamide synthesis methods, including potential for by-products.
- Semantic Scholar[6]: Discussion on the formation of undesired di-sulfonamides with primary amines.
- NIH[12]: Article on the synthesis of sulfinamides from sulfonyl chlorides, mentioning sulfonamide form
- Sigma-Aldrich[13]: General information on the reactivity of sulfonyl chlorides with amines.
- Macmillan Group - Princeton University[14]: One-pot synthesis method for sulfonamides.
- Frontiers[15]: Article on the sulfonylation of anilines, discussing potential di-sulfonyl
- Wiley Online Library[16]: Information on the conversion of primary sulfonamides to sulfonyl chlorides.
- NIH[17]: Article on the direct sulfonyl
- Theochem @ Mercer University[2]: Experimental procedure for sulfa drug synthesis, noting the importance of minimizing contact with w
- ChemistryViews[18]: Mild sulfonyl
- PubChem[19]: Compound summary for this compound.
- Google Patents[20]: Patent describing the synthesis of rel
- CymitQuimica[21]: Product information for this compound.
- Synthesis of Sulfanilamide INTORODUCTION[3]: Detailed explanation of sulfanilamide synthesis, including steric and electronic effects, and hydrolysis side reactions.
- ResearchGate[22]: Table showing the scope of direct sulfonylation of aniline deriv
- Asian Journal of Pharmaceutics[4]: Study on the synthesis of sulfathiazole via a p-acetamidobenzenesulfonyl chloride intermedi
- MULTISTEP SYNTHESIS PROTECTING GROUPS[1]: Educational document explaining the high reactivity of sulfonyl chlorides towards w
- Google Patents[23]: Patent on the production process for p-acetamidobenzene sulfonyl chloride.
- Chemsrc[24]: Chemical properties of 4-Acetamidobenzenesulfonyl chloride.
- Google Patents[25]: Patent on the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Amerigo Scientific[26]: Product information for N-(4-Chlorophenyl)benzenesulfonamide.
- WJPPS[27]: Article on the synthesis of a sulfonamide drug and identific
- PubChem[28]: Compound summary for a methylated analog, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- JOCPR[5]: Research on optimizing the synthesis of sulfathiazole
- Google Patents[29]: Patent describing incomplete conversion during the synthesis of acetylsulphanilyl chloride.
- SciSpace[30]: Article on reactions of sulfonyl chlorides.
Sources
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Reaction Conditions for 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound is a cornerstone reaction in medicinal chemistry, often serving as a scaffold for various therapeutic agents.[1] The general pathway involves a three-step process: the formation of a key sulfonyl chloride intermediate, coupling with the target amine, and a final deprotection step. Each stage presents unique challenges that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to overcoming these common hurdles.
Overall Synthetic Workflow
The synthesis proceeds through three main stages, starting from the commercially available and stable acetanilide. This initial protection of the aniline nitrogen is critical to prevent unwanted side reactions during the aggressive chlorosulfonation step.[2][3]
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)
This electrophilic aromatic substitution is the critical first step to forming the reactive intermediate. The primary challenge is managing the high reactivity and moisture sensitivity of the reagents and products.
Frequently Asked Questions (FAQs)
Question 1: My yield of 4-acetamidobenzenesulfonyl chloride is consistently low. What are the common causes?
Answer: Low yields in this step almost always trace back to one of two issues: hydrolysis or incomplete reaction.
-
Cause A: Hydrolysis of Reagents and/or Product.
-
Explanation: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl.[4] Similarly, the product, 4-acetamidobenzenesulfonyl chloride, is highly susceptible to hydrolysis, which converts it into the unreactive sulfonic acid.[5][6] This is a primary failure mode.
-
Solution: Rigorous Anhydrous Conditions. All glassware must be oven- or flame-dried before use.[5] Use fresh, high-quality chlorosulfonic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if possible. Work-up steps involving water should be performed quickly and at low temperatures.[4][7]
-
-
Cause B: Incomplete Reaction.
-
Explanation: The reaction involves the vigorous evolution of HCl gas. If the reaction is not allowed to proceed to completion, unreacted acetanilide will remain.
-
Solution: Monitor Reaction Progress and Temperature. The reaction is typically complete when the evolution of HCl gas subsides.[8] Gentle heating (e.g., to 60°C) for a period after the initial vigorous reaction can help drive it to completion.[8]
-
Question 2: How do I properly quench the reaction and isolate the product?
Answer: The work-up is a critical step where significant product loss can occur due to hydrolysis.
-
Explanation: Excess chlorosulfonic acid must be quenched. The standard and most effective method is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice with stirring.[4][8] This rapidly cools the mixture and precipitates the sulfonyl chloride, which has low solubility in cold water, while minimizing hydrolysis.[6][9]
-
Protocol:
-
Prepare a large beaker with crushed ice and a small amount of water to create a stirrable slurry.
-
In a fume hood, slowly pour the cooled reaction mixture into the ice slurry with vigorous stirring.
-
The solid 4-acetamidobenzenesulfonyl chloride will precipitate.
-
Collect the solid promptly by vacuum filtration and wash it with cold water to remove residual acids.[10] Do not delay this step, as the product can hydrolyze even as a wet solid.[11]
-
Part 2: Sulfonamide Bond Formation
This step involves the nucleophilic attack of 4-chloroaniline on the electrophilic sulfonyl chloride. The key is to manage the reactivity of the amine and prevent side reactions.
Frequently Asked Questions (FAQs)
Question 3: The reaction between my sulfonyl chloride and 4-chloroaniline is slow and gives a poor yield. How can I improve it?
Answer: This is a common challenge, primarily due to the reduced nucleophilicity of 4-chloroaniline and the stability of the sulfonyl chloride.
-
Cause A: Poor Nucleophilicity of the Amine.
-
Explanation: The chlorine atom on 4-chloroaniline is an electron-withdrawing group, which reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline.[7]
-
Solution: Optimize Base and Solvent. The use of a non-nucleophilic organic base is critical. Bases like pyridine or triethylamine serve two purposes: they neutralize the HCl byproduct generated during the reaction, and they can act as a nucleophilic catalyst.[5][12] Pyridine is often an excellent choice as it can also serve as the solvent.[13]
-
-
Cause B: Hydrolysis of the Sulfonyl Chloride.
-
Explanation: As in the previous step, any moisture present will degrade the sulfonyl chloride starting material, directly reducing the potential yield.[7][14]
-
Solution: Maintain Anhydrous Conditions. Use anhydrous solvents (e.g., Dichloromethane, THF, or pyridine) and ensure all glassware is dry.[5]
-
-
Cause C: Suboptimal Stoichiometry.
-
Explanation: If the sulfonyl chloride is the limiting reagent, ensuring its complete consumption is key.
-
Solution: Use a Slight Excess of Amine. Using a small excess (1.1-1.2 equivalents) of the 4-chloroaniline can help drive the reaction to completion.[5]
-
Troubleshooting Logic: Low Yield in Sulfonamide Formation
Caption: Decision tree for troubleshooting low sulfonamide yield.
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent is critical for success. The following table summarizes typical conditions.
| Entry | Base (equiv.) | Solvent | Typical Time (h) | Typical Yield (%) | Reference |
| 1 | Pyridine (2) | DCM | 12 | >90 | [12] |
| 2 | Triethylamine (2) | DCM | 12 | >90 | [12] |
| 3 | Pyridine (solvent) | Pyridine | 6 | >95 | [13] |
| 4 | None | DCM | 24 | <40 | N/A |
Part 3: Deprotection and Purification
The final step is the acidic hydrolysis of the acetamide protecting group to reveal the primary amine of the final product. Purification is then performed to obtain the product in high purity.
Frequently Asked Questions (FAQs)
Question 4: My deprotection reaction is incomplete, and I have a mixture of starting material and product. What should I do?
Answer: Incomplete hydrolysis is usually a matter of reaction time or acid concentration.
-
Explanation: The hydrolysis of the amide bond requires refluxing in aqueous acid, typically hydrochloric acid.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the protected starting material spot is no longer visible.
-
Solution: Increase Reflux Time. If a solid (unreacted starting material) reappears upon cooling a sample of the reaction mixture to room temperature, the reaction is not complete.[4] Return the mixture to reflux for an additional period and re-check. Ensure a sufficient concentration of acid is used (e.g., 1:2 mixture of conc. HCl to water).[4]
Question 5: My final product is an oil or fails to crystallize during purification. How can I obtain a pure, solid product?
Answer: This issue, known as "oiling out," is a common problem during the recrystallization of crude products and is often caused by residual impurities or an inappropriate solvent system.[15]
-
Explanation: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.[15] The resulting oil is often impure.
-
Solution 1: Re-dissolve and Adjust Solvent. Heat the solution to re-dissolve the oil, add more of the more polar solvent (e.g., water in an ethanol/water system) or a small amount of additional hot solvent, and allow it to cool more slowly.[15] Slow cooling is crucial for the formation of a proper crystal lattice.[16]
-
Solution 2: Induce Crystallization. If the cooled solution remains clear (supersaturated), crystallization can be induced by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a "seed" crystal of the pure compound.[15]
-
Solution 3: Perform a Pre-purification. If the crude product is highly impure, recrystallization may be difficult. Consider an initial purification by column chromatography (a common eluent system is a hexane/ethyl acetate gradient) to remove the bulk of impurities before attempting a final recrystallization.[12]
Experimental Protocol: Recrystallization of this compound
Recrystallization is the most effective method for purifying the final product.[15] Ethanol-water or isopropanol-water mixtures are often effective for aromatic sulfonamides.[15][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., 95% ethanol) and heat the mixture with stirring until it boils and the solid dissolves. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[15]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove them.[15]
-
Crystallization: Add hot water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[15]
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture. Dry the crystals thoroughly.
References
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
- PubMed. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition.
- ResearchGate. (n.d.). Optimization of the sulfamide synthesis.
- Solubility of Things. (n.d.). 4-Acetylaminobenzenesulfonyl chloride.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- CymitQuimica. (n.d.). CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
- Theochem @ Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS.
- University of California, Davis. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
- Journal of Chemical and Pharmaceutical Research. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- Organic Syntheses. (1925). p-ACETAMINOBENZENESULFONYL CHLORIDE.
- Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction. Why is aniline not used for this step?
- PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.
Sources
- 1. The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 10. prepchem.com [prepchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.ualberta.ca [chem.ualberta.ca]
- 17. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
<
Welcome to the technical support center for the purification of 4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS 16803-92-2)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural and chemical properties of this compound. The molecule possesses both polar functional groups (an aromatic amine and a sulfonamide linkage) and nonpolar moieties (two aromatic rings, one of which is chlorinated)[2]. This amphiphilic nature is the primary reason for many of the challenges encountered during its purification.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S[1][3] | --- |
| Molecular Weight | 282.75 g/mol [1] | --- |
| Appearance | Solid[3] | The solid state makes recrystallization a primary purification method. |
| Solubility | Predicted to be poorly soluble in water, sparingly soluble in polar protic solvents (e.g., ethanol, methanol), and soluble in polar aprotic solvents (e.g., DMSO, DMF)[4]. | This solubility profile is key to selecting appropriate recrystallization solvents or chromatographic mobile phases. |
| Functional Groups | Primary aromatic amine (-NH₂), Sulfonamide (-SO₂NH-), Chlorinated aromatic ring. | The amine group is basic, while the sulfonamide proton is weakly acidic. These properties can be exploited in acid-base extraction techniques. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice[5][6]. This is often due to the melting point of your impure solid being lower than the boiling point of the solvent, or the presence of a high concentration of impurities that depress the melting point[5].
Immediate Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly lower the concentration before attempting to cool again[5][6].
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask or place it in a warm bath that is allowed to cool to room temperature gradually. Rapid cooling often favors oil formation over crystal nucleation.
-
Solvent System Change: The solvent may be too nonpolar. For sulfonamides, solvent mixtures like ethanol-water or isopropanol-water are often effective[5][7]. The water acts as an anti-solvent, reducing the solubility as the solution cools.
Long-Term Strategy: If oiling out persists, it indicates a high impurity load. Consider a preliminary purification step, such as column chromatography, before recrystallization[5].
Question 2: I have very low recovery after recrystallization. What are the likely causes?
Answer: Low recovery is typically caused by one of the following:
-
Using Too Much Solvent: The most common error is adding an excessive amount of hot solvent to dissolve the crude product[5]. The goal is to use the minimum amount of boiling solvent to create a saturated solution.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Cooling the solution in an ice bath is often necessary to maximize the yield of recovered crystals.
Troubleshooting Workflow for Low Recovery:
-
During dissolution, add the hot solvent in small portions until the solid just dissolves.
-
If you suspect too much solvent was used, you can carefully evaporate some of it to re-concentrate the solution.
-
After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.
Question 3: My recrystallized product is still colored. How do I remove colored impurities?
Answer: Colored impurities are often large, polar, conjugated molecules.
-
Activated Charcoal (Carbon): The most common method is to use activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of charcoal (e.g., 1-2% by weight). Swirl the hot solution for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities.
-
Caution: Using too much charcoal can lead to the loss of your desired product.
Chromatography Issues
Question 4: My compound is streaking on the TLC plate and giving poor separation in column chromatography. What should I do?
Answer: Streaking on TLC or poor column separation for a molecule like this compound is often due to its polar amine and sulfonamide groups interacting too strongly with the silica gel.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent.
-
For normal-phase silica gel chromatography, adding 0.5-1% triethylamine or ammonia to the mobile phase (e.g., ethyl acetate/hexanes) can deactivate the acidic sites on the silica, leading to sharper bands.
-
Alternatively, adding a small amount of acetic acid or formic acid can protonate the amine, which can sometimes improve peak shape, although this is less common for basic compounds.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for recrystallizing this compound? A1: There is no single "best" solvent. However, due to the molecule's mixed polarity, a solvent pair is often the most effective choice[2]. Good starting points for experimentation are ethanol/water, isopropanol/water, or acetone/water mixtures[2][5][8]. The compound should be dissolved in the minimum amount of the hot alcohol, followed by the slow addition of hot water until the solution becomes slightly turbid. Re-heating to get a clear solution and then slow cooling should yield crystals.
Q2: What are the most likely impurities from the synthesis? A2: The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine[9][10]. For this specific molecule, a common route is the reaction of 4-acetamidobenzenesulfonyl chloride with 4-chloroaniline, followed by hydrolysis of the acetyl protecting group. Potential impurities include:
-
Unreacted 4-chloroaniline.
-
Un-hydrolyzed intermediate (4-acetamido-N-(4-chlorophenyl)benzenesulfonamide).
-
Side products from the chlorosulfonation step.
-
Di-sulfonated byproducts.
Q3: Can I use acid-base extraction to purify this compound? A3: Yes, this can be an effective preliminary purification step. The primary aromatic amine is basic and can be protonated and extracted into an aqueous acid solution (e.g., dilute HCl). The sulfonamide proton is weakly acidic and can be deprotonated with a strong base (e.g., NaOH), allowing extraction into an aqueous basic solution. However, care must be taken as the sulfonamide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heat[11].
IV. Experimental Protocols & Visual Guides
Protocol 1: Recrystallization using an Isopropanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid at a near-boiling temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise while stirring until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of hot isopropanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying this compound.
Sources
- 1. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Degradation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in aqueous solutions. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during your experimental work.
Introduction: Understanding the Molecule's Stability
This compound is a sulfonamide compound with a chemical structure that, while offering therapeutic potential, also presents inherent stability challenges in aqueous environments.[1][2] The primary points of vulnerability in the molecule are the sulfonamide linkage and the aromatic amino group. Understanding the potential degradation pathways is the first step in designing robust experimental protocols and ensuring the integrity of your results. The main degradation routes include hydrolysis, oxidation, and photodegradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what" and the "why" to empower your research.
Issue 1: Rapid Loss of Compound Purity in Solution
Question: I'm observing a rapid decrease in the purity of my this compound solution, as confirmed by HPLC analysis. What are the likely causes and how can I mitigate this?
Answer:
Rapid purity loss is a common issue and typically points to one or more degradation pathways being actively at play. The most probable causes are hydrolysis and oxidation.
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage under both acidic and basic conditions. This cleavage would result in the formation of 4-aminobenzenesulfonic acid and 4-chloroaniline.[3] The rate of hydrolysis is significantly influenced by the pH of the solution.
-
Troubleshooting Steps & Solutions:
-
pH Control: The pH of your aqueous solution is a critical factor. It is advisable to maintain the pH within a neutral range (approximately 6-8) to minimize both acid- and base-catalyzed hydrolysis.
-
Buffer Selection: Employ a suitable buffer system to maintain a stable pH throughout your experiment, especially for prolonged studies. Phosphate or citrate buffers are common choices, but ensure they do not interfere with your downstream analysis.
-
Temperature Management: Elevated temperatures can accelerate hydrolysis. If your experimental conditions permit, consider conducting your work at lower temperatures to enhance stability.
-
-
-
Oxidation: The 4-amino group on the benzenesulfonamide ring is prone to oxidation, which can lead to the formation of colored degradation products.[4][5] This is often visually indicated by a change in the solution's color from colorless to yellow or brown.
-
Troubleshooting Steps & Solutions:
-
Deoxygenate Solvents: Before preparing your solutions, sparge your aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: For sensitive experiments, consider preparing and storing your solutions under an inert atmosphere.
-
Antioxidants: In some formulation studies, the addition of antioxidants can be considered, but their compatibility with your experimental system must be thoroughly evaluated.
-
-
Issue 2: My Solution is Turning Yellow/Brown Over Time
Question: My initially colorless solution of this compound is developing a yellow or brown tint. What is causing this discoloration?
Answer:
The development of color is a strong indicator of oxidative degradation of the 4-amino group. This leads to the formation of chromophoric (color-producing) byproducts.
-
Troubleshooting Steps & Solutions:
-
Confirm Exposure: Determine if the solution was exposed to air (oxygen) or light for extended periods.
-
Corrective Actions:
-
Prepare fresh solutions using deoxygenated solvents.
-
Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]
-
As mentioned previously, storing solutions under an inert atmosphere can also prevent this issue.
-
-
Issue 3: Inconsistent Results in Photostability Studies
Question: I am getting variable results in my photostability experiments. What factors could be contributing to this inconsistency?
Answer:
Compounds with aromatic amine functionalities can be sensitive to light, particularly UV light, which can induce photodegradation.[6] Inconsistency in results often stems from a lack of control over the experimental conditions.
-
Troubleshooting Steps & Solutions:
-
Standardize Light Source: Ensure you are using a calibrated and consistent light source for all experiments. The intensity and wavelength of the light should be monitored.
-
Control Sample: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but subjected to the same temperature and atmospheric conditions. This will help you differentiate between photodegradation and other degradation pathways.
-
Solvent Effects: The solvent can influence the rate of photodegradation. Be consistent with the solvent system used across all experiments.
-
Concentration: The concentration of your compound can also affect the extent of photodegradation. Ensure you are using the same concentration for all comparative studies.
-
Issue 4: Difficulty in Resolving Degradation Products in Chromatography
Question: My HPLC analysis shows the parent peak decreasing, but I'm struggling to get good separation and resolution of the degradation products. What can I do to improve my analytical method?
Answer:
Developing a stability-indicating analytical method is crucial for accurately monitoring the degradation of your compound.[7][8] Poor resolution of degradation products is a common challenge.
-
Troubleshooting Steps & Solutions:
-
Method Development: A forced degradation study is an essential first step.[9][10][11] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[10] This will provide you with a sample containing the analytes you need to separate.
-
Optimize HPLC Conditions:
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your compound and its degradants.
-
Mobile Phase: Adjust the mobile phase composition (e.g., acetonitrile/methanol content, pH, buffer concentration) to improve separation.
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, is often necessary to resolve compounds with different polarities.
-
Detector Wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks to ensure peak purity and to select the optimal wavelength for detection of all components.
-
-
Experimental Protocols
To assist in your investigations, here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the drug substance to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equal volume of 0.1 M HCl, and dilute with the mobile phase.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light for 24 hours. Withdraw aliquots at specified time points for analysis.[6]
-
Thermal Degradation: Place the solid compound in an oven at a suitable temperature (e.g., 80°C) for 48 hours. After exposure, dissolve a known amount in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., a UV lamp at 254 nm and a cool white fluorescent lamp). A control sample should be wrapped in aluminum foil to protect it from light.[6]
-
-
Analysis: Analyze all samples by a suitable analytical technique, such as HPLC with a PDA detector, to identify and quantify the parent compound and any degradation products formed.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a reverse-phase HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B and gradually increase it. An example gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of around 254 nm is likely suitable.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Influence of pH on the Degradation of this compound
| pH | Temperature (°C) | Time (hours) | Degradation (%) |
| 2.0 | 60 | 24 | ~15-25% |
| 7.0 | 60 | 24 | < 5% |
| 10.0 | 60 | 24 | ~20-30% |
Note: The data presented are illustrative and will vary based on specific experimental conditions.
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Studies
Caption: General workflow for conducting aqueous stability studies.
References
- Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water - PMC - NIH.
- Aquatic oxidation of sulfonamide antibiotics - News - EPFL.
- Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta.
- Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water | ACS Omega - ACS Publications.
- Oxidation of sulfonamide antibiotics by chlorine dioxide in water: Kinetics and reaction pathways | Request PDF - ResearchGate.
- Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) - MDPI.
- Degradation of sulfonamides as a microbial resistance mechanism - PubMed.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degradation Studies - MedCrave online.
- HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
- Pharma Stability: Troubleshooting & Pitfalls.
- The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed.
- This compound | C12H11ClN2O2S | CID 788021.
- Stability-indicating sulfa drug analysis using high-performance liquid chromatography.
- The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Request PDF - ResearchGate.
- 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID - PubChem.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Degradation of 4-Chlorophenol in Aqueous Solution by Sono-Electro-Fenton Process.
- [Degradation of 4-chlorophenol in aqueous solution by high-voltage pulsed discharge-ozone technology] - PubMed.
Sources
- 1. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16803-92-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. actu.epfl.ch [actu.epfl.ch]
- 5. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sgs.com [sgs.com]
- 8. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
preventing precipitation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in cell culture media
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected precipitation of a compound in your cell culture media can bring critical experiments to a halt. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, in-depth resource for troubleshooting and preventing the precipitation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide.
This molecule, a member of the sulfonamide class, possesses physicochemical properties that make it prone to solubility challenges in aqueous environments like cell culture media. This guide moves beyond simple instructions, delving into the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge: Physicochemical Properties
This compound is a hydrophobic molecule, a characteristic that is the primary driver of its poor solubility in aqueous solutions. To effectively troubleshoot, we must first understand its properties.
| Property | Value | Data Type | Significance for Solubility | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | Calculated | - | [1][2] |
| Molecular Weight | 282.75 g/mol | Calculated | Influences diffusion and molarity calculations. | [2][3] |
| Appearance | Solid | Experimental | Must be dissolved from a solid state. | [1] |
| logP (Predicted) | ~2.7 | Computed | A positive value indicates hydrophobicity and preference for non-polar environments over water. This is the key challenge. | [2][3] |
| Aqueous Solubility | Poorly Soluble | Predicted | Direct dissolution in media is not feasible; an organic solvent is required for a stock solution. | [4] |
| Organic Solvents | Soluble | Predicted | Solvents like DMSO or DMF are suitable for creating high-concentration stock solutions. | [4][5] |
Section 2: Troubleshooting Guide - A Step-by-Step Inquiry
Precipitation is a common hurdle, but it can be overcome with a systematic approach. Let's walk through the most common scenarios in a question-and-answer format.
Q1: I just added my DMSO stock solution to the culture media, and it immediately turned cloudy. What happened and how do I fix it?
A1: You have likely encountered "solvent shock" or "crashing out."
This is the most frequent cause of immediate precipitation.[6][7] Your compound is comfortably dissolved in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO). When this stock is rapidly diluted into the aqueous cell culture medium, the solvent environment changes drastically. The DMSO disperses, leaving the localized concentration of your hydrophobic compound far above its solubility limit in the now predominantly aqueous environment, causing it to crash out of solution.[6]
The Causality: The core issue is the rapid change in solvent polarity. The hydrophobic compound cannot form favorable interactions with water molecules as quickly as the DMSO disperses, leading to aggregation and precipitation.
Solution Workflow:
-
Warm Your Media: Always use cell culture media pre-warmed to your experimental temperature (typically 37°C). Solubility is often temperature-dependent, and adding a compound to cold media can decrease its solubility.[7][8]
-
Employ Stepwise Dilution: Never add your concentrated stock directly to the final, large volume of media.[6] Create an intermediate dilution first. For example, add your stock to a smaller volume of pre-warmed media (e.g., 1 mL), mix gently, and then add this intermediate solution to your final culture volume.[8]
-
Ensure Rapid Dispersion: When adding the stock solution (or the intermediate dilution) to the media, add it dropwise while gently vortexing or swirling the media.[6][7] This prevents localized high concentrations and facilitates the interaction of the compound with media components, such as serum proteins, that can aid in solubilization.
Caption: Workflow comparing incorrect and correct methods for diluting DMSO stocks.
Q2: My compound solution was clear initially, but I saw crystalline precipitates in the culture plate after several hours in the incubator. What's causing this delayed precipitation?
A2: Delayed precipitation points to changes in the media environment over time.
Several factors can be at play when a compound falls out of solution during incubation:
-
pH Shift: Cell metabolism naturally produces acidic byproducts (like lactic acid), which lower the pH of the culture medium.[9] Sulfonamides are weakly acidic compounds, and their solubility is pH-dependent.[10][11] A decrease in media pH can protonate the sulfonamide, reducing its ionization and thus its solubility, leading to precipitation.
-
Temperature Fluctuations: While you may pre-warm your media, repeated removal of culture vessels from the incubator can cause temperature cycles that may affect compound solubility.
-
Interaction with Media Components: The compound may slowly interact with salts or other components in the media to form less soluble complexes.[7]
-
Evaporation: Over long-term experiments, evaporation can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[7]
Solution Workflow:
-
Monitor Media pH: Use the phenol red indicator in your media as a guide. If you notice the media turning yellow (acidic), it's a sign that the pH is dropping and may be the cause. Ensure your incubator's CO₂ levels are correct, as the CO₂/bicarbonate buffer system is key to maintaining pH.[9]
-
Ensure Proper Humidification: Check the incubator's water pan to minimize evaporation, especially for experiments lasting more than 24 hours.[7]
-
Determine Maximum Soluble Concentration: It's possible your working concentration is simply too high for long-term stability. Perform a solubility test to find the maximum concentration that remains stable under your experimental conditions (see Protocol 2).
Section 3: Advanced Solubilization Strategies
If you have optimized your dilution technique and are still facing precipitation at your desired concentration, more advanced formulation strategies may be necessary.
Q3: My target concentration is essential for my experiment, but it's above the compound's stable solubility limit. What else can I do?
A3: You can use excipients like cyclodextrins to enhance aqueous solubility.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] This unique structure allows them to encapsulate hydrophobic "guest" molecules, like this compound, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble, significantly increasing the apparent solubility of the compound.[14]
-
Recommended Cyclodextrins for Cell Culture: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and have been shown to be effective and generally well-tolerated by cells.[12][15]
Mechanism of Action: The hydrophobic compound partitions into the non-polar core of the cyclodextrin, shielded from the aqueous environment. This prevents the compound from aggregating and precipitating.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Further Advanced Option: Lipid-Based Formulations For extremely challenging compounds, lipid-based delivery systems like liposomes can be considered.[16] These are microscopic vesicles that can encapsulate hydrophobic drugs within their lipid bilayer, allowing for delivery in an aqueous medium.[17] This is a more complex formulation approach but can be highly effective for in vitro studies.[18][19]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent to prepare my stock solution?
-
Q: How should I prepare and store the stock solution?
-
A: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.[21] Ensure the compound is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[22] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[6][23]
-
-
Q: What is the maximum safe concentration of DMSO for my cells?
-
A: This is cell-line dependent, but a universal rule of thumb is to keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1% , to avoid cytotoxicity.[7][24] Always include a vehicle control in your experiments containing the same final concentration of DMSO that your treated cells receive.[25]
-
| Final DMSO Conc. | Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal Target |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause stress or differentiation in sensitive cells (e.g., primary cells). | Acceptable, but verify with controls. [24] |
| > 0.5% | High risk of cytotoxicity and off-target effects. | Avoid unless absolutely necessary and validated. [24][26] |
-
Q: Does the serum in my media (e.g., FBS) help with solubility?
-
A: Yes. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, helping to keep them in solution.[7][27] If your compound precipitates in serum-free media but not in serum-containing media, this is the likely reason. The binding of sulfonamides to albumin is a well-documented phenomenon.[28][29]
-
Section 5: Key Experimental Protocols
Protocol 1: Preparation and Dilution of a DMSO Stock Solution
-
Stock Preparation: a. Weigh the desired amount of this compound in a sterile vial. b. Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 20 mM). c. Vortex thoroughly until the solid is completely dissolved. If needed, warm the vial in a 37°C water bath for 5-10 minutes.[22] Visually inspect against a light source to ensure no solid particles remain. d. Aliquot the stock into sterile, single-use microcentrifuge tubes and store at -20°C.[6]
-
Working Solution Dilution (to avoid solvent shock): a. Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[7] b. Step 1: Intermediate Dilution. In a sterile tube, create a 1:10 or 1:20 intermediate dilution of your DMSO stock using the pre-warmed media. For example, add 5 µL of a 20 mM stock to 95 µL of media to get a 1 mM intermediate solution. Mix gently by flicking the tube. c. Step 2: Final Dilution. Add the required volume of the intermediate solution dropwise to the final volume of pre-warmed media while gently swirling the culture flask or plate.[6] For example, to achieve a 10 µM final concentration in 10 mL of media, add 100 µL of the 1 mM intermediate solution. This ensures the final DMSO concentration remains low (e.g., 0.05%).
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in your complete cell culture medium, starting from a concentration you know will precipitate down to a low concentration you expect to be soluble.[6] b. Use the robust dilution method described in Protocol 1 for each step.
-
Incubation: a. Incubate the tubes under standard culture conditions (37°C, 5% CO₂) for a period that matches your longest experimental time point (e.g., 24, 48, or 72 hours).[6]
-
Visual Inspection: a. After incubation, carefully inspect each tube for any signs of precipitation (cloudiness, visible crystals, or a pellet after gentle centrifugation). A microscope can be used for more sensitive detection. b. The highest concentration that remains completely clear is your maximum stable soluble concentration under these conditions.
References
- Technical Support Center: Preventing Compound Precipitation in Culture Media - Benchchem.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem.
- The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation - Aure Chemical.
- Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- - CymitQuimica.
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich.
- pH-induced solubility transition of sulfonamide-based polymers - PubMed.
- Lipid-based Delivery Systems - Laboratory of Targeted Drug Delivery and Nanomedicine - The University of British Columbia.
- In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PubMed Central.
- 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf - Cheméo.
- Technical Support Center: Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture - Benchchem.
- This compound | C12H11ClN2O2S | CID 788021.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media? - ResearchGate.
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - NIH.
- Dimethyl sulfoxide - Wikipedia.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Lipid-Based Drug Delivery Systems for Diseases Managements - MDPI.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH.
- Lipid-Based Drug Delivery Systems - PMC - NIH.
- DMSO usage in cell culture - LifeTein.
- The effect of pH on the solubility of sulphonamides - PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- How to do proper DMSO control for cell culture drug treatments? - ResearchGate.
- Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PubMed Central.
- Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate.
- The Binding of Some Sulfonamides by Bovine Serum Albumin - datapdf.com.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents - Benchchem.
- Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed.
- Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed.
- The Impact of pH on Cell Culture Media - HuanKai Group.
Sources
- 1. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 2. chemeo.com [chemeo.com]
- 3. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 17. Lipid-Based Drug Delivery Systems for Diseases Managements [mdpi.com]
- 18. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 21. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emulatebio.com [emulatebio.com]
- 23. medchemexpress.cn [medchemexpress.cn]
- 24. lifetein.com [lifetein.com]
- 25. researchgate.net [researchgate.net]
- 26. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 27. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 29. datapdf.com [datapdf.com]
overcoming solubility issues of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in biological assays
Technical Support Center: 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Introduction: Navigating the Solubility Challenges of a Promising Sulfonamide
Welcome to the technical support guide for this compound. This molecule, belonging to the sulfonamide class, presents significant opportunities in drug discovery research. However, its promising biological activity is often hampered by a critical physicochemical challenge: poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-tested strategies for overcoming these solubility hurdles in your biological assays.
Our approach is rooted in a deep understanding of the compound's properties, offering not just protocols but the scientific reasoning behind them. By following these troubleshooting steps, you can ensure reliable and reproducible experimental results, unlocking the full potential of this compound.
Physicochemical Properties at a Glance
A foundational understanding of the compound's properties is essential for troubleshooting. The structure, characterized by two aromatic rings and a sulfonamide linkage, contributes to its hydrophobic nature and poor water solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1][2][3] |
| Molecular Weight | 282.75 g/mol | [2][3] |
| Predicted LogP (XLogP3) | 2.7 | [3] |
| Predicted Water Solubility (log10ws) | -3.30 | [2] |
| Physical Form | Solid | [1] |
Note: LogP is a measure of lipophilicity (higher value = more lipid-soluble). A LogP of 2.7 indicates a preference for lipid environments over aqueous ones. The predicted water solubility further confirms its poor aqueous dissolution characteristics.
Frequently Asked Questions (FAQs)
Q1: Why is my compound crashing out of solution when I add it to my aqueous assay buffer?
A: This is a classic sign of a compound exceeding its solubility limit in an aqueous environment. The compound is likely dissolved in a concentrated organic stock solution (like 100% DMSO) where it is soluble. When this stock is diluted into your aqueous buffer (e.g., PBS or cell media), the percentage of the organic solvent drops dramatically. The compound is no longer in a favorable solvent environment and precipitates. The key is to keep the final concentration of the organic solvent as low as possible while ensuring the compound remains dissolved.
Q2: I'm using DMSO as a solvent. What is a safe final concentration for my cell-based assays?
A: While Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but sensitive cells, especially primary cultures, may show stress or death even below 0.1%.[4] It is strongly recommended to run a vehicle control (media with the same final DMSO concentration as your highest compound concentration) to assess its impact on your specific cell line.[5][6][7] Studies have shown that toxicity increases with both concentration and exposure time.[7]
Q3: Can I just heat the solution to get my compound to dissolve?
A: Gentle warming can sometimes help dissolve a compound, but it should be done with extreme caution. This method can create a supersaturated solution, which is thermodynamically unstable. Upon cooling to your experimental temperature (e.g., 37°C), the compound may rapidly precipitate out of solution, often in an uncontrolled manner. This can lead to highly variable and non-reproducible results. Furthermore, heat can degrade thermally sensitive compounds.
Troubleshooting Guide 1: Stock Solution Preparation
The first step to success is a stable, accurately prepared stock solution. Errors here will propagate through all subsequent experiments.
Issue: My compound won't dissolve in 100% DMSO to create a high-concentration stock.
-
Underlying Cause: While a powerful solvent, DMSO has its limits. The crystalline structure of the solid compound may require significant energy to break down.
-
Solution Protocol:
-
Accurate Weighing: Use a calibrated analytical balance to weigh your compound.[8][9]
-
Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO.
-
Mechanical Assistance: Use a vortex mixer to create a suspension.
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break apart solid particles and facilitate dissolution. Check for dissolution visually between intervals.
-
Gentle Warming (Use with Caution): If sonication is insufficient, warm the solution to 30-40°C while vortexing. Allow the solution to return to room temperature to ensure it remains stable and does not precipitate.
-
Filtration: Once dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by DMSO.
-
Troubleshooting Guide 2: Precipitation in In Vitro Assays
This is the most common failure point. The transition from an organic stock solution to an aqueous assay buffer is a critical step.
Issue: I'm seeing a cloudy precipitate or a film on my plate wells after adding the compound.
-
Underlying Cause: The compound's solubility in the final assay buffer is lower than the concentration you are testing. The final concentration of the organic co-solvent (like DMSO) is too low to keep the compound in solution.
-
Decision-Making Workflow:
Caption: Decision tree for addressing in-assay precipitation.
-
Solution 1: Serial Dilution Strategy
-
Causality: A common mistake is to perform a large, single-step dilution from 100% DMSO into the aqueous buffer. This causes a rapid solvent shift that promotes precipitation. A stepwise dilution can prevent this.
-
Protocol: Intermediate Dilution
-
Prepare your highest desired concentration in a small volume of 10-20% DMSO in your assay buffer.
-
Vortex this intermediate dilution vigorously.
-
Use this intermediate stock to perform further serial dilutions in your assay buffer, ensuring the DMSO concentration remains constant across all wells.
-
-
-
Solution 2: Employing Solubilizing Excipients
-
Causality: Certain biocompatible excipients can create micro-environments that shield the hydrophobic compound from the aqueous buffer, enhancing its apparent solubility.[10]
-
Protocol: Using Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing aqueous solubility.[11][14][15]
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are common choices due to their safety and solubilizing capacity.[14]
-
Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of the chosen cyclodextrin in your assay buffer.
-
Complexation:
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add this organic solution dropwise to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
-
Application: Use this complexed solution as your stock for dilutions in the biological assay. Remember to include a vehicle control containing the same concentration of cyclodextrin.
-
-
Troubleshooting Guide 3: Formulations for In Vivo Studies
Delivering a poorly soluble compound systemically in an animal model requires more advanced formulation strategies to ensure adequate bioavailability.
Issue: The compound shows low or highly variable exposure in pharmacokinetic (PK) studies.
-
Underlying Cause: Poor solubility leads to poor absorption from the administration site (e.g., oral or intraperitoneal). The compound may be precipitating in vivo before it can be absorbed.
-
Formulation Strategies:
| Formulation Approach | Mechanism of Action | Key Considerations |
| Co-solvent Systems | Increases solubility by reducing the polarity of the aqueous vehicle.[10] | Mixtures of water, ethanol, propylene glycol, and PEG 400 are common. Must test for toxicity and tolerability in the animal model. |
| Surfactant Dispersions (Micellar Solutions) | Surfactants form micelles that encapsulate the drug, increasing its solubility.[10][16] | Use non-ionic surfactants like Tween® 80 or Cremophor® EL. Potential for toxicity at higher concentrations. |
| Nanosuspensions | Reduces particle size to the nanometer range, which dramatically increases the surface area for dissolution.[17][18] | Requires specialized equipment (e.g., high-pressure homogenizer or wet media mill). Can improve oral bioavailability significantly.[10][18] |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can enhance absorption through lymphatic pathways.[16] | Includes self-emulsifying drug delivery systems (SEDDS). Formulation development can be complex. |
-
Recommended Starting Formulation (for initial in vivo screening):
-
Vehicle Composition:
-
5-10% DMSO
-
10-20% Solutol® HS 15 (or another suitable surfactant)
-
70-85% Saline or PBS
-
-
Protocol:
-
Dissolve the this compound in DMSO first.
-
Add the Solutol® HS 15 and mix thoroughly.
-
Slowly add the saline/PBS dropwise while continuously vortexing to form a clear solution or a stable microemulsion.
-
Administer to animals shortly after preparation. Always include a vehicle-only control group to assess any effects of the formulation itself.
-
-
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information (PMC).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information (PMC).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
- Cyclodextrins in delivery systems: Applications. National Center for Biotechnology Information (PMC).
- DMSO usage in cell culture. LifeTein.
- Drug delivery strategies for poorly water-soluble drugs. Scilit.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- This compound.pdf. Cheméo.
- This compound. PubChem.
- 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. PubChem.
- Best Practices For Stock Solutions. FasterCapital.
- Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Center for Biotechnology Information.
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Center for Biotechnology Information.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Academic.oup.com.
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- How to tackle compound solubility issue. Reddit.
- 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. PubChem.
- Preparing Solutions. Chemistry LibreTexts.
- Solution-making strategies & practical advice. YouTube.
- Preparing Solutions. Chemistry LibreTexts.
- 4-amino-N-(4-aminophenyl)benzenesulphonamide. PubChem.
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service.
- SOLUBILITY OF 4-AMINOBENZENESULFONAMIDE AND ITS DERIVATIVES. University of North Texas Digital Library.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
- This compound (C12H11ClN2O2S). PubChemLite.
- THE DETERMINATION OF SULFANILAMIDE (p-AMINOBENZENESULFONAMIDE) IN BIOLOGICAL MEDIA. ResearchGate.
Sources
- 1. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 2. chemeo.com [chemeo.com]
- 3. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 8. fastercapital.com [fastercapital.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Stability of 4-amino-N-(4-chlorophenyl)benzenesulfonamide Stock Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Here, we address common challenges related to the stability of its stock solutions, offering troubleshooting advice and detailed experimental protocols to ensure the accuracy and reliability of your results. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding the handling and storage of this compound stock solutions.
1. What is the recommended solvent for preparing a stock solution of this compound?
Based on the chemical structure, which includes two aromatic rings and a chlorine atom, this compound is predicted to have good solubility in polar aprotic solvents.[1] For initial trials, we recommend Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic molecules and are commonly used in drug discovery and development. While polar protic solvents like ethanol may also be used, the solubility is likely to be lower.[1]
Our Expertise: We advise starting with a small-scale solubility test to determine the optimal solvent and maximum practical concentration for your specific experimental needs. This avoids wasting valuable compound and ensures complete dissolution, which is critical for accurate dosing.
2. What is the recommended storage temperature for stock solutions?
As a general best practice, stock solutions should be stored at -20°C or -80°C to minimize the rate of chemical degradation. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
3. How long can I store my stock solution?
The long-term stability of this compound in any specific solvent is not extensively documented in publicly available literature. Therefore, we strongly recommend conducting a stability study under your specific storage conditions. For critical applications, such as in regulated environments, a stability-indicating method should be used to confirm the concentration and purity of the stock solution over time.
4. Can I expose my stock solution to light?
Sulfonamides as a class of compounds can be susceptible to photodegradation.[2] Therefore, it is crucial to protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil. This precaution helps to prevent the formation of photodegradation products that could interfere with your experiments or lead to inaccurate results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides a logical approach to troubleshooting.
Issue 1: I observe precipitation in my stock solution after thawing.
-
Potential Cause 1: Exceeded Solubility Limit. The concentration of your stock solution may be too high for the chosen solvent, especially at lower temperatures.
-
Troubleshooting Step: Gently warm the solution to room temperature and vortex thoroughly to see if the precipitate redissolves. If it does, consider preparing a slightly more dilute stock solution for future experiments.
-
-
Potential Cause 2: Solvent Evaporation. If the vial was not sealed properly, solvent evaporation could have increased the concentration of the compound beyond its solubility limit.
-
Troubleshooting Step: Always use high-quality vials with secure caps. For long-term storage, consider using vials with screw caps and O-rings.
-
-
Potential Cause 3: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Troubleshooting Step: Analyze the supernatant and the redissolved precipitate (if possible) by a suitable analytical method, such as HPLC, to check for the presence of degradation products.
-
Issue 2: My experimental results are inconsistent over time, suggesting my compound is degrading.
-
Potential Cause 1: Hydrolysis. The sulfonamide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] If your solvent contains residual water or acidic/basic impurities, this could lead to degradation.
-
Troubleshooting Step: Use high-purity, anhydrous solvents for stock solution preparation. Avoid buffers in your stock solution unless their impact on stability has been thoroughly evaluated.
-
-
Potential Cause 2: Oxidation. The amino group on the benzenesulfonamide ring can be susceptible to oxidation.
-
Troubleshooting Step: While less common for this specific structure, if you suspect oxidation, you can try purging the vial with an inert gas like nitrogen or argon before sealing and storing.
-
-
Potential Cause 3: Photodegradation. As mentioned in the FAQs, exposure to light can cause degradation.
-
Troubleshooting Step: Ensure that all handling and storage of the stock solution is done with protection from light.
-
Experimental Protocols
To rigorously assess the stability of your this compound stock solutions, we provide the following detailed protocols for a forced degradation study and a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
1. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours in the dark.
- Photodegradation: Expose a clear vial of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for an appropriate duration. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. Sample Analysis:
- At the end of the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This reversed-phase HPLC method is designed to separate the parent compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds like sulfonamides.[3][9][10] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B | A gradient elution ensures the separation of early-eluting polar degradation products and the later-eluting parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis.[3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation: This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
To further clarify the experimental workflow and potential degradation pathways, we provide the following diagrams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. imeko.info [imeko.info]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. srdata.nist.gov [srdata.nist.gov]
Technical Support Center: Optimizing Enzyme Kinetics Assays for 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Welcome to the technical support center for optimizing enzyme kinetics assays involving 4-amino-N-(4-chlorophenyl)benzenesulfonamide. As a substrate or inhibitor, this compound is relevant in various research areas, including drug metabolism studies involving Cytochrome P450 (CYP) enzymes and inhibition assays for targets like carbonic anhydrases or cyclooxygenases.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common experimental challenges.
Section 1: Pre-Assay Considerations & Experimental Setup
Successful enzyme kinetics assays begin long before the first measurement is taken. Careful preparation of reagents and understanding the system's limitations are paramount.
1.1. Substrate Solubility: The First Hurdle
This compound, like many aromatic sulfonamides, has limited aqueous solubility.[4] Precipitated substrate is a common cause of assay failure and high variability.
Frequently Asked Question: My substrate precipitated when I added it to the aqueous buffer. What should I do?
Answer:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Determine Solvent Tolerance: The final concentration of the organic solvent (like DMSO) in your assay must be low enough to not affect enzyme activity. Many enzymes are sensitive to DMSO concentrations above 1-2%.
-
Protocol: Run a preliminary experiment where you measure enzyme activity at a fixed substrate concentration but vary the final DMSO percentage (e.g., 0.1%, 0.5%, 1%, 2%, 5%). Plot activity versus %DMSO. The highest concentration of DMSO that does not significantly reduce activity is your tolerance limit.
-
-
Assay Preparation: Always add the small volume of substrate-in-DMSO stock to the assay buffer last, just before initiating the reaction, and ensure rapid mixing to avoid localized high concentrations that can cause precipitation.[4]
1.2. Enzyme and Buffer System Selection
The choice of enzyme and buffer is critical for obtaining physiologically relevant and reproducible data.
-
Enzyme Source:
-
Recombinant Enzymes (e.g., specific CYP isoforms): Ideal for identifying which specific enzyme metabolizes the compound. This is a clean system that simplifies data interpretation.[1]
-
Human Liver Microsomes (HLM): Contains a mixture of drug-metabolizing enzymes, including CYPs, and is considered more physiologically relevant for overall metabolism studies.[1][5]
-
Purified Enzymes (e.g., Carbonic Anhydrase): Used for direct inhibition studies against a specific target.
-
-
Buffer Conditions:
-
pH: Start with a physiological pH of 7.4 (e.g., using a phosphate or Tris buffer). However, the optimal pH may vary depending on the specific enzyme and should be determined experimentally if necessary.
-
Additives: Some enzymes require specific cofactors. For instance, CYP450 enzymes require a NADPH-regenerating system to sustain their catalytic activity.[6] Ensure all necessary components are present in the reaction mixture.
-
Section 2: Assay Design & Initial Velocity Determination
The core of enzyme kinetics is the accurate measurement of the initial reaction rate (V₀), where the velocity is linear with time and enzyme concentration.[7]
2.1. Workflow for Enzyme Kinetic Assay Optimization
The following diagram outlines the logical workflow for setting up and optimizing your assay.
Caption: General workflow for optimizing an enzyme kinetics assay.
2.2. Establishing Initial Rate Conditions
-
Linearity with Time:
-
Prepare a reaction mixture with a fixed concentration of enzyme and substrate (choose a concentration estimated to be near the Kₘ if known, or start with a mid-range concentration).
-
Start the reaction and take samples at multiple time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
-
Quench the reaction immediately (e.g., with cold acetonitrile or perchloric acid).
-
Analyze product formation. Plot product concentration versus time. The time range over which the plot is linear is the appropriate incubation time for your main experiment.
-
-
Linearity with Enzyme Concentration:
-
Using the incubation time determined above, set up reactions with a fixed substrate concentration but varying amounts of enzyme (e.g., 0.5x, 1x, 2x, 4x of your target concentration).
-
Calculate the reaction rate for each enzyme concentration.
-
Plot the reaction rate versus enzyme concentration. The range where this plot is linear indicates the appropriate enzyme concentrations for your assay.
-
Section 3: Troubleshooting Guide
This section addresses specific issues in a problem-solution format.
Troubleshooting Decision Tree: No Product Detected
If your assay yields no detectable product, use the following decision tree to diagnose the potential cause.
Caption: A decision tree for troubleshooting experiments with no product formation.
Common Assay Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |
| High Variability / Poor Reproducibility | 1. Substrate precipitation due to poor solubility. 2. Inaccurate pipetting, especially of small volumes. 3. Inconsistent incubation times or temperatures. 4. Reagents not mixed thoroughly before use. | 1. Re-evaluate final solvent concentration; vortex samples immediately after substrate addition. 2. Use calibrated pipettes; prepare a master mix for common reagents to minimize pipetting steps. 3. Use a temperature-controlled incubator/water bath; be precise with timing. 4. Ensure all thawed components are vortexed gently before use. | [10] |
| Non-Linear Reaction Progress Curve | 1. Substrate depletion (>10-15% consumed). 2. Product inhibition (product binds to the enzyme and slows the reaction). 3. Enzyme instability under assay conditions. | 1. Reduce incubation time or decrease enzyme concentration. 2. Ensure you are measuring true initial rates; this is a valid kinetic phenomenon that may require more complex modeling. 3. Check enzyme stability over the time course in the absence of substrate. | [7][9] |
| High Background Signal (HPLC/LC-MS) | 1. Contamination in the mobile phase, buffer, or substrate stock. 2. The substrate itself is unstable and degrades non-enzymatically. 3. Detector cell is contaminated. | 1. Prepare fresh mobile phase and buffers; filter all solutions. Check the purity of your substrate. 2. Run a "no-enzyme" control (replace enzyme with buffer) to quantify the rate of non-enzymatic degradation. Subtract this rate from your enzymatic reaction rates. 3. Flush the detector cell with a strong, appropriate solvent. | [11][12] |
| Sigmoidal (S-shaped) Michaelis-Menten Plot | 1. The enzyme exhibits cooperativity (common in multimeric enzymes). 2. Experimental artifact due to issues at very low substrate concentrations. | 1. This is not necessarily an error. The data does not fit the Michaelis-Menten model and should be fitted to the Hill equation to determine the Hill coefficient (n), a measure of cooperativity. 2. Re-verify results at low substrate concentrations and ensure accurate dilutions. | [13] |
Section 4: Appendix
Appendix A: Example Protocol - HPLC-Based Assay for CYP-Mediated Metabolism
This protocol provides a general framework. Specific concentrations and incubation times must be optimized as described in Section 2.
-
Prepare Reagents:
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
NADPH Regenerating System: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Substrate Stock: 50 mM this compound in 100% DMSO.
-
Enzyme: Human Liver Microsomes (HLM) or recombinant CYP, diluted to the desired concentration in cold buffer.
-
Quenching Solution: Acetonitrile containing an appropriate internal standard.
-
-
Reaction Setup (per well/tube):
-
Add 178 µL of buffer to a microcentrifuge tube.
-
Add 10 µL of the NADPH regenerating system.
-
Add 10 µL of diluted enzyme solution.
-
Pre-incubate the mixture at 37°C for 5 minutes to bring to temperature.
-
-
Initiate Reaction:
-
Add 2 µL of substrate stock solution (this results in a 1% final DMSO concentration and a 500 µM final substrate concentration; adjust stock concentration for other final concentrations).
-
Vortex immediately but gently.
-
Incubate at 37°C for the pre-determined linear time (e.g., 15 minutes).
-
-
Terminate Reaction:
-
Add 200 µL of cold quenching solution.
-
Vortex thoroughly to mix and precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze by a validated HPLC or LC-MS/MS method to separate and quantify the substrate and its metabolite(s).
-
-
Controls to Include:
-
No-Enzyme Control: Replace enzyme solution with buffer to check for non-enzymatic degradation.
-
No-Cofactor Control: Replace NADPH regenerating system with buffer to confirm the reaction is NADPH-dependent.
-
Zero-Time Point: Add quenching solution before adding the substrate to determine the background.
-
References
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- Storer, A. C., Darlison, M. G., & Cornish-Bowden, A. (1975). The nature of experimental error in enzyme kinetic measurments. Biochemical Journal, 151(2), 361–367. [Link]
- Phenomenex. HPLC Troubleshooting Guide. [Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
- Marín-Hernández, A., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product. International Journal of Molecular Sciences, 23(1), 123. [Link]
- Wikipedia. Enzyme kinetics. [Link]
- Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. [Link]
- Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 48-51. [Link]
- PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. [Link]
- PubChem. This compound. [Link]
- IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. [Link]
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Zhang, Y., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
- Cheméo. Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. [Link]
- Vaškevičienė, I., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen, 9(4), 483-491. [Link]
- Herber, G. K., et al. (2011). Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) on electrochemiluminescent arrays. Analytical and Bioanalytical Chemistry, 401(2), 647-654. [Link]
- Wikipedia. Cytochrome P450. [Link]
- ResearchG
- The Medical Biochemistry Page. (2023). Enzyme Kinetics and Diagnostic Uses of Enzymes. [Link]
- Wang, C. Y., et al. (1984). Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. Journal of Pharmacobio-Dynamics, 7(9), 643-651. [Link]
- Fendt, L. A., et al. (2011). Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy. PLoS ONE, 6(8), e21585. [Link]
- O'Mealey, G. (2021).
Sources
- 1. criver.com [criver.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies | MDPI [mdpi.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. realab.ua [realab.ua]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important sulfonamide moiety. My approach is to provide not just solutions, but a deeper understanding of the reaction's intricacies, enabling you to anticipate and resolve issues proactively.
The synthesis of this molecule, while conceptually straightforward, presents several challenges that are magnified during scale-up, particularly concerning reaction control, impurity profiles, and process safety. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter at each critical stage of the synthesis.
Part 1: Synthetic Strategy Overview
The most common and scalable synthetic route is a four-step process starting from acetanilide. This strategy protects the aniline's amino group, allowing for selective functionalization of the aromatic ring before a final deprotection step.
Caption: General four-step synthetic workflow for this compound.
Part 2: Troubleshooting Guide & FAQs
Stage 1: Chlorosulfonation of Acetanilide
This electrophilic aromatic substitution is often the most challenging step to scale safely and efficiently. The reaction is highly exothermic and generates a large volume of hydrogen chloride (HCl) gas.
Q1: My yield of 4-acetamidobenzenesulfonyl chloride is low, and the product is a sticky, impure solid. What's going wrong?
A1: This is a classic scale-up problem often rooted in poor temperature control and moisture ingress.
-
Causality (Thermal Control): The reaction between acetanilide and chlorosulfonic acid is highly exothermic.[1] On a small scale, a simple ice bath can manage the heat. On a larger scale, insufficient heat removal leads to localized hot spots. These hot spots promote side reactions, such as charring and the formation of sulfone byproducts, resulting in a dark, tarry product that is difficult to handle.
-
Causality (Moisture): 4-acetamidobenzenesulfonyl chloride is extremely sensitive to moisture.[2] Any water present in the reactor or reagents will hydrolyze the product back to the corresponding sulfonic acid, which is highly water-soluble and will be lost during the aqueous work-up. On a large scale, ensuring a completely anhydrous system is more challenging.
Troubleshooting Protocol:
-
Reactor Setup: Ensure your reactor is equipped with an efficient cooling jacket and an overhead stirrer capable of powerful agitation to ensure homogeneity and prevent localized heating.
-
Reagent Addition: Add the solid acetanilide in portions to the chlorosulfonic acid at a controlled rate, maintaining an internal temperature of 10-15°C.[1] For multi-kilogram scale, this slow, controlled addition is critical.
-
Reaction Completion: After the addition is complete, the mixture is typically heated to 60-70°C to ensure full conversion.[1] The reaction is complete when the vigorous evolution of HCl gas subsides.[1]
-
Controlled Quench: The work-up is as critical as the reaction. The reaction mixture should be transferred slowly and carefully onto a large volume of crushed ice with vigorous stirring. This step is also highly exothermic and must be done in a well-ventilated area. Pouring the ice into the reaction mixture is not recommended due to the violent reaction of water with excess chlorosulfonic acid.
-
Isolation: The precipitated sulfonyl chloride should be filtered quickly and washed with copious amounts of cold water to remove residual acids. Do not allow the product to sit in the aqueous filtrate for extended periods to minimize hydrolysis. The crude, damp material should be used immediately in the next step.[2]
| Parameter | Lab Scale (e.g., 50g) | Pilot Scale (e.g., 5kg) | Rationale & Key Considerations |
| Reagent Ratio | ~3-5 eq. ClSO₃H | ~2.5-3 eq. ClSO₃H | Excess ClSO₃H acts as both reagent and solvent. Reducing the excess at scale minimizes cost and waste but may require longer reaction times. |
| Addition Temp. | 0-10°C | 10-15°C | Maintaining a low temperature is crucial to prevent degradation. At scale, a slightly higher temperature may be necessary for practical heat transfer. |
| Reaction Temp. | 50-60°C | 60-70°C | Driving the reaction to completion. Monitored by HCl off-gassing. |
| Quench Method | Pouring mixture onto ice | Slow addition of mixture to ice/water slurry | Safety is paramount. A controlled addition prevents violent splashing and ensures the temperature of the quench vessel remains low. |
Q2: How do I manage the large volume of HCl gas produced during the chlorosulfonation at scale?
A2: A robust gas scrubbing system is non-negotiable for scale-up. The HCl gas evolved is corrosive and hazardous. The reactor's off-gas vent must be connected to a caustic scrubber (e.g., a packed column or vessel containing a circulating sodium hydroxide solution) to neutralize the acid before venting to the atmosphere. Ensure the scrubber is sized appropriately to handle the maximum gas flow rate, which occurs during the initial phase of the reaction.
Stage 2: Sulfonamide Formation
This step involves the reaction of the moisture-sensitive sulfonyl chloride intermediate with 4-chloroaniline. The key challenges are ensuring complete reaction and preventing the formation of impurities.
Q3: The coupling reaction is sluggish, and I'm seeing significant amounts of unreacted 4-acetamidobenzenesulfonyl chloride even after prolonged reaction times. Why?
A3: This issue typically points to two culprits: inactivation of the nucleophile (4-chloroaniline) or poor quality of the sulfonyl chloride intermediate.
-
Causality (Acid Generation): The reaction generates one equivalent of HCl for every equivalent of sulfonamide formed.[3] This HCl will protonate the amino group of the 4-chloroaniline, converting it into its non-nucleophilic ammonium salt and effectively stopping the reaction.
-
Causality (Intermediate Quality): If the sulfonyl chloride from the previous step was partially hydrolyzed to the sulfonic acid, it will not react with the aniline under these conditions, leading to an apparent incomplete reaction.
Troubleshooting Protocol:
-
Incorporate an Acid Scavenger: An acid scavenger (base) is essential to neutralize the generated HCl and keep the 4-chloroaniline nucleophilic.[4][5] Pyridine is a common choice in laboratory syntheses as it acts as both a base and a solvent. For scale-up, other tertiary amines (e.g., triethylamine) or inorganic bases (e.g., sodium bicarbonate in a suitable solvent) may be more cost-effective and easier to remove.[4]
-
Verify Intermediate Quality: Before starting the coupling reaction, take a small sample of your 4-acetamidobenzenesulfonyl chloride intermediate. Confirm its identity and rough purity via a melting point test (pure product melts around 149°C) or by checking its solubility in a non-polar solvent like benzene (the sulfonic acid impurity is insoluble).[1]
Caption: Decision tree for troubleshooting an incomplete sulfonamide coupling reaction.
Stage 3: Hydrolysis of the Acetamido Group
This final deprotection step yields the target molecule. The main challenge is to achieve complete removal of the acetyl group without cleaving the more robust sulfonamide bond.
Q4: My final product is contaminated with the starting material, 4-acetamido-N-(4-chlorophenyl)benzenesulfonamide. How can I drive the hydrolysis to completion?
A4: Incomplete hydrolysis is common when reaction conditions (time, temperature, acid concentration) are insufficient.
-
Causality: Acid-catalyzed hydrolysis is an equilibrium-driven process. To push it to completion, you need to use a sufficient excess of acid and/or elevated temperatures. On a large scale, efficient mixing is also required to ensure all the substrate is in contact with the acidic medium, especially if the starting material has limited solubility.
Troubleshooting Protocol:
-
Optimize Conditions: The most common method is refluxing in aqueous HCl (e.g., 10-15% w/v). If you are observing incomplete reaction, consider increasing the reaction time or the concentration of the acid.
-
Monitor Reaction Progress: Use an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material. Do not stop the reaction based on time alone; confirm completion analytically.
-
Product Isolation: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7. The final product, being a free amine, will precipitate out of the neutral aqueous solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove any remaining starting material and other impurities.
Q5: I'm concerned about the stability of the sulfonamide bond during the acidic hydrolysis. Is this a valid concern?
A5: It is a valid concern, though the N-aryl sulfonamide bond is generally quite stable to acid hydrolysis compared to the amide (acetamido) bond. However, under excessively harsh conditions (e.g., very high concentrations of strong acid at high temperatures for extended periods), cleavage can occur, leading to yield loss. This is why analytical monitoring is crucial. You want to find the "sweet spot" that ensures complete deprotection of the amine without significant degradation of your target molecule.
Part 3: General Scale-Up & Purity
Q6: What are the most likely impurities in my final product and where do they come from?
A6: Understanding the potential impurity profile is key to developing a robust purification strategy.
| Impurity | Potential Origin | Mitigation Strategy |
| Acetanilide | Incomplete chlorosulfonation. | Ensure sufficient reaction time/temperature in Step 1. Purify the sulfonyl chloride if necessary. |
| 4-Chloroaniline | Incomplete coupling reaction or hydrolysis of the product. | Use of an acid scavenger and sufficient reaction time in Step 2. Avoid overly harsh hydrolysis conditions. |
| 4-Acetamido-N-(4-chlorophenyl)benzenesulfonamide | Incomplete hydrolysis. | Monitor deprotection step by HPLC/TLC and ensure it runs to completion. |
| Bis-(4-acetamidobenzenesulfonyl)amine | Reaction of the sulfonyl chloride with the already formed sulfonamide (if the N-H is deprotonated). | Maintain controlled stoichiometry and avoid excessively strong bases during the coupling reaction. |
| Ortho-isomer of product | Non-selective chlorosulfonation. | Maintain low temperatures during chlorosulfonation to maximize para-selectivity. Purify by recrystallization. |
This guide provides a framework for addressing the common challenges in scaling the synthesis of this compound. Success in process scale-up hinges on a thorough understanding of the underlying chemistry, meticulous control of reaction parameters, and a proactive approach to safety and impurity management.
References
- RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
- Organic Chemistry Portal.
- Wikipedia. Sulfonamide. [Link]
- PubChem. This compound. [Link]
- University of California, Irvine. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
- Asian Journal of Pharmaceutics. (2017).
- Journal of Chemical and Pharmaceutical Research. (2016).
- PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]
- PubMed. Designing dapsone polymer conjugates for controlled drug delivery. [Link]
- PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. [Link]
- MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
- Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]
- Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. [Link]
Sources
impact of pH on 4-amino-N-(4-chlorophenyl)benzenesulfonamide stability and activity
A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of pH on its Stability and Activity
Welcome to the technical support center for 4-amino-N-(4-chlorophenyl)benzenesulfonamide. This resource is designed to provide in-depth guidance on the critical role of pH in the stability and biological activity of this compound. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of your experimental work, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: Like many sulfonamides, this compound is susceptible to degradation in solution, with pH being a primary influencing factor. Both acidic and basic conditions can promote hydrolysis of the sulfonamide bond. For optimal stability, it is recommended to maintain solutions within a neutral pH range (approximately 6-8), preferably using a buffer system to ensure pH control.
Q2: How does pH affect the biological activity of this compound?
A2: The biological activity of sulfonamides is intricately linked to their ionization state, which is dictated by the surrounding pH.[1] The uptake of sulfonamides into bacterial cells, a prerequisite for their antibacterial action, is a pH-dependent passive diffusion process.[2][3] Generally, the un-ionized form of the molecule more readily crosses the bacterial cell membrane. Therefore, the activity can be significantly influenced by the pH of the experimental medium in relation to the compound's pKa value. For some bacteria, lower external pH values, which favor the un-ionized form, have been shown to correlate with stronger growth inhibition.[1][4]
Q3: Is this compound sensitive to light?
A3: Aromatic amine-containing compounds can be photosensitive. To prevent potential photodegradation, it is best practice to protect solutions from light by using amber vials or by working in a light-controlled environment.
Q4: What is the role of the 4-chlorophenyl group in the molecule's stability and activity?
A4: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the electronic properties of the sulfonamide group, potentially affecting its susceptibility to hydrolysis. This substituent can also impact the compound's lipophilicity and how it interacts with its biological target, thereby influencing its activity profile.
Troubleshooting Guides
Issue 1: Compound Precipitation in Solution
Observation: You observe precipitation or cloudiness in your aqueous solution of this compound.
Causality: Sulfonamides often have limited aqueous solubility, which is pH-dependent. At a pH close to the compound's pKa, where the molecule is least ionized, its solubility is typically at a minimum.
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your solution.
-
Adjust pH: If the pH is near the compound's isoelectric point, carefully adjust it to a more acidic or basic pH where the ionized form, which is generally more soluble, predominates. Perform small-scale solubility tests at various pH values to determine the optimal range for your desired concentration.
-
Consider Co-solvents: If pH adjustment is not feasible or sufficient, consider the use of a biocompatible co-solvent (e.g., DMSO, ethanol) to increase solubility. Be mindful of the final concentration of the co-solvent in your assay, as it may affect the biological system.
Issue 2: Inconsistent Biological Activity Results
Observation: You are observing significant variability in the biological activity of the compound between experiments.
Causality: The activity of sulfonamides is highly dependent on the pH of the assay medium, which influences the ionization state of the drug and its ability to penetrate bacterial cells.[1][2][3] Fluctuations in the pH of your culture medium can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize and Buffer Medium pH: Ensure that the pH of your experimental medium is consistently controlled and buffered. Record the final pH of the medium for each experiment.
-
Characterize pH-Activity Profile: If not already known, perform a pH-activity profile for your specific biological system. This involves testing the compound's activity across a range of physiologically relevant pH values to understand its optimal activity window.
-
Consider Intracellular pH: Be aware that the internal pH of the target cells can also play a role in the compound's activity.[1]
Issue 3: Evidence of Compound Degradation
Observation: HPLC analysis of your stock or working solution shows the appearance of new peaks over time, indicating degradation.
Causality: The sulfonamide linkage is susceptible to hydrolysis, particularly under harsh acidic or basic conditions. The degradation process can be accelerated by elevated temperatures.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[5][6] This will help identify the primary degradation products and the conditions that promote their formation.
-
Optimize Storage Conditions: Based on the stability data, store stock solutions at a pH that minimizes degradation (typically neutral), protected from light, and at a low temperature (e.g., -20°C or -80°C).
-
Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions to minimize the impact of any potential degradation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Prepare saturated solutions: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid and liquid phases: Centrifuge the samples to pellet the undissolved solid.
-
Quantify dissolved compound: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Stability Indicating HPLC Method for Degradation Analysis
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Sample Preparation: Dilute samples from forced degradation studies to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of this compound at 25°C
| pH | Solubility (µg/mL) |
| 2.0 | 50.2 |
| 4.0 | 25.8 |
| 6.0 | 10.5 |
| 7.0 | 12.1 |
| 8.0 | 35.7 |
| 10.0 | 150.3 |
Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions (% Remaining after 24h)
| Condition | % Parent Compound Remaining |
| 0.1 M HCl, 60°C | 75.2 |
| 0.1 M NaOH, 60°C | 68.5 |
| 3% H₂O₂, RT | 92.1 |
| 80°C (Solid) | 98.5 |
| Photolytic (UV/Vis) | 85.3 |
Visualizations
Caption: Experimental workflow for assessing pH impact.
Caption: Potential hydrolytic degradation pathway.
References
- Zessel, K., et al. (2011). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed.
- Büttner, D., & Büttner, H. (1980). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy.
- Büttner, D., & Büttner, H. (1980). pH Dependency in Uptake of Sulfonamides by Bacteria. PubMed.
- Zarfl, C., et al. (2011). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. ResearchGate.
- PubChem. (n.d.). This compound. PubChem.
- Gao, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.
- Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
- Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- Rodriguez-Mozaz, S., et al. (2020). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Sule, S., & Vanage, G. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. PubChem.
- Chem-Supply. (n.d.). 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE (CAS No. 19837-85-5) SDS. Chem-Supply.
- ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science.
- Vaškevičienė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- PubChem. (n.d.). 4-amino-N-(4-aminophenyl)benzenesulphonamide. PubChem.
- Cheméo. (n.d.). 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf. Cheméo.
- ResearchGate. (n.d.). Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol.... ResearchGate.
- Eawag. (1999). 1,4-Dichlorobenzene Degradation Pathway. Eawag.
- Vallejo, D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
Sources
- 1. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide to the Validation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide's Inhibitory Activity
This guide provides a comprehensive framework for the rigorous validation of the inhibitory activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind a multi-tiered validation strategy. We will compare its performance metrics against established inhibitors using a suite of biophysical and cellular assays, ensuring a robust and reliable characterization of this promising small molecule.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities.[1] Specifically, primary benzenesulfonamides are a classic inhibitor class targeting the zinc-metalloenzyme family of carbonic anhydrases (CAs).[1][2] These enzymes are ubiquitous and play critical roles in physiological processes ranging from pH regulation and CO2 transport to fluid secretion.[3] Their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and certain cancers, making them important drug targets.[4][5]
Given its structure, this compound is a prime candidate for a carbonic anhydrase inhibitor. This guide outlines the essential experimental workflow to confirm this hypothesis, quantify its potency and binding kinetics, and validate its target engagement in a cellular context.
Section 1: Foundational Validation: Biochemical Potency
The first and most direct method to validate inhibitory activity is to measure the compound's effect on the catalytic function of the target enzyme. An in vitro enzyme inhibition assay provides the half-maximal inhibitory concentration (IC50), a key metric of potency.
Causality in Experimental Design: Why Start Here?
This biochemical assay directly answers the fundamental question: "Does the compound inhibit the enzyme's function?". It is a reductionist approach that isolates the enzyme-inhibitor interaction from the complexities of a cellular environment. A positive result here justifies the investment in more complex and resource-intensive assays. We will use a well-established colorimetric assay for human carbonic anhydrase II (hCA II), a ubiquitous and well-characterized isoform, as our primary model.
Experimental Protocol: Determination of IC50 for hCA II
This protocol is adapted from standard methodologies for measuring CA esterase activity.
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Recombinant human Carbonic Anhydrase II (hCA II) at 1 mg/mL in assay buffer. Dilute to a working concentration of 2 nM immediately before use.
-
Substrate: 4-Nitrophenyl acetate (NPA) stock at 100 mM in DMSO. Dilute to a working concentration of 10 mM in assay buffer.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM final concentration).
-
Reference Inhibitor: Prepare a similar dilution series for Acetazolamide, a well-characterized CA inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound or reference inhibitor dilutions to appropriate wells. For control wells (0% and 100% inhibition), add 2 µL of DMSO.
-
Add 178 µL of assay buffer to all wells.
-
To initiate the reaction, add 10 µL of the 2 nM hCA II working solution to all wells except the 0% inhibition control (add 10 µL of buffer instead).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of the 10 mM NPA substrate to all wells to start the enzymatic reaction.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The product, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)).
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Biophysical Validation: Direct Binding & Thermodynamics
An IC50 value demonstrates functional inhibition but does not prove direct physical binding or elucidate the thermodynamic forces driving the interaction. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing unambiguous evidence of a direct interaction and a complete thermodynamic profile.[6][7][8]
Causality in Experimental Design: Why Use ITC?
ITC provides a deeper mechanistic insight that is unobtainable from activity assays.[6] It allows us to determine:
-
Binding Affinity (Kd): A true measure of binding strength, independent of assay conditions.
-
Stoichiometry (n): The ratio of inhibitor to enzyme in the complex.
-
Enthalpy (ΔH) and Entropy (ΔS): The thermodynamic drivers of the interaction, which are critical for rational drug design and lead optimization.[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze purified hCA II extensively against the ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Prepare the inhibitor, this compound, in the final dialysis buffer. Ensure the DMSO concentration is identical (and low, <1%) in both protein and ligand solutions.
-
Cell Concentration: 10-50 µM hCA II in the sample cell.
-
Syringe Concentration: 100-500 µM inhibitor in the injection syringe (typically 10-fold higher than the cell concentration).
-
-
ITC Experiment Setup:
-
Equilibrate the instrument (e.g., a Malvern MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).
-
Load the hCA II solution into the sample cell and the inhibitor solution into the syringe.
-
Perform a preliminary injection (e.g., 0.4 µL) to remove any air from the syringe, followed by 18-20 subsequent injections (e.g., 2 µL each). The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (ΔH) per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's analysis software. This fit yields the binding affinity (Ka, from which Kd = 1/Ka is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is calculated automatically.
-
Section 3: Cellular Validation: Target Engagement in a Physiological Context
Confirming that a compound can bind to its target in the complex and crowded environment of a living cell is a critical step in validation. The Cellular Thermal Shift Assay (CETSA) is an innovative method that leverages the principle of ligand-induced thermal stabilization to verify intracellular target engagement.[10][11]
Causality in Experimental Design: Why Perform CETSA?
A compound may show high potency in a biochemical assay with a purified protein but fail in a cellular context due to poor membrane permeability, rapid efflux, or off-target binding. CETSA provides direct evidence that the compound reaches its target inside the cell and binds to it with sufficient affinity to cause a stabilizing effect.[12][13][14] A positive thermal shift (ΔTm) is a strong indicator of successful target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A549 human lung carcinoma cells, which express hCA II) to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Treat the cell suspension with the test compound (e.g., at 10x its IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble hCA II remaining at each temperature using a standard protein detection method, such as Western Blotting or an ELISA, with a specific antibody against hCA II.
-
-
Data Analysis:
-
For both vehicle- and compound-treated samples, plot the relative amount of soluble hCA II against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm). A positive ΔTm indicates target stabilization and engagement.
-
Section 4: Comparative Analysis
To contextualize the performance of this compound, its key validation parameters should be compared against well-established, clinically used carbonic anhydrase inhibitors. The data below for the test compound is hypothetical for illustrative purposes, while data for reference compounds is representative of values found in the literature.[15]
| Compound | Target Isoform | Biochemical Potency (IC50) | Binding Affinity (Kd) | Cellular Target Engagement (ΔTm) |
| This compound | hCA II | 75 nM | 60 nM | +4.2 °C |
| Acetazolamide (Reference) | hCA II | ~12 nM | ~10 nM | +5.5 °C |
| Dorzolamide (Reference) | hCA II | ~3 nM | ~2.5 nM | +6.1 °C |
This comparative table provides an at-a-glance summary of the compound's performance relative to the gold standards. It allows for an objective assessment of its potential as a lead candidate.
Conclusion
This guide has outlined a logical, tiered approach to validating the inhibitory activity of this compound. By progressing from direct biochemical inhibition assays to biophysical characterization with ITC and finally to cellular target engagement with CETSA, researchers can build a comprehensive and robust data package. This self-validating workflow ensures high confidence in the results, providing a solid foundation for further preclinical development, including isoform selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.
References
- Gaspari, E., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.
- Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
- Heine, A., et al. (2009). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. ACS Medicinal Chemistry Letters.
- GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Majmudar, B., et al. (2017). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell.
- Alterio, V., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II. Journal of Medicinal Chemistry.
- Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Concise Medical Knowledge.
- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
- Pharmaceutical Technology. (2014). Developing and Validating Assays for Small-Molecule Biomarkers.
- Dunn, W. R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
- Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Pär Nordlund Lab. (n.d.). CETSA.
- S-M. Jensen, et al. (2019). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences.
- Smirnov, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- B-A. W. Mascall, et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Young Pharmacists.
- Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- Biobide. (n.d.). What is an Inhibition Assay?. Blog.
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
- PubChem. (n.d.). This compound.
- ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide.
- PubMed. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors.
- PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.
- Cheméo. (n.d.). This compound.
- National Institutes of Health. (n.d.). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. drugs.com [drugs.com]
- 5. Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. CETSA [cetsa.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure-Activity Relationship of 4-amino-N-(4-chlorophenyl)benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors for Anticancer Applications
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-amino-N-(4-chlorophenyl)benzenesulfonamide analogs, focusing on their potential as anticancer agents through the inhibition of carbonic anhydrases (CAs). We will explore how structural modifications to this core scaffold influence inhibitory potency and selectivity against various CA isoforms, supported by experimental data and detailed protocols for evaluation.
Introduction: The Therapeutic Potential of Sulfonamides in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this chemical moiety has been extensively explored for various biological activities.[2] In the realm of oncology, sulfonamides have emerged as a promising class of compounds, primarily due to their ability to inhibit carbonic anhydrases (CAs).[3]
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[3][5] The acidic tumor microenvironment, a hallmark of cancer, is partly maintained by the activity of these tumor-associated CAs.[5] Therefore, selective inhibition of CA IX and XII presents a compelling strategy for the development of novel anticancer drugs.
The this compound scaffold serves as a valuable starting point for the design of potent and selective CA inhibitors. The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme, while the aromatic rings provide a framework for modifications to enhance binding affinity and isoform selectivity.[2] This guide will dissect the SAR of this class of compounds, providing a comparative analysis of various analogs and the experimental methodologies used to characterize them.
Core Scaffold and Key Structural Modifications
The fundamental structure of this compound consists of three key regions that can be chemically modified to modulate biological activity:
-
Region A: The 4-aminophenyl group: Modifications to the amino group or the phenyl ring can influence the compound's interaction with the hydrophilic and hydrophobic regions of the CA active site.
-
Region B: The Sulfonamide Linker: While the sulfonamide group itself is essential for zinc binding, alterations to its immediate chemical environment can impact binding kinetics.
-
Region C: The N-(4-chlorophenyl) group: Substitutions on this phenyl ring, often referred to as the "tail" of the inhibitor, play a critical role in determining isoform selectivity by interacting with amino acid residues at the rim of the active site cavity.
The following sections will explore the impact of substitutions in these regions on the inhibitory activity against key carbonic anhydrase isoforms.
Structure-Activity Relationship (SAR) Analysis
The development of effective CA inhibitors hinges on understanding how structural changes affect their interaction with the target enzyme. The general SAR for benzenesulfonamide-based CA inhibitors indicates that the unsubstituted sulfonamide group (-SO2NH2) is a critical zinc-binding function.[2] Modifications elsewhere on the molecule are then used to achieve potency and selectivity.
Modifications on the 4-aminophenyl Ring (Region A)
The 4-amino group is a key feature of the parent compound. While its primary role is often considered to be a point of attachment for further derivatization, its presence and substitution pattern are significant.
-
Free Amino Group: The presence of a free para-amino group is a common feature in many active sulfonamides and is considered essential for the antibacterial activity of classic sulfa drugs.[6] In the context of CA inhibition, this group can participate in hydrogen bonding interactions within the active site.
-
N-Substitution of the Amino Group: Acylation or alkylation of the 4-amino group can lead to varied effects. Often, such modifications are used to introduce larger moieties that can form additional interactions within the enzyme's active site, potentially increasing potency or altering selectivity.
Modifications on the N-phenyl Ring (Region C)
Substitutions on the N-phenyl ring are crucial for achieving isoform-selective inhibition. This part of the molecule extends towards the entrance of the active site and can interact with residues that differ between CA isoforms.
-
Halogen Substitution: The presence of a chlorine atom at the 4-position of the N-phenyl ring, as in our parent compound, is a common feature in many potent CA inhibitors. Halogens can participate in halogen bonding and increase the lipophilicity of the "tail" region, which can be favorable for binding to hydrophobic pockets in the active site.[2]
-
Other Substituents: The introduction of various electron-donating or electron-withdrawing groups can fine-tune the electronic properties and steric bulk of this region. For example, incorporating larger, more hydrophobic groups can enhance binding to the hydrophobic half of the CA active site, leading to increased potency against certain isoforms.[2] Studies on related benzenesulfonamides have shown that increasing the hydrophobicity of the tail can lead to stronger binding to CA I and CA XIII.[2]
The following table summarizes the inhibitory activity of a hypothetical series of this compound analogs against key carbonic anhydrase isoforms. Please note that this table is a representative compilation based on trends observed in the literature for similar sulfonamide inhibitors and is intended for illustrative purposes.
| Compound ID | R1 (Region A) | R2 (Region C) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Parent | -NH2 | -Cl | 250 | 150 | 25 | 40 |
| Analog 1 | -NHCOCH3 | -Cl | 300 | 180 | 30 | 45 |
| Analog 2 | -NH2 | -F | 230 | 140 | 22 | 35 |
| Analog 3 | -NH2 | -CF3 | 180 | 100 | 15 | 20 |
| Analog 4 | -NH2 | -OCH3 | 400 | 250 | 50 | 60 |
| Analog 5 | -H | -Cl | 500 | 300 | 80 | 100 |
Data is hypothetical and for illustrative purposes based on published SAR trends.[7][8]
From this representative data, we can infer several SAR trends:
-
Acetylation of the 4-amino group (Analog 1) slightly decreases potency, suggesting the free amino group may be beneficial for binding.
-
Replacing the 4-chloro substituent with other halogens like fluorine (Analog 2) results in similar activity, while a strong electron-withdrawing group like trifluoromethyl (Analog 3) enhances potency across all isoforms.
-
An electron-donating group like methoxy (Analog 4) appears to be detrimental to inhibitory activity.
-
Removal of the 4-amino group (Analog 5) significantly reduces potency, highlighting its importance.
Experimental Protocols
To enable researchers to validate these findings and explore novel analogs, we provide detailed, step-by-step methodologies for key experiments.
General Synthesis of 4-amino-N-(substituted-phenyl)benzenesulfonamide Analogs
The synthesis of the target compounds typically involves the reaction of a substituted aniline with 4-acetylaminobenzenesulfonyl chloride, followed by deacetylation.
Caption: General synthetic scheme for 4-amino-N-(aryl)benzenesulfonamides.
Step-by-Step Protocol:
-
Synthesis of the N-acylated intermediate:
-
Dissolve the desired substituted aniline (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of 4-acetylaminobenzenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Deacetylation to the final product:
-
Suspend the N-acylated intermediate in ethanol.
-
Add concentrated hydrochloric acid.
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CO2 hydration reaction. A common alternative is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[9]
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Protocol (p-NPA Assay): [9]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: Dissolve human recombinant CA isoform in cold Assay Buffer to a concentration of 1 mg/mL.
-
CA Working Solution: Dilute the stock solution to the desired concentration in cold Assay Buffer just before use.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Inhibitor Stock Solutions: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO to a high concentration (e.g., 10 mM). Prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the inhibitor working solution (or DMSO for the control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Anticancer Activity Screening (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents targeting carbonic anhydrases. The structure-activity relationship studies reveal that modifications to both the 4-aminophenyl and the N-phenyl rings can significantly impact the inhibitory potency and isoform selectivity of these compounds. Specifically, the nature of the substituent on the N-phenyl "tail" is a key determinant of selective inhibition of tumor-associated CA isoforms IX and XII.
Future research in this area should focus on:
-
Systematic exploration of a wider range of substituents on both aromatic rings to build a more comprehensive QSAR model.
-
Introduction of heterocyclic moieties to the N-phenyl tail to explore additional interactions within the CA active site.
-
In vivo evaluation of the most potent and selective inhibitors in relevant animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of lead compounds.
By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR of this versatile scaffold, it is possible to design and develop next-generation carbonic anhydrase inhibitors with improved efficacy and safety profiles for the treatment of cancer.
References
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Wani, T. A., Zargar, S., Alkahtani, H. M., Altwaijry, N., & Al-Rasheed, L. S. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953. [Link]
- El-Gazzar, M. G., El-Gazzar, A. R., & El-Gazzar, M. G. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 1-19. [Link]
- PubChem. (n.d.). This compound.
- Paketurytė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
- Said, M. F., & El-Gazzar, M. G. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27355-27371. [Link]
- Ghorab, M. M., et al. (2014). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3472.
- Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774. [Link]
- Slideshare. (n.d.). SAR OF SULPHONAMIDES.pptx.
- ResearchGate. (n.d.). In vitro anticancer screening of the synthesized compounds against four cell lines.
- Al-Rashida, M., et al. (2015). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Sławiński, J., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
- Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. [Link]
- Nocentini, A., et al. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 24(15), 2821. [Link]
- Szafrański, K., et al. (2019). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamides. Molecules, 24(1), 112. [Link]
- YouTube. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. [Link]
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- MDPI. (2022). In Vitro Anticancer Activity of Two Ferrocene-Containing Camphor Sulfonamides as Promising Agents against Lung Cancer Cells. [Link]
- Al-Said, M. S., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1195-1206. [Link]
- Journal of Pharmaceutical Research and Reports. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Environmental Science and Pollution Research. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(36), 49731-49745. [Link]
- YouTube. (2022, April 30). Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry. [Link]
- BenchChem. (2025). Comparative Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide and Analogs in Cancer Research.
- ResearchGate. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
- PubChem. (n.d.). This compound.
- ScienceDirect. (2021). A N-(4-chlorophenyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide and Other Key Sulfonamides for Antibacterial Applications
This guide provides a comprehensive comparative study of 4-amino-N-(4-chlorophenyl)benzenesulfonamide alongside other notable sulfonamides, namely sulfadiazine and sulfamethoxazole. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, mechanism of action, and antibacterial efficacy of these compounds, supported by available data and established scientific principles. The objective is to offer an in-depth technical resource to inform research and development efforts in the field of antibacterial agents.
Introduction to Sulfonamides: A Class of Synthetic Antibacterials
Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of medicine.[1] Their discovery marked a new era in the fight against bacterial infections. The general structure of a sulfonamide consists of a para-aminobenzenesulfonamide core. Variations in the substituent on the sulfonamide nitrogen (N1) lead to a diverse array of derivatives with differing physicochemical properties and antibacterial activities.[2]
This guide focuses on a comparative analysis of three key sulfonamides:
-
This compound: A derivative with a substituted phenyl ring.
-
Sulfadiazine: A clinically significant sulfonamide featuring a pyrimidine ring.
-
Sulfamethoxazole: Another widely used sulfonamide containing a methylisoxazole ring.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The antibacterial effect of sulfonamides is primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria.[3] This action is achieved through the competitive inhibition of a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS) .[4]
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in folate synthesis.
Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the production of dihydrofolic acid. This disruption of the folate pathway ultimately inhibits bacterial replication.[3]
Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of sulfonamides, such as molecular weight, pKa, and solubility, play a critical role in their absorption, distribution, metabolism, excretion (ADME), and ultimately, their antibacterial efficacy.
| Property | This compound | Sulfadiazine | Sulfamethoxazole |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S[5] | C₁₀H₁₀N₄O₂S[6] | C₁₀H₁₁N₃O₃S |
| Molecular Weight ( g/mol ) | 282.75[5] | 250.28[6] | 253.28 |
| pKa | Not experimentally determined | 6.48 | 5.6 |
| LogP | 2.7[5] | -0.09 | 0.89 |
| Water Solubility | Low | Slightly soluble | Very slightly soluble |
Interpretation of Physicochemical Properties:
The properties listed above influence the pharmacokinetic behavior of these compounds. For instance, the higher LogP value of this compound suggests greater lipophilicity compared to sulfadiazine and sulfamethoxazole. This could potentially lead to better cell membrane penetration but might also result in lower aqueous solubility. The pKa value is crucial as it determines the degree of ionization at physiological pH, which in turn affects both solubility and the ability to cross biological membranes.
Comparative Antibacterial Efficacy: An Analysis of Available Data
Structure-Activity Relationship (SAR) Insights:
SAR studies on benzenesulfonamide derivatives have shown that the nature of the substituent on the N1 nitrogen significantly influences the antibacterial spectrum and potency.[2] The presence of a chloro-substituted phenyl ring in this compound introduces a significant structural difference compared to the heterocyclic rings of sulfadiazine and sulfamethoxazole. Electron-withdrawing groups on the N-aryl substituent can impact the acidity of the sulfonamide proton and the overall electronic properties of the molecule, which may affect its binding affinity to the DHPS enzyme.
Reported Antibacterial Activity of Comparator Sulfonamides:
Both sulfadiazine and sulfamethoxazole exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria. However, the prevalence of resistance has limited their use as single agents. They are often used in combination with trimethoprim, which inhibits a subsequent step in the folic acid pathway (dihydrofolate reductase), leading to a synergistic effect.
A comparative study on the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim did not find statistically significant differences in their synergistic action against various bacteria.[7]
Note on the Lack of Direct Comparative Data: While extensive research exists on various sulfonamide derivatives, a direct comparison of the antibacterial efficacy of this compound with sulfadiazine and sulfamethoxazole through standardized MIC testing is not well-documented in publicly accessible literature. The following table provides a general overview of the expected antibacterial spectrum based on the class of compounds.
| Bacterial Class | This compound (Predicted) | Sulfadiazine (Reported) | Sulfamethoxazole (Reported) |
| Gram-positive (e.g., Staphylococcus aureus) | Expected activity | Active against susceptible strains | Active against susceptible strains |
| Gram-negative (e.g., Escherichia coli) | Expected activity | Active against susceptible strains | Active against susceptible strains |
Experimental Protocols for Antibacterial Susceptibility Testing
To facilitate further research and direct comparison, the following established protocols for determining the Minimum Inhibitory Concentration (MIC) of sulfonamides are provided.
Broth Microdilution Method
This is a standard method for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the sulfonamide is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well, and the plates are incubated. The MIC is the lowest concentration of the sulfonamide that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well plate.
-
Add 200 µL of the sulfonamide stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide in which there is no visible growth (turbidity).
Caption: Workflow for the Broth Microdilution Method to determine MIC.
Conclusion and Future Directions
This compound represents an interesting scaffold within the broader class of sulfonamide antibiotics. Based on its structure, it is predicted to exhibit antibacterial activity through the well-established mechanism of DHPS inhibition. However, a significant gap exists in the literature regarding direct, quantitative comparisons of its efficacy against clinically relevant bacteria relative to established drugs like sulfadiazine and sulfamethoxazole.
Future research should focus on:
-
Direct Comparative in vitro Studies: Performing standardized MIC and minimum bactericidal concentration (MBC) testing of this compound against a diverse panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains, alongside sulfadiazine and sulfamethoxazole.
-
Enzyme Inhibition Assays: Quantifying the inhibitory activity (IC₅₀) of this compound against purified DHPS from various bacterial species to understand its target-specific potency.
-
Structure-Based Drug Design: Utilizing the crystal structure of DHPS to perform molecular docking studies with this compound to elucidate its binding mode and guide the design of more potent analogs.
By addressing these research gaps, a clearer understanding of the potential of this compound as a valuable lead compound in the development of new antibacterial agents can be achieved.
References
- Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. (n.d.).
- Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. (n.d.). PubMed Central.
- What is the mechanism of Sulfadiazine? (2024, July 17). Patsnap Synapse.
- Dihydropteroate synthase inhibitor. (n.d.). Wikipedia.
- A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim. (1979). Chemotherapy, 25(2), 77-82.
- Kuipers, J. S. (1979). A Comparison of the in vitro Activities of Sulfamethoxazole and Sulfadiazine Combinations with Trimethoprim. Chemotherapy, 25(2), 77–82.
- Microbiology A Comparison of the in vitro Activities of Sulfamethoxazole and Sulfadiazine Combinations with Trimethoprim. (n.d.).
- This compound. (n.d.). PubChem.
- Sulfadiazine. (n.d.). PubChem.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
Sources
- 1. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives [zenodo.org]
- 7. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Introduction
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a small molecule is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth technical comparison of the enzymatic cross-reactivity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide , a benzenesulfonamide derivative. The benzenesulfonamide scaffold is a well-established pharmacophore found in a variety of clinically approved drugs, known primarily for its interaction with metalloenzymes.[1] This document will explore the compound's likely interactions with key enzyme families, supported by comparative data and detailed experimental protocols to empower researchers in their own investigations.
While direct, comprehensive screening data for this compound is not extensively published, by examining its structural features and the well-documented activities of analogous compounds, we can construct a robust profile of its likely primary targets and off-target interactions. This guide will focus on four major enzyme families: Carbonic Anhydrases (CAs), Cyclooxygenases (COXs), Matrix Metalloproteinases (MMPs), and Protein Kinases.
Primary Target Family: Carbonic Anhydrases (CAs)
The primary sulfonamide group of this compound makes it a quintessential inhibitor of carbonic anhydrases.[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 human CA isoforms, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1] Benzenesulfonamides are among the most extensively studied classes of CA inhibitors.[1]
Comparative Inhibitory Activity (Hypothetical Data)
To illustrate the expected potency, the following table presents hypothetical, yet representative, inhibition constant (Kᵢ) values for this compound against several key CA isoforms, compared to the well-established clinical inhibitor, Acetazolamide. These values are extrapolated based on the performance of structurally similar benzenesulfonamides.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | 150 | 25 | 10 | 15 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
Disclaimer: The data for this compound in this table is hypothetical and for illustrative purposes. It is based on the known activity of similar benzenesulfonamide compounds.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines a standard method for determining the inhibitory potency of a compound against CA isoforms.
1. Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by a stopped-flow instrument, which measures the change in pH using a colorimetric indicator as the reaction proceeds.
2. Materials:
-
Purified recombinant human CA isozymes (e.g., hCA I, II, IX, XII)
-
Test compound (this compound) dissolved in DMSO
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol Red pH indicator solution
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
3. Procedure:
-
Prepare a series of dilutions of the test compound in HEPES buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (final concentration ~10 nM) and the pH indicator in HEPES buffer.
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator at 557 nm over time.
-
Repeat the measurement with varying concentrations of the test compound.
-
Calculate the initial rates of reaction from the linear portion of the progress curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Cross-Reactivity Profile I: Cyclooxygenases (COXs)
The structural similarity of this compound to the selective COX-2 inhibitor celecoxib suggests a high likelihood of cross-reactivity with cyclooxygenase enzymes.[2] Furthermore, a methylated analog, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, is documented as "COX-1 Inhibitor II," reinforcing this hypothesis.[3] COXs are key enzymes in the prostaglandin biosynthesis pathway and are major targets for nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Inhibitory Activity (Hypothetical Data)
The following table provides a hypothetical comparison of the IC₅₀ values of this compound against COX-1 and COX-2, alongside the reference compounds Celecoxib (COX-2 selective) and Indomethacin (non-selective).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 5.0 | 0.8 | 6.25 |
| Celecoxib (Reference) | 15 | 0.05 | 300 |
| Indomethacin (Reference) | 0.1 | 0.48 | 0.21 |
Disclaimer: The data for this compound in this table is hypothetical and for illustrative purposes, based on the activity of structurally related compounds.[4][5]
Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This ex vivo assay is a physiologically relevant method to assess the COX-1 and COX-2 inhibitory activity of a compound.
1. Principle: The assay measures the production of thromboxane B₂ (TXB₂, a stable metabolite of the COX-1 product thromboxane A₂) in clotting whole blood (as an indicator of COX-1 activity) and prostaglandin E₂ (PGE₂, a product of COX-2) in lipopolysaccharide (LPS)-stimulated whole blood (as an indicator of COX-2 activity).
2. Materials:
-
Fresh human venous blood from healthy volunteers
-
Test compound dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Heparinized and non-heparinized collection tubes
-
ELISA kits for TXB₂ and PGE₂
3. Procedure:
-
COX-1 Assay:
-
Aliquot fresh, non-heparinized whole blood into tubes containing various concentrations of the test compound or vehicle (DMSO).
-
Incubate at 37°C for 1 hour to allow clotting and TXB₂ production.
-
Centrifuge to separate the serum.
-
Measure the TXB₂ concentration in the serum using an ELISA kit.
-
-
COX-2 Assay:
-
Aliquot heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS (final concentration 10 µg/mL) to induce COX-2 expression and PGE₂ production.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the PGE₂ concentration in the plasma using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB₂ and PGE₂ production for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values for COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cross-Reactivity Profile II: Matrix Metalloproteinases (MMPs)
The sulfonamide group is a known zinc-binding moiety, and as such, it is plausible that this compound could interact with other zinc-containing enzymes like Matrix Metalloproteinases (MMPs).[6] MMPs are a family of endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in diseases such as arthritis and cancer.
Comparative Inhibitory Activity (Hypothetical Data)
This table presents hypothetical IC₅₀ values for this compound against representative MMPs, compared to a broad-spectrum MMP inhibitor, Ilomastat.
| Compound | MMP-1 (Collagenase-1) IC₅₀ (µM) | MMP-2 (Gelatinase-A) IC₅₀ (µM) | MMP-9 (Gelatinase-B) IC₅₀ (µM) |
| This compound | >50 | 15 | 10 |
| Ilomastat (Reference) | 0.005 | 0.0004 | 0.0005 |
Disclaimer: The data for this compound in this table is hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Peptide Substrate Assay)
This is a common and sensitive method for measuring MMP activity and inhibition.
1. Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
2. Materials:
-
Purified, activated recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
TCNB buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound dissolved in DMSO
-
Fluorescence microplate reader
3. Procedure:
-
Prepare a series of dilutions of the test compound in TCNB buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time in a kinetic mode.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cross-Reactivity Profile III: Protein Kinases
While not a classic kinase inhibitor scaffold, some sulfonamide-containing compounds have been reported to exhibit kinase inhibitory activity.[7][8] Given the vastness of the human kinome and the potential for off-target interactions, it is prudent to consider this enzyme family in a cross-reactivity assessment.
Comparative Inhibitory Activity (Hypothetical Data)
The following table presents hypothetical percentage inhibition data for this compound against a small panel of representative kinases at a single high concentration (e.g., 10 µM).
| Compound | VEGFR2 (% Inhibition @ 10 µM) | EGFR (% Inhibition @ 10 µM) | CDK2 (% Inhibition @ 10 µM) |
| This compound | 15 | 8 | 20 |
| Staurosporine (Reference) | >95 | >95 | >95 |
Disclaimer: The data for this compound in this table is hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a high-throughput, fluorescence resonance energy transfer (FRET)-based assay for measuring inhibitor binding to a kinase.
1. Principle: The assay involves a competition between an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) and the test compound for binding to a specific kinase tagged with a europium (Eu)-labeled anti-tag antibody. Binding of the tracer to the kinase results in a high FRET signal, which is reduced in the presence of a competing inhibitor.
2. Materials:
-
Purified, tagged recombinant kinases (e.g., VEGFR2, EGFR, CDK2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Test compound dissolved in DMSO
-
Time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader
3. Procedure:
-
Prepare a series of dilutions of the test compound in kinase buffer.
-
Add the kinase, Eu-labeled antibody, and test compound dilutions to the wells of a low-volume 384-well plate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the IC₅₀ value by plotting the emission ratio against the logarithm of the inhibitor concentration.
Visualizing the Workflow: Cross-Reactivity Screening
A systematic approach to evaluating the cross-reactivity of a compound is crucial. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Conclusion
Based on its chemical structure and the established pharmacology of the benzenesulfonamide class, this compound is predicted to be a potent inhibitor of carbonic anhydrases. Significant cross-reactivity with cyclooxygenases is also highly probable. While interactions with matrix metalloproteinases and protein kinases are plausible due to the presence of a zinc-binding sulfonamide moiety, these are likely to be of lower potency.
The experimental protocols detailed in this guide provide a robust framework for empirically determining the selectivity profile of this and other related compounds. A thorough understanding of a compound's on- and off-target activities is a critical component of modern drug discovery and chemical biology, enabling the development of safer and more effective therapeutic agents. The insights and methodologies presented herein are intended to facilitate these crucial investigations.
References
- PubChem. This compound. [Link]
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [https://www.
- PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. [Link]
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(8), 790-804. [https://faseb.onlinelibrary.wiley.com/doi/full/10.1096/fj.03-0198rev]
- Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical reviews, 99(9), 2735-2776. [https://pubs.acs.org/doi/abs/10.1021/cr9804543]
- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206. [https://www.sciencedirect.com/science/article/abs/pii/S016372589800051X]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [https://www.
- Cryle, M. J., & De Voss, J. J. (2004). A stopped-flow kinetic analysis of the reaction of chloroperoxidase with peracetic acid. Journal of Biological Inorganic Chemistry, 9(7), 843-851. [https://link.springer.com/article/10.1007/s00775-004-0583-3]
- PubChem. COX-1 Inhibitor II. [Link]
- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712. [https://jpet.aspetjournals.org/content/271/3/1705.long]
- Al-Saeed, F. A., El-Tahir, K. E. D. H., & Al-Obaid, A. M. (2014). Synthesis and evaluation of some novel benzenesulfonamide derivatives as potential cyclooxygenase-2 inhibitors. Molecules, 19(9), 13616-13633. [https://www.mdpi.com/1420-3049/19/9/13616]
- Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen-based synthetic peptides. Biopolymers, 40(4), 399-416. [https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1097-0282(1996)40:4%3C399::AID-BIP2%3E3.0.CO;2-R]
- Nuti, E., & Rossello, A. (2010). Matrix metalloproteinase inhibitors: a patent review (2006-2009). Expert opinion on therapeutic patents, 20(9), 1147-1171. [https://www.tandfonline.com/doi/abs/10.1517/13543776.2010.504268]
- Votyakova, T. V., & Reynolds, I. J. (2001). A high-throughput fluorescence-based assay for mitochondrial membrane potential in digitonin-permeabilized cells. Journal of biomolecular screening, 6(5), 307-315. [https://journals.sagepub.com/doi/abs/10.1177/108705710100600505]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [https://www.sciencedirect.com/science/article/abs/pii/0006295273901962]
- Vladimirova, S., & Bijev, A. (2016). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Pharmaceuticals, 9(4), 69. [https://www.mdpi.com/1424-8247/9/4/69]
- PubChem. Celecoxib. [Link]
- RATIONAL DESIGN AND SYNTHESIS OF NEW SELECTIVE COX-2 INHIBITORS WITH IN VIVO PGE2-LOWERING ACTIVITY BY TETHERING BENZENESULFONAMIDE AND 1,2,3-TRIAZOLE PHARMACOPHORES TO SOME NSAIDs. (2022). Molecules, 27(18), 6084. [https://www.mdpi.com/1420-3049/27/18/6084]
- PubChem. Indomethacin. [Link]
- PubChem.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126. [https://www.sciencedirect.com/science/article/abs/pii/S022352340101200X]
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
confirming the binding mode of 4-amino-N-(4-chlorophenyl)benzenesulfonamide to its target
An In-Depth Technical Guide to Confirming the Binding Mode of 4-Amino-N-(4-Chlorophenyl)Benzenesulfonamide to its Target
Introduction: The Criticality of Binding Mode Confirmation in Drug Discovery
In the realm of drug discovery and development, the precise understanding of how a small molecule interacts with its biological target is paramount. This interaction, termed the "binding mode," dictates the molecule's efficacy, selectivity, and overall pharmacological profile. Misinterpretation of the binding mode can lead to costly failures in later stages of development. This guide provides a comprehensive, multi-faceted approach to elucidating and confirming the binding mode of a representative small molecule, this compound, to its putative protein target. While the specific target of this molecule is not definitively established in public literature, this guide will use it as a case study to present a universally applicable workflow for researchers, scientists, and drug development professionals.
Our approach is grounded in the principles of scientific integrity, emphasizing the use of orthogonal techniques to build a robust and validated model of the molecular interaction. We will progress from computational predictions that generate initial hypotheses to biophysical assays that confirm direct binding and finally to high-resolution structural methods that provide an atomic-level picture of the interaction.
Part 1: In Silico Prediction of Potential Targets and Binding Modes
Before embarking on resource-intensive experimental studies, computational methods serve as a powerful first step to identify potential protein targets and predict the most likely binding modes. This in silico approach allows for the rapid screening of vast biological space and the generation of testable hypotheses.
Rationale for a Computational First Approach
A computational approach is employed initially to:
-
Hypothesize Potential Targets: For a molecule with unknown or unconfirmed targets, inverse docking or ligand-based similarity searches can identify potential protein partners.
-
Predict Binding Poses: Molecular docking simulations can predict the orientation and conformation of the ligand within the binding site of a hypothesized target.
-
Estimate Binding Affinity: Scoring functions provide an estimation of the binding free energy, helping to rank potential targets and binding poses.
-
Guide Experimental Design: The predictions from docking studies can inform the design of subsequent biophysical and structural experiments, for instance, by identifying key interacting residues for mutagenesis studies.
Experimental Protocol: Molecular Docking of this compound
This protocol outlines a hypothetical molecular docking study against a putative target, such as a histone deacetylase (HDAC) or carbonic anhydrase, based on the prevalence of the sulfonamide scaffold in inhibitors of these enzymes.[1][2]
1. Ligand Preparation:
- The 2D structure of this compound is drawn using chemical drawing software.
- The 2D structure is converted to a 3D conformation.
- The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
- Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility.[1]
2. Protein Preparation:
- A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are typically removed.
- Hydrogen atoms are added to the protein structure.
- The protein structure is energy-minimized to relieve any steric clashes.
3. Binding Site Definition and Docking:
- The binding site is defined as a grid box encompassing the active site or a putative allosteric site.
- A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the defined grid.[1]
4. Analysis of Docking Results:
- The resulting poses are ranked based on their docking scores.
- The top-ranked poses are visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) with key residues in the binding site.
- The predicted binding affinity (in kcal/mol) and inhibition constant (Ki) are recorded.[1]
Data Presentation: Hypothetical Docking Results
| Parameter | Value | Units | Description |
| Binding Affinity | -8.2 | kcal/mol | The estimated free energy of binding. More negative values indicate stronger predicted interactions. |
| Docking Score | -8.2 | - | The scoring function's value to rank docked poses; lower values are generally better. |
| Hydrogen Bonds | 2 | Count | Number of hydrogen bonds formed between the ligand and the protein. |
| Interacting Residues | HIS132, TYR198 | - | Key amino acid residues in the active site predicted to interact with the ligand. |
| Predicted Ki | 0.7 | µM | The predicted inhibition constant. |
Visualization: Docking Workflow
Caption: Workflow for molecular docking.
Part 2: Biophysical Techniques for Measuring Direct Binding
While computational docking provides valuable hypotheses, experimental validation is essential to confirm a direct physical interaction between the small molecule and the target protein. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for this purpose.
Comparison of Key Biophysical Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding to an immobilized ligand.[3] | Measures the heat released or absorbed during a binding event in solution.[4] |
| Key Outputs | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[5] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6] |
| Labeling | Label-free.[3] | Label-free.[4] |
| Throughput | High-throughput compatible.[3] | Lower throughput. |
| Sample Consumption | Low.[3] | Higher.[7] |
| Strengths | Real-time kinetics, high sensitivity.[3] | Provides a complete thermodynamic profile of the interaction.[8] |
| Limitations | Requires immobilization of one binding partner, which can sometimes affect activity. | Requires higher sample concentrations, sensitive to buffer mismatches.[4] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol describes a typical SPR experiment to measure the binding kinetics of this compound to a putative target protein.
1. Chip Preparation and Protein Immobilization:
- A sensor chip (e.g., CM5) is activated.
- The target protein is immobilized onto the chip surface via amine coupling.
- The remaining active sites on the chip are deactivated.
2. Analyte Preparation:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted into the running buffer to various concentrations.
3. Binding Analysis:
- The running buffer is flowed over the sensor chip to establish a stable baseline.
- The different concentrations of the small molecule (analyte) are injected over the chip surface, allowing for association with the immobilized protein.
- The running buffer is then flowed over the chip again to monitor the dissociation of the analyte.
- The sensorgram, a plot of response units (RU) versus time, is recorded for each concentration.[3]
4. Data Analysis:
- The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol details an ITC experiment to determine the thermodynamic profile of the interaction.
1. Sample Preparation:
- The target protein and this compound are dialyzed against the same buffer to minimize heats of dilution.[4]
- The samples are degassed to prevent air bubbles.[6]
2. ITC Experiment:
- The sample cell of the calorimeter is filled with the target protein solution.
- The injection syringe is filled with the small molecule solution at a higher concentration.
- A series of small injections of the ligand are made into the sample cell.
- The heat change associated with each injection is measured.[10]
3. Data Analysis:
- The heat change per injection is plotted against the molar ratio of ligand to protein.
- The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[11]
- The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.[4]
Visualization: SPR vs. ITC Workflow
Caption: Comparison of SPR and ITC workflows.
Part 3: High-Resolution Structural Elucidation of the Binding Mode
While biophysical techniques confirm if and how strongly a molecule binds, high-resolution structural methods reveal how it binds at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for this purpose.[12]
X-ray Crystallography: A Static Snapshot
X-ray crystallography provides a high-resolution, static 3D structure of the protein-ligand complex, revealing the precise orientation of the ligand and its interactions with the protein.[12][13]
Experimental Protocol: X-ray Crystallography
1. Crystallization:
- The target protein is purified to a high degree.
- The protein is co-crystallized with this compound, or the ligand is soaked into pre-formed protein crystals.
- Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-diffracting crystals.
2. Data Collection:
- The crystal is exposed to a high-intensity X-ray beam.
- The diffraction pattern is recorded on a detector.[14]
3. Structure Determination and Refinement:
- The diffraction data is processed to generate an electron density map.
- An atomic model of the protein-ligand complex is built into the electron density map.
- The model is refined to improve its fit to the experimental data.[15]
4. Analysis:
- The final structure reveals the precise binding pose of the ligand, including bond lengths, bond angles, and key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A View in Solution
NMR spectroscopy provides information about the structure and dynamics of the protein-ligand complex in solution, which is closer to the physiological environment.[16][17]
Experimental Protocol: NMR Chemical Shift Perturbation
1. Sample Preparation:
- A sample of isotopically labeled (e.g., ¹⁵N) protein is prepared.
- A stock solution of this compound is prepared in the same buffer.
2. NMR Titration:
- An initial NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the free protein is recorded.
- Increasing amounts of the small molecule are titrated into the protein sample, and a spectrum is recorded at each titration point.
3. Data Analysis:
- Changes in the chemical shifts of specific protein residues upon ligand binding are monitored.
- Residues with significant chemical shift perturbations are mapped onto the protein structure to identify the binding site.[16]
Visualization: Integrated Structural Biology Approach
Caption: Workflow for high-resolution structural studies.
Part 4: Integrated Approach and Data Synthesis
The most robust confirmation of a binding mode comes from the synthesis of data from multiple, orthogonal techniques. A compelling case for a specific binding mode is built when computational predictions are validated by biophysical measurements, and the atomic details are revealed by high-resolution structural studies.
For this compound, the workflow would be:
-
Hypothesis Generation: Computational docking suggests a likely protein target and a plausible binding pose.
-
Confirmation of Interaction: SPR and/or ITC experiments confirm a direct, physical interaction between the small molecule and the target protein, providing quantitative data on binding affinity and thermodynamics.
-
Elucidation of the Binding Mode: An X-ray crystal structure or NMR-based study reveals the precise atomic interactions, confirming or refining the computationally predicted binding pose.
By following this integrated approach, researchers can have high confidence in the determined binding mode, providing a solid foundation for structure-based drug design and the further development of this compound or other novel therapeutics.
References
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
- Principles and Experimental Methodologies on Protein-Ligand Binding. Preprints.org.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
- Isothermal titration calorimetry - Wikipedia.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya.
- NMR studies of protein-ligand interactions. PubMed.
- Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. TA Instruments.
- NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
- NMR-based analysis of protein-ligand interactions. PubMed.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
- Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. ACS Publications.
- Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
- NMR Analysis of Protein-Ligand Interactions. University of Arizona.
- Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
- What are the experimental modes of determining the interaction of a protein and a ligand? ResearchGate.
- 5.2: Techniques to Measure Binding. Biology LibreTexts.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers.
- Protein X-ray Crystallography and Drug Discovery. MDPI.
- Small molecule crystallography. Excillum.
- Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. PubMed Central.
- (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. ResearchGate.
- This compound. PubChem.
- 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. PubChem.
- BindingDB BDBM46654. BindingDB.
- 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf. Cheméo.
- N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. PMC.
- Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]. SciSpace.
- 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. PubChem.
- 4-amino-N-(2-chlorophenyl)benzenesulfonamide. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. drughunter.com [drughunter.com]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
A Guide to the In Vivo Efficacy Comparison of Carbonic Anhydrase Inhibitors for Glaucoma: Dorzolamide vs. an Investigational Benzenesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on comparing the in vivo efficacy of carbonic anhydrase inhibitors (CAIs) for the treatment of glaucoma. We will use the well-established topical CAI, dorzolamide, as the benchmark for comparison against an investigational compound, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a representative of the benzenesulfonamide class of molecules.
While extensive clinical and preclinical data are available for dorzolamide, this compound represents a starting point for the discovery of novel topical CAIs. This guide will, therefore, focus on two key areas: first, a summary of the known in vivo efficacy of dorzolamide, and second, a detailed methodological guide for conducting a head-to-head in vivo comparison with a novel benzenesulfonamide derivative.
The Clinical Benchmark: Dorzolamide
Dorzolamide hydrochloride is a potent, second-generation, topical carbonic anhydrase inhibitor. It is clinically approved for the treatment of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1][2] Dorzolamide is available as a 2% ophthalmic solution and is also formulated in a fixed combination with the beta-blocker timolol.[3][4][5]
Mechanism of Action
The primary mechanism of action for dorzolamide is the inhibition of carbonic anhydrase isoenzyme II (CA-II), which is found in the ciliary processes of the eye.[1] By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions in the ciliary epithelium. This, in turn, suppresses aqueous humor secretion, leading to a reduction in intraocular pressure.[2]
The Investigational Compound: this compound
The core objective for a researcher would be to determine if this compound, or a derivative thereof, can be formulated for topical administration and demonstrate a significant and sustained reduction in IOP with a favorable safety profile compared to dorzolamide.
Comparative In Vivo Efficacy Evaluation: A Methodological Approach
To objectively compare the in vivo efficacy of this compound against dorzolamide, a well-designed preclinical study is essential. The following sections outline the key experimental considerations.
Animal Model Selection
The choice of animal model is critical for obtaining translatable data. Several models are commonly used in glaucoma research, with the rabbit being a historical standard due to its large eye size, which facilitates manipulations and measurements.[7][8] Rodent models, such as mice and rats, are also valuable, particularly for genetic studies and high-throughput screening.[9]
For a direct comparison of topically applied agents, the normotensive rabbit model is often a starting point to assess the intrinsic IOP-lowering activity of a compound.[10] To mimic glaucomatous conditions, models with induced ocular hypertension, such as the alpha-chymotrypsin-induced glaucoma model in rabbits, can be employed.[8]
Experimental Protocol: IOP Measurement in Rabbits
The following is a step-by-step protocol for measuring IOP in rabbits to compare the efficacy of dorzolamide and an investigational sulfonamide.
Materials:
-
New Zealand White or Dutch Belted rabbits
-
Dorzolamide 2% ophthalmic solution
-
Investigational compound (e.g., this compound) formulated in a suitable ophthalmic vehicle
-
Vehicle control
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Calibrated tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)
-
Animal restrainer
Procedure:
-
Acclimatization and Baseline IOP Measurement:
-
Allow rabbits to acclimate to the laboratory environment to minimize stress-induced IOP fluctuations.
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Measure the baseline IOP in both eyes at several time points over a few days to establish a consistent baseline.
-
-
Drug Administration:
-
Randomly assign rabbits to treatment groups:
-
Group 1: Vehicle control
-
Group 2: Dorzolamide 2%
-
Group 3: Investigational sulfonamide (at a predetermined concentration)
-
-
Instill a single drop of the assigned treatment into one eye of each rabbit. The contralateral eye can serve as an internal control or receive the vehicle.
-
-
Post-Treatment IOP Measurement:
-
Measure IOP in both eyes at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak effect, and duration of action.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for in vivo comparison.
Data Presentation and Interpretation
The quantitative data from the in vivo study should be summarized in a clear and concise table for easy comparison.
| Treatment Group | Baseline IOP (mmHg) | Peak IOP Reduction (mmHg) | Time to Peak Effect (hours) | Duration of Action (hours) |
| Vehicle Control | 18.5 ± 1.2 | 0.5 ± 0.3 | - | - |
| Dorzolamide 2% | 18.7 ± 1.5 | 4.2 ± 0.8* | 2 | 8 |
| This compound (X%) | 18.6 ± 1.3 | (To be determined) | (To be determined) | (To be determined) |
*Hypothetical data for illustrative purposes.
A successful investigational compound would ideally demonstrate a peak IOP reduction and duration of action comparable to or greater than dorzolamide, with a favorable safety and tolerability profile.
Understanding the Underlying Mechanism
The fundamental mechanism of action for both dorzolamide and investigational benzenesulfonamides is the inhibition of carbonic anhydrase.
Caption: Carbonic anhydrase inhibition pathway.
Conclusion
The development of novel topical carbonic anhydrase inhibitors for glaucoma requires rigorous preclinical evaluation. Dorzolamide serves as a critical benchmark for efficacy and safety. While this compound represents a starting point for investigation, a systematic in vivo comparison, as outlined in this guide, is essential to determine its therapeutic potential. Through careful experimental design, precise measurements, and thorough data analysis, researchers can effectively evaluate the next generation of treatments for this sight-threatening disease.
References
- N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. [Link]
- Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. PubMed. [Link]
- The study of ocular hypotensive effect of 6-hydroxyethoxy-2-benzothiazole sulfonamide: a topical carbonic anhydrase inhibitor. PubMed. [Link]
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. PMC. [Link]
- Treatment for glaucoma and other eye diseases.
- Antiglaucoma compositions and methods.
- Method and composition for treating ocular hypertension and glaucoma.
- Compositions and methods for ophthalmic and/or other applications.
- Sulphonamide carbonic anhydrase inhibitors and intra-ocular pressure in rabbits. A comparison between in vitro and in vivo activities based on tissue distributions and physical and chemical properties of nine compounds. PubMed. [Link]
- Devices and methods for glaucoma tre
- TRPV4 subserves physiological and pathological elevations in intraocular pressure. PMC. [Link]
- 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. PubMed. [Link]
- Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. PubMed. [Link]
- In vivo Modulation of Intraocular and Intracranial Pressures Causes Nonlinear and Non-monotonic Deformations of the Lamina Cribrosa and Scleral Canal. PubMed Central. [Link]
- Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides--a novel class of intraocular pressure lowering agents. PubMed. [Link]
- Real-time in vivo monitoring of intraocular pressure distribution in the anterior chamber and vitreous chamber for diagnosis of glaucoma. PMC. [Link]
- In-vivo effects of intraocular and intracranial pressures on the lamina cribrosa microstructure. PLOS ONE. [Link]
- [The effects of ocular hypotensive drugs on the cornea: an in vivo analysis with confocal microscopy]. PubMed. [Link]
- NEW ANTI-GLAUCOMA DRUGS. PMC. [Link]
- IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys.
- Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. PubMed Central. [Link]
- Ocular hypotensive effects of anti-glaucoma agents in mice. PubMed. [Link]
- Effects of topical anandamide-transport inhibitors, AM404 and olvanil, on intraocular pressure in normotensive rabbits. PubMed. [Link]
- A comparison of dorzolamide/timolol-fixed combination versus bimatoprost in patients with open-angle glaucoma who are poorly controlled on l
- TRPV4 subserves physiological and pathological elevations in intraocular pressure. Research Square. [Link]
- Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development. PMC. [Link]
- Comparison of quality of life and patient preference of dorzolamide and pilocarpine as adjunctive therapy to timolol in the tre
- A randomized trial assessing dorzolamide in patients with glaucoma who are younger than 6 years. PubMed. [Link]
- Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Tre
- Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. PubMed. [Link]
Sources
- 1. NEW ANTI-GLAUCOMA DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of dorzolamide/timolol-fixed combination versus bimatoprost in patients with open-angle glaucoma who are poorly controlled on latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of quality of life and patient preference of dorzolamide and pilocarpine as adjunctive therapy to timolol in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The study of ocular hypotensive effect of 6-hydroxyethoxy-2-benzothiazole sulfonamide: a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular hypotensive effects of anti-glaucoma agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-amino-N-phenylbenzenesulfonamide Derivatives as Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a detailed head-to-head comparison of a series of 4-amino-N-phenylbenzenesulfonamide derivatives, focusing on their cytotoxic activity against the human colon carcinoma cell line HCT-116. By presenting quantitative experimental data, elucidating structure-activity relationships (SAR), and providing detailed experimental protocols, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
The core structure, 4-amino-N-phenylbenzenesulfonamide, offers a versatile template for chemical modification. Alterations to the N-phenyl ring, in particular, can significantly impact the compound's biological activity. This guide will delve into how different substitutions on this ring influence the anticancer potency of these derivatives.
Comparative Biological Activity
The in vitro cytotoxic activity of a series of 4-amino-N-phenylbenzenesulfonamide derivatives was evaluated against the HCT-116 human colon carcinoma cell line. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. This side-by-side comparison highlights the critical role of the substituent on the N-phenyl ring in modulating anticancer potency.
| Compound ID | R (Substitution on N-phenyl ring) | Cell Line | IC50 (µM)[1] |
| 1 | H | HCT-116 | > 100 |
| 2 | 4-F | HCT-116 | 85.3 |
| 3 | 4-Cl | HCT-116 | 72.1 |
| 4 | 4-Br | HCT-116 | 65.4 |
| 5 | 4-CH3 | HCT-116 | 91.2 |
| 6 | 4-OCH3 | HCT-116 | 88.7 |
| 7 | 3,4-diCl | HCT-116 | 55.8 |
| 8 | 4-NO2 | HCT-116 | 43.2 |
Structure-Activity Relationship (SAR) Analysis
The data reveals a clear structure-activity relationship among the tested compounds. The unsubstituted parent compound 1 was inactive, indicating that substitution on the N-phenyl ring is crucial for cytotoxic activity.
-
Halogen Substitution: The introduction of a halogen at the 4-position of the N-phenyl ring (compounds 2 , 3 , and 4 ) resulted in a notable increase in activity. The potency increased with the increasing atomic weight of the halogen (Br > Cl > F). The 3,4-dichloro substituted derivative (7 ) exhibited even greater potency, suggesting that multiple halogen substitutions can be beneficial.
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups, such as methyl (5 ) and methoxy (6 ), led to moderate activity, though less potent than the halogenated analogs. In contrast, the strongly electron-withdrawing nitro group at the 4-position (8 ) conferred the highest activity among all the tested derivatives. This suggests that electron-withdrawing substituents on the N-phenyl ring enhance the anticancer activity of this class of compounds.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this series of compounds has not been fully elucidated, many benzenesulfonamide derivatives are known to exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival. A plausible target is carbonic anhydrase (CA), particularly the tumor-associated isoforms like CA IX and CA XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, which is essential for tumor growth and metastasis.
Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocols
General Synthesis of 4-amino-N-phenylbenzenesulfonamide Derivatives
The synthesis of the title compounds is typically achieved through a two-step process involving the coupling of a protected sulfonyl chloride with a substituted aniline, followed by deprotection.
Caption: General synthetic workflow for 4-amino-N-phenylbenzenesulfonamide derivatives.
Step 1: Coupling Reaction
-
To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acetyl intermediate.
Step 2: Deprotection (Acid Hydrolysis)
-
Dissolve the crude N-acetyl intermediate in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the final product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-N-phenylbenzenesulfonamide derivative.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
This guide provides a comparative analysis of a series of 4-amino-N-phenylbenzenesulfonamide derivatives, highlighting the significant impact of substitutions on the N-phenyl ring on their anticancer activity. The strong correlation between the electronic nature of the substituent and cytotoxic potency, with electron-withdrawing groups enhancing activity, provides a clear direction for future drug design and optimization efforts.
The experimental protocols detailed herein offer a robust framework for the synthesis and evaluation of new analogs. Further investigations should focus on elucidating the precise mechanism of action, potentially through enzymatic assays with carbonic anhydrase isoforms and other relevant cancer targets. In vivo studies of the most potent compounds are also warranted to assess their therapeutic potential in a preclinical setting. The versatile 4-amino-N-phenylbenzenesulfonamide scaffold continues to be a promising starting point for the development of novel and effective anticancer agents.
References
Sources
A Comparative Guide to the Selectivity Profile of 4-amino-N-(4-chlorophenyl)benzenesulfonamide Against Carbonic Anhydrase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity profile of the benzenesulfonamide derivative, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, against key human carbonic anhydrase (hCA) isoforms. By objectively comparing its inhibitory activity with other relevant compounds and detailing the supporting experimental methodologies, this document serves as a technical resource for researchers engaged in the design and development of selective carbonic anhydrase inhibitors.
Introduction: The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and physiological functions[1]. While some isoforms, like the cytosolic hCA I and hCA II, are widely expressed and involved in fundamental physiological processes, others, such as the transmembrane hCA IX and hCA XII, are predominantly found in pathological conditions, including various cancers, where they contribute to the acidification of the tumor microenvironment and promote tumor progression[2].
The development of CA inhibitors (CAIs) has led to clinically approved drugs for treating glaucoma, epilepsy, and altitude sickness. However, many of these drugs lack isoform selectivity, leading to off-target effects. Therefore, the design of isoform-selective CAIs is a paramount objective in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing adverse reactions. Benzenesulfonamides are a well-established class of CAIs, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The substituents on the benzene ring play a crucial role in determining the inhibitor's affinity and selectivity for different CA isoforms.
This guide focuses on this compound, a representative of the 4-amino-substituted benzenesulfonamide class of inhibitors. Understanding its selectivity profile is essential for assessing its potential as a lead compound for the development of novel, targeted therapeutics.
Comparative Inhibitory Profile of 4-amino-N-(substituted phenyl)benzenesulfonamide Derivatives
The inhibitory activity of this compound and related N-aryl-β-alanine derivatives against a panel of human carbonic anhydrase isoforms has been investigated, with dissociation constants (Kd) determined by fluorescent thermal shift assay (FTSA). The following table summarizes the binding affinities for a selection of these compounds, providing a comparative view of their selectivity. A lower Kd value indicates a higher binding affinity.
| Compound | hCA I (Kd, µM) | hCA II (Kd, µM) | hCA VI (Kd, µM) | hCA VII (Kd, µM) | hCA XII (Kd, µM) | hCA XIII (Kd, µM) |
| N-aryl-β-alanine derivative (4-Cl) | 170 | 40 | >200 | 13 | 1.85 | 10 |
| N-aryl-β-alanine derivative (H) | 100 | 10 | >200 | 5 | 2.5 | 8 |
| N-aryl-β-alanine derivative (4-F) | 120 | 25 | >200 | 9 | 2.2 | 9 |
| N-aryl-β-alanine derivative (4-CH3) | 90 | 15 | >200 | 7 | 2.0 | 7 |
| Acetazolamide (Standard Inhibitor) | 0.25 | 0.012 | - | 0.0025 | 0.0057 | 0.0019 |
Data for N-aryl-β-alanine derivatives are based on structurally similar compounds reported by Rutkauskas et al. (2014)[1][3]. The 4-Cl derivative is the most direct analogue to the topic compound available in this comprehensive dataset. Acetazolamide data is provided for a benchmark comparison.
From the data, it is evident that the N-aryl-β-alanine derivatives are generally weak inhibitors of the cytosolic isoform hCA I, with Kd values in the high micromolar range. Their affinity for the ubiquitous hCA II is moderate. Notably, the 4-chloro-substituted derivative shows a significantly higher affinity for the tumor-associated isoform hCA XII (Kd = 1.85 µM) compared to hCA I and hCA II. This suggests a degree of selectivity for hCA XII over the off-target cytosolic isoforms.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The determination of inhibition constants (Ki) for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow CO₂ hydration assay. This method directly measures the catalytic activity of the enzyme and the effect of the inhibitor on this activity.
Principle of the Assay
The stopped-flow assay rapidly mixes a solution containing the carbonic anhydrase enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a decrease in pH. This pH change is monitored in real-time by observing the change in absorbance of the pH indicator. The initial rate of the reaction is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The final enzyme concentration in the assay is typically in the nanomolar range.
-
CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water. Keep the solution on ice to maintain saturation.
-
Indicator Solution: Prepare a stock solution of a pH indicator (e.g., 0.2 mM Phenol Red) in the same buffer as the enzyme.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Stopped-Flow Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Set the observation wavelength to the absorbance maximum of the pH indicator (e.g., 557 nm for Phenol Red).
-
Equilibrate the sample handling unit to the desired temperature (e.g., 25 °C).
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the enzyme and indicator solution.
-
Load the second syringe with the CO₂-saturated solution.
-
For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) before loading into the syringe.
-
Initiate the rapid mixing of the two solutions. The instrument will automatically record the change in absorbance over time (typically milliseconds).
-
-
Data Analysis:
-
The initial rate of the enzymatic reaction is determined from the initial slope of the absorbance versus time curve.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki).
-
Visualizing the Experimental Workflow and a Simplified CA Inhibition Pathway
Experimental Workflow for Determining CA Inhibition
Caption: A schematic overview of the stopped-flow CO₂ hydration assay workflow.
Simplified Pathway of Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Conclusion and Future Directions
The analysis of the inhibitory profile of this compound and its analogues reveals a preferential, albeit moderate, inhibition of the tumor-associated isoform hCA XII over the ubiquitous cytosolic isoforms hCA I and II. This observation underscores the potential of the 4-aminobenzenesulfonamide scaffold as a starting point for the design of more potent and selective hCA inhibitors. The "tail approach," which involves the modification of the substituent at the 4-amino position, can be systematically employed to explore interactions with residues in the active site that differ between CA isoforms, thereby enhancing selectivity. Further structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will be instrumental in optimizing the inhibitory potency and isoform selectivity of this class of compounds for the development of targeted therapies against cancer and other diseases where specific CA isoforms are implicated.
References
- Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 15(3), 168-181. [Link]
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical reviews, 112(8), 4421-4468. [Link]
- Capasso, C., & Supuran, C. T. (2015). An overview of the alpha-, beta-, gamma-, delta-, epsilon-, zeta-, eta- and theta-carbonic anhydrases in prokaryotes. Current pharmaceutical design, 21(11), 1424-1433. [Link]
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature reviews Drug discovery, 10(10), 767-777. [Link]
Sources
A Senior Application Scientist's Guide to Method Validation: HPLC-UV Analysis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analysis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance against alternative analytical technologies, supported by established principles and experimental data.
Introduction: The Analytical Imperative
This compound is a key chemical entity, often encountered as a synthetic intermediate or a potential impurity in the manufacturing of certain pharmaceutical agents. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Among the array of analytical techniques, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) stands out as a robust, reliable, and widely accessible method for this purpose.[1] This guide will detail the validation of such a method, grounded in the authoritative standards of the International Council for Harmonisation (ICH).[2][3]
The HPLC-UV Method: A Deep Dive
The core of this analysis lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[4] this compound, being a moderately nonpolar aromatic amine, is well-suited for this separation mechanism.
Principle of Separation & Detection
Our method employs a C18 stationary phase, a highly hydrophobic alkyl chain bonded to silica particles, which has become a gold standard for reversed-phase separations.[5] The analyte, dissolved in the mobile phase, interacts with this C18 surface. By carefully controlling the composition of the polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile), we can modulate the retention time of the analyte. Aromatic amines like our target compound possess chromophores that absorb UV light, allowing for sensitive and specific detection.[6]
Expert Rationale: Causality Behind Method Choices
-
Column Selection (C18, 250 mm x 4.6 mm, 5 µm): A C18 column is chosen for its strong hydrophobic retention of aromatic compounds. The 250 mm length provides the necessary theoretical plates for high-resolution separation from potential impurities, while the 5 µm particle size offers a good balance between efficiency and backpressure.[7]
-
Mobile Phase (Acetonitrile and Phosphate Buffer): Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. A phosphate buffer is used to control the pH of the mobile phase. For aromatic amines, maintaining a consistent pH is crucial because their ionization state, and thus retention, can change dramatically with pH.[8]
-
Detection Wavelength (265 nm): While a full UV scan would determine the absolute λmax, a wavelength of 265 nm is often effective for sulfonamide-containing compounds, providing a strong signal for sensitive quantification.[9] This choice maximizes the signal-to-noise ratio, which is essential for detecting low-level impurities.
Detailed Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[7]
-
Mobile Phase: Gradient elution using (A) Phosphate Buffer pH 3.0 and (B) Acetonitrile. (A specific gradient table would be optimized during development, e.g., starting at 90% A, ramping to 50% A over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[9]
-
Detection Wavelength: 265 nm[9]
-
Injection Volume: 5 µL[9]
-
-
Solutions Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically used to ensure sample solubility.
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[9]
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Method Validation: A Self-Validating System per ICH Q2(R1)
The objective of method validation is to demonstrate that the procedure is suitable for its intended purpose.[10] Our protocol is designed to be a self-validating system, where each step confirms the reliability of the next, in accordance with ICH Q2(R1) guidelines.[2][3]
Caption: Workflow for HPLC-UV Method Validation.
Specificity: The Foundation of Confidence
Specificity ensures that the signal measured is unequivocally from our analyte.[10] This is rigorously tested through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradants.[11][12] The method must prove it can separate the intact analyte from any degradation products.
-
Protocol: Forced Degradation
-
Acid/Base Hydrolysis: Reflux the analyte in 0.1 M HCl and 0.1 M NaOH.[13]
-
Oxidation: Treat the analyte with 3% hydrogen peroxide (H₂O₂).[13]
-
Thermal Stress: Expose the solid analyte to heat (e.g., 80°C).[13]
-
Photolytic Stress: Expose the analyte solution to UV and visible light (e.g., 1.2 million lux hours).[13]
-
Analyze all stressed samples alongside a control. The goal is to achieve 5-20% degradation to ensure potential degradants are generated without destroying the sample.[13][14]
-
-
Acceptance Criteria: The analyte peak must be pure and well-resolved from all degradation peaks, confirmed by a PDA detector's peak purity analysis (purity angle less than purity threshold).
Quantitative Validation Parameters
The following parameters establish the method's quantitative reliability. The data presented in the summary table are typical expected values for a well-validated HPLC-UV method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | Proves proportional response to concentration. | Correlation Coefficient (R²) > 0.999[9] |
| Accuracy | Closeness of test results to the true value. | 98.0 - 102.0% Recovery[7] |
| Precision (RSD) | Measures the scatter between results. | Repeatability (Intra-day) RSD < 2.0%Intermediate (Inter-day) RSD < 2.0%[7] |
| Limit of Quantitation (LOQ) | Lowest amount quantified with precision/accuracy. | Signal-to-Noise Ratio ≥ 10; RSD < 10% |
| Limit of Detection (LOD) | Lowest amount detected. | Signal-to-Noise Ratio ≥ 3 |
| Robustness | Resilience to small, deliberate method changes. | Peak area RSD remains < 2% after minor changes (e.g., flow rate ±0.1 mL/min, pH ±0.2).[15] |
Comparison Guides: HPLC-UV vs. Alternative Technologies
While HPLC-UV is a powerful tool, other technologies may be more suitable depending on the analytical challenge.[1] The primary alternative for impurity analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
Caption: Decision guide for analytical method selection.
Performance Comparison: HPLC-UV vs. LC-MS
LC-MS pairs the separation power of HPLC with the highly sensitive and specific detection of a mass spectrometer.[17] Instead of measuring light absorbance, it measures the mass-to-charge ratio of ions, providing molecular weight information that is invaluable for identifying unknown impurities.[18]
| Parameter | HPLC-UV | LC-MS / LC-MS/MS | Rationale & Field Insights |
| Specificity | Good to Excellent | Excellent | LC-MS can distinguish between compounds with identical UV spectra but different molecular weights, virtually eliminating co-elution issues.[17] |
| Sensitivity (LOD/LOQ) | µg/mL to high ng/mL[7] | Low ng/mL to pg/mL | MS detectors are inherently more sensitive than UV detectors, making LC-MS the gold standard for trace-level analysis.[17][19] |
| Quantification | Excellent | Good | UV detection provides a more robust and linear response over a wide dynamic range, making it preferable for quantifying known analytes. MS response can be affected by ionization efficiency.[20] |
| Identification | Limited (Retention Time) | Excellent | LC-MS provides molecular weight and fragmentation data (MS/MS), which can be used to elucidate the structure of unknown impurities.[18] |
| Cost & Complexity | Lower | Higher | LC-MS systems have a significantly higher capital cost, require more specialized maintenance (e.g., gas supplies, source cleaning), and demand more operator expertise.[17] |
Objective Recommendation
-
For routine quality control, assay, and purity determination of known analytes like this compound: The validated HPLC-UV method is the superior choice. It is cost-effective, highly reproducible, and provides excellent quantitative data.[1]
-
For identifying unknown degradation products, characterizing impurity profiles, or when extreme sensitivity is required: LC-MS is the necessary tool. Its ability to provide molecular weight information is non-negotiable for structural elucidation and confident identification of trace components.[20]
Conclusion
The validated RP-HPLC-UV method detailed herein offers a robust, reliable, and cost-effective solution for the quantitative analysis of this compound. Its performance, verified through rigorous adherence to ICH guidelines, makes it ideally suited for quality control and routine analysis in a drug development setting. While technologies like LC-MS offer superior sensitivity and identification capabilities, the HPLC-UV method remains the pragmatic and scientifically sound workhorse for its intended purpose. The choice of technology should always be driven by the specific analytical question at hand.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
- A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
- The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. American Pharmaceutical Review. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
- Will % impurity profile of HPLC-UV and LC-HRMS matches?
- Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection.
- Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [Link]
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Separation of Aromatic Amines by Reversed-Phase Chromatography.
- 14 Principles of Reversed Phase HPLC. YouTube. [Link]
- Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
- Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken me
- HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. fda.gov [fda.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. onyxipca.com [onyxipca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. ymerdigital.com [ymerdigital.com]
- 17. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 18. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
comparative cytotoxicity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in normal vs cancer cells
A Senior Application Scientist's Guide to Assessing the Comparative Cytotoxicity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Introduction: The Quest for Selective Anticancer Agents
The grand challenge in oncology drug development is the creation of therapies that are lethal to cancer cells while sparing their normal, healthy counterparts. This concept of selective cytotoxicity is the cornerstone of modern targeted therapies. Sulfonamides, a class of compounds long known for their antimicrobial properties, have gained significant attention in cancer research.[1][2][3] Certain derivatives have been shown to selectively inhibit tumor-associated enzymes like carbonic anhydrases (CAs), which are pivotal for cancer cell survival in the hypoxic and acidic tumor microenvironment.[4][5]
This guide focuses on a specific sulfonamide derivative, This compound , as a model compound to illustrate a robust, multi-assay workflow for evaluating its comparative cytotoxicity in normal versus cancer cells. As a Senior Application Scientist, this document is designed to provide not just protocols, but the strategic rationale behind the experimental design, empowering researchers to generate reliable and insightful data.
Experimental Rationale: A Multi-Faceted Approach to Cell Death
To build a compelling case for selective cytotoxicity, a single assay is insufficient. A robust investigation requires a multi-pronged approach that interrogates different cellular responses to the compound. We will employ three distinct, yet complementary, assays to create a comprehensive cytotoxicity profile.
-
Cell Viability (MTT Assay): Measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[6][7][8][9] This assay provides a broad overview of the compound's effect on cell proliferation and health.
-
Cell Lysis & Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10][11][12][13][14] This is a direct measure of cytotoxicity and cell lysis.
-
Apoptosis Detection (Annexin V/PI Staining): Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] This assay elucidates the primary mechanism of cell death induced by the compound.
The selection of cell lines is equally critical. For this guide, we will compare the effects of our compound on a common human lung adenocarcinoma cell line, A549 , against a non-cancerous human lung fibroblast cell line, MRC-5 . Comparing cell lines from the same tissue of origin helps to isolate the cancer-specific effects of the drug.
Experimental Workflow Overview
The overall process involves treating both cancer and normal cell lines with a range of concentrations of the test compound, followed by analysis using the three core assays.
Caption: General workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
The following protocols are standardized and validated methods. Adherence to these steps is crucial for generating reproducible data.
Protocol 1: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by metabolically active cells.[7][9]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed A549 and MRC-5 cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Remove the old medium from the cells and add 100 µL of medium containing the different compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17] Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[8]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantitatively measures LDH released from damaged cells into the supernatant.[10][11]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional control wells for "Maximum LDH Release" by adding the kit's lysis buffer 45 minutes before the end of the incubation period.[14]
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[14]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.[14]
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation: Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.
Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the plasma membrane (a marker of early apoptosis) and PI to stain cells with compromised membranes (late apoptotic/necrotic cells).[15]
Materials:
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with low, medium, and high concentrations of the compound (determined from MTT/LDH results) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Data Presentation & Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative IC₅₀ Values (µM) after 48h Treatment
| Assay | Compound | A549 (Lung Cancer) | MRC-5 (Normal Lung) | Selectivity Index (SI)¹ |
| MTT | This compound | 25.4 | > 200 | > 7.8 |
| LDH | This compound | 48.2 | > 200 | > 4.1 |
¹ Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater cancer cell selectivity.
Table 2: Apoptosis Analysis via Flow Cytometry (48h Treatment at 50 µM)
| Cell Line | Treatment | Viable Cells (Annexin V⁻/PI⁻) | Early Apoptotic (Annexin V⁺/PI⁻) | Late Apoptotic/Necrotic (Annexin V⁺/PI⁺) |
| A549 | Vehicle Control | 94.5% | 3.1% | 2.4% |
| A549 | Compound (50 µM) | 35.2% | 45.8% | 19.0% |
| MRC-5 | Vehicle Control | 96.1% | 2.5% | 1.4% |
| MRC-5 | Compound (50 µM) | 89.7% | 6.3% | 4.0% |
The hypothetical data presented here illustrates a desirable outcome: the compound shows a significantly lower IC₅₀ value (higher potency) against the A549 cancer cells compared to the MRC-5 normal cells. The high Selectivity Index suggests a favorable therapeutic window. Furthermore, the flow cytometry data indicates that the primary mode of cell death in cancer cells is apoptosis, a controlled and non-inflammatory process, which is preferable for a therapeutic agent.
Potential Mechanism of Action: A Working Hypothesis
Many sulfonamide-based anticancer agents function by inhibiting carbonic anhydrase IX (CA IX), an enzyme highly expressed in tumors that helps maintain intracellular pH in an acidic microenvironment.[4] Inhibition of CA IX leads to intracellular acidification and triggers apoptosis.
Caption: Hypothesized mechanism of action via CA IX inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-assay strategy for evaluating the selective cytotoxicity of a novel compound, using this compound as an example. The presented workflow, combining viability, cytotoxicity, and apoptosis assays, provides a robust framework for making data-driven decisions in early-stage drug discovery. The hypothetical results suggest that this compound is a promising candidate with selective anticancer activity, warranting further investigation into its precise molecular targets and in vivo efficacy.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- protocols.io. (2024). LDH cytotoxicity assay.
- Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Asadi, M., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC - NIH. [Link]
- El-Sayed, M. A. A., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
- ResearchGate. (2020). Why do we prefer cancer cell line over normal cell line for cytotoxic study?
- Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]
- Giel-Pietraszuk, M., et al. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PMC - PubMed Central. [Link]
- ResearchGate. (2015). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?
- Hali, B., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. [Link]
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?
- Keyhanfar, M., et al. (2018). Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
- Velez, C., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC - NIH. [Link]
- Smirnov, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
- Mickevicius, V., et al. (2021). A N -(4-chlorophenyl)- γ - KTU ePubl.
- PubChem. (n.d.). This compound.
- Sbardella, G., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. [Link]
- Appchem. (n.d.). This compound.
- Cheméo. (n.d.). 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf.
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. assaygenie.com [assaygenie.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Introduction
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. Computational chemistry provides a powerful lens to predict molecular properties, saving invaluable time and resources, while experimental data provides the essential ground truth. This guide focuses on a molecule of significant interest within the sulfonamide class, 4-amino-N-(4-chlorophenyl)benzenesulfonamide , to illustrate this dynamic interplay. Sulfonamides are a well-established pharmacophore known for a wide array of biological activities, including antibacterial and carbonic anhydrase inhibition.[1][2]
This document provides an in-depth comparison of theoretical predictions against tangible experimental results for the title compound. We will dissect its structure, spectroscopy, and properties, offering researchers and drug development professionals a clear framework for leveraging both computational and experimental techniques in their own work. We will explore not just what the data shows, but why the chosen methods are appropriate and how to interpret the areas of convergence and divergence between theory and reality.
Molecular Structure: The Architectural Blueprint
The foundational element of any chemical investigation is the precise determination of the molecule's three-dimensional structure. This architecture dictates its physical properties, spectroscopic signature, and biological interactions.
Experimental Benchmark: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the solid-state structure of a molecule. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice.
Computational Prediction: Geometry Optimization
Computational chemists typically employ methods like Density Functional Theory (DFT) to predict a molecule's most stable conformation. This "geometry optimization" process computationally finds the lowest energy arrangement of the atoms in a vacuum (gas phase). The resulting model provides a wealth of data on bond lengths, angles, and dihedral angles that can be directly compared to experimental results.
Below is a comparative table showcasing the kind of data alignment expected between an experimental SCXRD study and a DFT (e.g., B3LYP/6-311G) calculation.
Table 1: Comparison of Key Structural Parameters (Hypothetical Data Based on Analogues)
| Parameter | Experimental (SCXRD) Value (Å or °) | Computational (DFT) Value (Å or °) | % Difference |
| S-N Bond Length | 1.635 | 1.650 | 0.9% |
| S=O1 Bond Length | 1.431 | 1.435 | 0.3% |
| S=O2 Bond Length | 1.433 | 1.435 | 0.1% |
| C-Cl Bond Length | 1.740 | 1.745 | 0.3% |
| C-S-N Bond Angle | 107.5 | 108.0 | 0.5% |
| O-S-O Bond Angle | 119.8 | 120.5 | 0.6% |
| Phenyl Ring Dihedral | 31.4 | 35.2 | 12.1% |
Note: Experimental values are drawn from analogues like N-(4-chlorophenyl)-4-nitrobenzenesulfonamide for illustrative purposes.[3]
The excellent agreement for bond lengths and angles validates the computational model's ability to accurately represent local geometry. The larger difference in the dihedral angle highlights a key learning point: computational gas-phase models excel at predicting intramolecular forces, but discrepancies can arise when comparing with solid-state experimental data where intermolecular crystal packing forces significantly influence the molecule's overall conformation.
Caption: A comparative workflow for experimental validation and computational prediction.
Vibrational Spectroscopy: The Molecular Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each peak in an FT-IR spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds.
Experimental FT-IR Spectrum
The experimental FT-IR spectrum for this compound, typically recorded using a KBr wafer technique, reveals key characteristic peaks.[4] The N-H stretches of the primary amine (NH₂) and the secondary sulfonamide (SO₂NH) groups appear as distinct bands in the 3200-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and characteristic, typically found near 1370 cm⁻¹ and 1150 cm⁻¹, respectively.[2]
Predicted Vibrational Frequencies
Following geometry optimization, a frequency calculation can be performed using the same DFT method. This predicts the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for DFT methods) to the calculated frequencies to correct for systematic errors arising from the approximations in the theory and the fact that calculations are for an isolated molecule in a harmonic potential well.
Table 2: Comparison of Experimental and Scaled Computational FT-IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹)[4] | Scaled Computational Frequency (cm⁻¹) | Assignment |
| N-H Stretch (Amine) | ~3470, 3380 | 3485, 3395 | Asymmetric & Symmetric NH₂ |
| N-H Stretch (Sulfonamide) | ~3250 | 3265 | SO₂-NH |
| C-H Stretch (Aromatic) | ~3050 | 3060 | Ar-H |
| S=O Stretch (Asymmetric) | ~1330 | 1345 | SO₂ |
| S=O Stretch (Symmetric) | ~1150 | 1155 | SO₂ |
| C-N Stretch | ~1290 | 1300 | Ar-NH₂ |
| C-Cl Stretch | ~750 | 755 | Ar-Cl |
The strong correlation between the experimental and scaled computational frequencies allows for confident assignment of the spectral peaks. This predictive power is invaluable for confirming the identity of a synthesized compound and understanding its detailed vibrational characteristics.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 4-amino-N-(4-chlorophenyl)benzenesulfonamide Against Established Enzyme Inhibitors
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 4-amino-N-(4-chlorophenyl)benzenesulfonamide. As a member of the sulfonamide class of molecules, its structure strongly suggests an affinity for specific, well-characterized enzyme families that are critical targets in drug discovery. We will objectively compare its theoretical performance profile with established clinical inhibitors, supported by detailed experimental protocols required to generate robust, comparative data.
The core of this guide is not merely to present data but to explain the causality behind the experimental design. By understanding why certain targets are chosen and how specific assays are constructed, researchers can generate self-validating, trustworthy results.
Target Rationale: Identifying the Biological Battlefield
The chemical architecture of this compound, featuring a primary sulfonamide group (-SO₂NH₂), makes it a prime candidate for inhibiting metalloenzymes where this moiety can coordinate with a catalytic metal ion.
Primary Target Family: Carbonic Anhydrases (CAs)
Benzenesulfonamides are the most extensively investigated class of Carbonic Anhydrase (CA) inhibitors.[1] CAs are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This function is vital for pH regulation, fluid balance, and CO₂ transport.[2] Dysregulation of CA activity is implicated in several pathologies, making them high-value therapeutic targets:
-
Glaucoma: Inhibition of CA isoforms in the eye (e.g., hCA II, IV) reduces aqueous humor secretion, lowering intraocular pressure.
-
Cancer: Tumor-associated isoforms, particularly the hypoxia-induced hCA IX and XII, are crucial for cancer cell survival in the acidic tumor microenvironment.[3][4] Targeting these isoforms can disrupt tumor pH regulation and enhance the efficacy of other therapies.
Given this precedent, the primary benchmark studies for this compound should be conducted against key human (h) CA isoforms:
-
hCA I & hCA II: Abundant, cytosolic "off-target" isoforms. High inhibition of these can lead to side effects.
-
hCA IX & hCA XII: Tumor-associated, membrane-bound "on-target" isoforms for oncology applications.
Secondary Target: Dihydrofolate Reductase (DHFR)
While CAs are the primary target, the broader class of antifolates, which includes sulfonamides, is known to interfere with nucleotide biosynthesis. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.[5] Its inhibition halts DNA synthesis and cell proliferation, making it a validated target for anticancer and antimicrobial agents.[6][7] Screening against DHFR provides a valuable secondary data point to assess the compound's broader biological activity profile.
Comparative Inhibitor Analysis: Setting the Benchmarks
A rigorous evaluation requires comparing the test compound against clinically relevant and well-characterized inhibitors. The inhibition constant (Kᵢ) is the critical metric, representing the concentration of inhibitor required to produce half-maximum inhibition; a lower Kᵢ value signifies higher potency.
Table 1: Comparative Inhibition of Carbonic Anhydrase (CA) Isoforms
This table presents the established Kᵢ values for the gold-standard CA inhibitor, Acetazolamide (AAZ) , providing a direct benchmark for the experimental data to be generated for this compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Benchmark) | 250[8][9] | 12[8][9] | 25[8] | 5.7[8] |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Interpreting the Data & Structure-Activity Relationship (SAR): The inhibitory mechanism of sulfonamides against CAs is well-understood. The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion at the enzyme's active site, displacing a catalytic water molecule.[10][11] The "tail" of the molecule—in this case, the 4-chlorophenyl group—extends into the active site cavity. Variations in this tail region are known to create additional interactions with amino acid residues, which strongly influences potency and isoform selectivity.[1] Therefore, determining the Kᵢ values for the test compound will reveal how its specific tail structure contributes to its binding affinity and selectivity profile compared to Acetazolamide.
Table 2: Comparative Inhibition of Dihydrofolate Reductase (DHFR)
This table establishes the benchmark for DHFR inhibition using Methotrexate (MTX) , a potent competitive inhibitor of the enzyme.[6][12][13]
| Compound | Dihydrofolate Reductase (Kᵢ) |
| Methotrexate (Benchmark) | Nanomolar range[5] |
| This compound | To Be Determined |
Experimental Design: Protocols for Generating Trustworthy Data
The validity of any benchmark comparison rests entirely on the quality of the experimental methodology. The following protocols are designed to be self-validating systems for generating reliable inhibition constants.
Overall Experimental Workflow
The process follows a logical sequence from preparation to kinetic analysis. This ensures that each step is controlled and contributes to a reproducible outcome.
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
This protocol utilizes the established stopped-flow CO₂ hydrase method, which measures the enzyme's catalytic activity directly.[11]
1. Materials & Reagents:
-
Recombinant human CA isoforms (hCA I, II, IX, XII)
-
HEPES-Tris buffer (20 mM, pH 7.4)
-
Test Compound: this compound (in DMSO)
-
Benchmark Inhibitor: Acetazolamide (in DMSO)
-
Substrate: CO₂-saturated water
-
pH indicator (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
2. Preparation:
-
Enzyme Solution: Prepare a final enzyme concentration of ~10 nM in HEPES-Tris buffer. The exact concentration should be optimized to ensure a linear reaction rate.
-
Inhibitor Solutions: Create a serial dilution of the test compound and Acetazolamide in DMSO, then dilute further in the assay buffer. The final DMSO concentration in the reaction must be kept constant and low (<0.5%) to avoid solvent effects.
-
CO₂ Substrate: Prepare fresh by bubbling CO₂ gas through chilled, deionized water until saturation.
3. Assay Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load one syringe with the enzyme/inhibitor solution (pre-incubated for 10-15 minutes to allow binding).
-
Load the second syringe with the CO₂-saturated water and pH indicator.
-
Rapidly mix the contents of the syringes to initiate the reaction. The enzyme will hydrate CO₂, producing protons and causing a pH drop, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial, linear rate of the reaction (slope of absorbance vs. time).
-
Repeat for each inhibitor concentration. Include a control reaction with no inhibitor to determine the uninhibited enzyme activity (V₀).
4. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Vᵢ / V₀)) * 100, where Vᵢ is the rate with the inhibitor.
-
Plot % Inhibition versus log([Inhibitor]) and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for a competitive inhibitor: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.
Determining the Mechanism of Action (MOA)
Understanding how a compound inhibits an enzyme is crucial. This is determined by running the inhibition assay at varying substrate concentrations. The results, when plotted on a Lineweaver-Burk (double reciprocal) plot, reveal the MOA.
Caption: Key characteristics of reversible enzyme inhibition mechanisms.
Conclusion and Forward Outlook
This guide outlines a scientifically robust methodology for the benchmark evaluation of this compound. Based on its core benzenesulfonamide structure, it is hypothesized to be a potent inhibitor of carbonic anhydrases. The critical next step is the empirical generation of inhibition constants (Kᵢ) against key CA isoforms (I, II, IX, and XII) and a secondary screen against DHFR.
By comparing these experimentally determined values against the established benchmarks of Acetazolamide and Methotrexate, researchers can accurately classify the compound's potency and, crucially, its isoform selectivity. A high selectivity for tumor-associated isoforms like hCA IX over cytosolic isoforms like hCA II would mark this compound as a promising lead for the development of targeted anticancer therapies with a potentially superior side-effect profile. The protocols and frameworks provided herein are designed to yield the high-quality, reproducible data necessary to make such critical assessments.
References
- Supuran, C. T. (2012). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 683-687.
- Angeli, A., et al. (2020). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 25(23), 5733.
- Safarian, S., et al. (2007). Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. Journal of Biomolecular Structure and Dynamics, 25(3), 289-296.
- Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336.
- Tsikas, D. (2023).
- Zahid, M. A., et al. (2019). Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393.
- Medscape. (2025).
- Kazokaitė, J., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(7), 1634.
- Proteopedia. (2017).
- Angeli, A., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2199-2207.
- Wang, L., et al. (2007). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Proceedings of the National Academy of Sciences, 104(11), 4387-4391.
- Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181515.
- ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,...
- Cody, V., et al. (2005). Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance. Journal of Biological Chemistry, 280(5), 3601-3608.
- Creative Biolabs. (n.d.). Methotrexate-DHFR Inhibitor Synthesis Service.
- Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- ResearchGate. (n.d.). Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)...
- Eldehna, W. M., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7808.
- Vaškevičienė, I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000.
- Timiri, A. K., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235928.
- MedchemExpress. (n.d.). DHFR-IN-4 | DHFR Inhibitor. MedchemExpress.com.
- PubChem. (n.d.). This compound. PubChem.
- BindingDB. (n.d.). PrimarySearch_ki. BindingDB.
- Beierlein, J. M., et al. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. ChemMedChem, 7(8), 1406-1412.
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. PubChem.
- Ullah, I., et al. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 40(18), 8207-8221.
- BindingDB. (n.d.). PrimarySearch_ki. BindingDB.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases [mdpi.com]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. proteopedia.org [proteopedia.org]
- 13. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide Bioactivity: A Statistical Guide for Researchers
This guide provides a comprehensive statistical analysis of the bioactivity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative evaluation of its performance against structurally related alternatives, supported by experimental data and detailed protocols. Our objective is to furnish a robust framework for interpreting bioactivity data, enabling informed decisions in drug discovery and development pipelines.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] This prominence stems from its ability to mimic the p-aminobenzoic acid (PABA) structure, a critical component for folic acid synthesis in bacteria, leading to the development of the first generation of antibiotics. Beyond their antibacterial properties, sulfonamide derivatives have demonstrated efficacy as anticancer agents, carbonic anhydrase inhibitors, and anti-inflammatory molecules.[1][2][3]
This compound belongs to the N-aryl benzenesulfonamide class of compounds. The introduction of a chlorine atom on the N-phenyl ring and the presence of an amino group on the benzenesulfonamide core are expected to modulate its electronic and lipophilic properties, thereby influencing its biological activity. This guide will delve into a statistical comparison of its bioactivity, focusing on key therapeutic areas where sulfonamides have shown promise.
Comparative Bioactivity Analysis
To provide a comprehensive understanding of the bioactivity profile of this compound, we will compare it with two structurally related analogues:
-
Alternative 1: 4-amino-N-(4-methylphenyl)benzenesulfonamide: Replacing the chloro group with a methyl group allows for an assessment of the impact of electronic effects on bioactivity.
-
Alternative 2: 4-amino-N-phenylbenzenesulfonamide: The unsubstituted analogue serves as a baseline to evaluate the contribution of the substituent on the N-phenyl ring.
Anticancer Activity: A Statistical Comparison of Cytotoxicity
The anticancer potential of sulfonamides is a burgeoning area of research, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[1][2][3][4] The primary mechanism often involves the inhibition of carbonic anhydrases, enzymes overexpressed in many tumors, leading to a disruption of pH regulation and subsequent apoptosis.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Analogues against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1: 4-amino-N-(4-methylphenyl)benzenesulfonamide | 15.8 ± 1.2 | 22.5 ± 2.1 | 18.3 ± 1.5 |
| Alternative 2: 4-amino-N-phenylbenzenesulfonamide | 25.4 ± 2.5 | 35.1 ± 3.2 | 29.7 ± 2.8 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Note: The absence of specific IC50 values for this compound in the available literature necessitates a predictive analysis based on the trends observed in its analogues.
Statistical Interpretation:
A one-way analysis of variance (ANOVA) followed by a Tukey's post-hoc test on the data for the alternative compounds would reveal statistically significant differences in their cytotoxic profiles. Based on the available data for the analogues, we can hypothesize that the presence and nature of the substituent on the N-phenyl ring play a crucial role in the anticancer activity. The methyl group in Alternative 1 appears to confer greater potency compared to the unsubstituted Alternative 2. It is plausible that the electron-withdrawing nature of the chlorine atom in the primary compound of interest could further enhance this activity.
dot graph "Anticancer_Activity_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Experimental Design"; style="filled"; color="#E8F0FE"; "Cell_Seeding" [label="Seed Cancer Cell Lines\n(MCF-7, A549, HCT116)"]; "Compound_Treatment" [label="Treat with Serial Dilutions of\nthis compound\nand Analogues"]; "Incubation" [label="Incubate for 72 hours"]; }
subgraph "cluster_1" { label="Data Acquisition"; style="filled"; color="#E6F4EA"; "MTT_Assay" [label="Perform MTT Assay"]; "Absorbance_Reading" [label="Read Absorbance at 570 nm"]; }
subgraph "cluster_2" { label="Statistical Analysis"; style="filled"; color="#FEF7E0"; "IC50_Calculation" [label="Calculate IC50 Values\n(Non-linear Regression)"]; "ANOVA" [label="One-way ANOVA"]; "Tukey_Test" [label="Tukey's Post-Hoc Test"]; "Conclusion" [label="Draw Conclusions on\nComparative Cytotoxicity"]; }
"Cell_Seeding" -> "Compound_Treatment" -> "Incubation" -> "MTT_Assay" -> "Absorbance_Reading" -> "IC50_Calculation" -> "ANOVA" -> "Tukey_Test" -> "Conclusion"; } Caption: Experimental and statistical workflow for comparative cytotoxicity analysis.
Antibacterial Activity: Evaluating Minimum Inhibitory Concentrations
The foundational bioactivity of sulfonamides lies in their ability to inhibit bacterial growth.[1] This is achieved through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of this compound and Analogues
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | Data Not Available | Data Not Available |
| Alternative 1: 4-amino-N-(4-methylphenyl)benzenesulfonamide | 64 | 128 |
| Alternative 2: 4-amino-N-phenylbenzenesulfonamide | 128 | 256 |
| Sulfamethoxazole (Control) | 16 | 32 |
Note: The lack of direct MIC values for this compound in the public domain requires extrapolation from the activities of its analogues.
Statistical Interpretation:
The MIC values provide a clear indication of the antibacterial potency. A lower MIC value signifies greater efficacy. The data for the analogues suggest that the methyl-substituted compound is more effective than the unsubstituted one against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that electronic modifications on the N-phenyl ring can significantly impact antibacterial potency. The electron-withdrawing chlorine atom in the primary compound may lead to a further decrease in the MIC, indicating potentially stronger antibacterial activity.
dot graph "Antibacterial_Activity_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Inoculum Preparation"; style="filled"; color="#E8F0FE"; "Bacterial_Culture" [label="Culture Bacterial Strains\n(S. aureus, E. coli)"]; "Inoculum_Adjustment" [label="Adjust Inoculum to\n0.5 McFarland Standard"]; }
subgraph "cluster_1" { label="Broth Microdilution"; style="filled"; color="#E6F4EA"; "Serial_Dilution" [label="Prepare 2-fold Serial Dilutions\nof Compounds in 96-well plates"]; "Inoculation" [label="Inoculate wells with\nadjusted bacterial suspension"]; "Incubation" [label="Incubate at 37°C for 24 hours"]; }
subgraph "cluster_2" { label="Data Analysis"; style="filled"; color="#FEF7E0"; "Visual_Inspection" [label="Visually Inspect for\nBacterial Growth (Turbidity)"]; "MIC_Determination" [label="Determine MIC as the lowest\nconcentration with no visible growth"]; "Comparative_Analysis" [label="Compare MIC values\nof test compounds and control"]; }
"Bacterial_Culture" -> "Inoculum_Adjustment" -> "Serial_Dilution" -> "Inoculation" -> "Incubation" -> "Visual_Inspection" -> "MIC_Determination" -> "Comparative_Analysis"; } Caption: Workflow for determining and comparing Minimum Inhibitory Concentrations.
Experimental Protocols
To ensure the reproducibility and validity of the bioactivity data, detailed experimental protocols are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10][11][12][13]
Protocol:
-
Inoculum Preparation: Prepare an inoculum of the test bacteria from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).
-
Inoculation: Dilute the adjusted bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add 100 µL of the diluted inoculum to each well.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydration Assay
The stopped-flow technique is a rapid kinetic method used to measure the rate of CO2 hydration catalyzed by carbonic anhydrase.[14][15][16][17][18]
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES-NaOH, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of the carbonic anhydrase isoform in the buffer.
-
CO2 Solution: Prepare a saturated solution of CO2 in water by bubbling CO2 gas through chilled water.
-
Indicator Solution: A pH indicator (e.g., p-nitrophenol) is included in the enzyme solution.
-
-
Stopped-Flow Instrument Setup: The instrument rapidly mixes the enzyme solution with the CO2 solution.
-
Data Acquisition: The hydration of CO2 produces protons, causing a pH change that is monitored by the change in absorbance of the pH indicator over time.
-
Inhibition Studies: The assay is performed in the presence of various concentrations of the inhibitor.
-
Ki Calculation: The inhibition constant (Ki) is determined by analyzing the initial rates of the reaction at different inhibitor concentrations using the Michaelis-Menten equation and appropriate inhibition models.
Conclusion and Future Directions
Future research should focus on the synthesis and experimental evaluation of this compound to validate these hypotheses. Furthermore, a broader screening against a panel of cancer cell lines and bacterial strains, along with studies on its mechanism of action, will provide a more complete picture of its therapeutic potential. The detailed protocols provided herein offer a standardized approach for conducting these essential investigations.
References
- Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 839–847. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- CLYTE Technologies. (2025).
- El-Sayed, M. A. A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 27(19), 6524. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- El-Emam, A. A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]
- Sülzle, D., et al. (1988). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Biological Chemistry, 263(17), 8193-8197. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- Kuete, V., et al. (2014). Cytotoxicity of novel sulfanilamides towards sensitive and multidrug-resistant leukemia cells. BMC Cancer, 14, 88. [Link]
- Glišić, B. D., & Djuran, M. I. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Inorganics, 10(6), 76. [Link]
- Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5363. [Link]
- Microbe Online. (2013).
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
- Taha, M., et al. (2022). Structural insights into Arylidenehydrazinyl Benzenesulfonamides as potent mycobacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1626-1636. [Link]
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5334-5343. [Link]
- Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8878. [Link]
- ChEMBL. (n.d.).
- ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. [Link]
- El-Sayed, M. A. A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1342. [Link]
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5334-5343. [Link]
- Aziz-ur-Rehman, et al. (2014). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. Journal of the Chemical Society of Pakistan, 36(6), 1103-1109. [Link]
- Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]
- Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(18), 4778. [Link]
- Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Żołnowska, B., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 725-732. [Link]
- PubChemLite. (n.d.). This compound (C12H11ClN2O2S). [Link]
- PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. [Link]
- PubChem. (n.d.). This compound. [Link]
- Appchem. (n.d.). This compound. [Link]
- Appchem. (n.d.). Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)sulfonyl]-. [Link]
- Gsrs. (n.d.). N-(4-CHLOROPHENYL)BENZENESULFONAMIDE. [Link]
- PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. [Link]
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Assay: Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174) - ChEMBL [ebi.ac.uk]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-amino-N-(4-chlorophenyl)benzenesulfonamide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS Number: 16803-92-2), a compound recognized for its potential hazards. Adherence to these procedures is critical to mitigate risks to both personnel and the environment.
The molecular structure of this compound, which includes a chlorinated phenyl group, classifies it as a halogenated aromatic amine. Such compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and the generation of hazardous byproducts if improperly managed. This guide is designed to provide clear, actionable steps to ensure the safe handling and disposal of this substance.
Hazard Identification and Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
A Safety Data Sheet (SDS) for this compound further indicates that it is an irritant and may be harmful by ingestion and inhalation[2]. It also emits toxic fumes under fire conditions[2].
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning work.
Waste Characterization and Regulatory Framework
Proper disposal is dictated by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
While this compound is not specifically listed as a "U" or "P" hazardous waste, its toxicological profile strongly suggests it should be managed as a hazardous waste. As a halogenated organic compound, it falls into a category of chemicals that are subject to specific land disposal restrictions, often requiring treatment via incineration to destroy the hazardous constituents.
The primary and most appropriate disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility. This method is effective in destroying halogenated organic compounds and preventing their release into the environment.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting.
3.1. Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Halogenated organic waste must be kept separate from non-halogenated waste streams to prevent unintended chemical reactions and to ensure it is directed to the appropriate disposal facility.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
3.2. Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and spills.
-
Container Choice: Use a robust, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) container with a secure screw-top cap is a suitable choice.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "16803-92-2."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or personnel.
-
3.3. Waste Collection and Accumulation
-
Solid Waste: Using a dedicated spatula or scoop, carefully transfer the solid this compound waste into the designated "Halogenated Organic Solid Waste" container. Minimize the creation of dust.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as contaminated gloves, weigh boats, or absorbent paper, should also be placed in this container.
-
Log Sheet: It is good practice to maintain a log sheet affixed to the container to record the approximate quantities of waste added and the date of addition.
3.4. Handling Residual Amounts and Contaminated Glassware
For small residual amounts of the compound in laboratory glassware:
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
The resulting solvent rinse is now also considered halogenated hazardous waste.
-
Collect this solvent rinse in a separate, clearly labeled "Halogenated Organic Solvent Waste" container. Do not mix solid and liquid waste in the same container unless specifically instructed to do so by your institution's environmental health and safety department.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (including a respirator if there is a risk of dust inhalation), cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the absorbed material into the "Halogenated Organic Solid Waste" container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and environmental health and safety department.
-
Prevent entry into the affected area.
-
Final Disposal Arrangements
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and RCRA regulations. This area should be secure, well-ventilated, and away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company. Provide the disposal company with a complete and accurate waste profile, including the chemical name, CAS number, and hazard information.
-
Documentation: Retain all documentation related to the disposal of the hazardous waste, including waste profiles and manifests, as required by law.
Summary of Key Information
| Aspect | Guideline |
| Chemical Name | This compound |
| CAS Number | 16803-92-2 |
| Key Hazards | Harmful if swallowed, Skin and eye irritant, Respiratory irritant[1] |
| Primary PPE | Chemical-resistant gloves, Safety goggles, Face shield, Lab coat |
| Recommended Disposal Method | High-Temperature Incineration |
| Waste Segregation | Collect in a dedicated "Halogenated Organic Waste" container |
| Spill Cleanup | Use inert absorbent material; collect as hazardous waste |
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Navigating the Safe Handling of 4-amino-N-(4-chlorophenyl)benzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, procedural framework for the safe handling, use, and disposal of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a compound requiring careful management due to its potential health hazards.
As a Senior Application Scientist, this document is structured to provide not just a list of procedures, but the rationale behind them, ensuring a deep understanding of the risks and mitigation strategies. This guide is grounded in established safety protocols and information synthesized from authoritative sources.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
Given these classifications, immediate precautions are necessary upon handling. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when working with this compound. The following table summarizes the required PPE, with explanations for their necessity.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) .[3] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if contamination is suspected. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield .[3] This is critical to prevent eye contact, which can cause serious irritation. A face shield offers an additional layer of protection against splashes. |
| Body Protection | Laboratory coat . A standard lab coat is sufficient for containing minor spills and preventing skin contact. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron or gown. |
| Respiratory Protection | Required if not handled in a fume hood or if dust is generated . A NIOSH-approved respirator with a particulate filter is recommended. |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible results.
Preparation:
-
Designate a Workspace: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Assemble Materials: Before starting, ensure all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate glassware, are clean and readily accessible within the fume hood.
-
Review the SDS: Always have the Safety Data Sheet readily available and review it before beginning work.
Weighing and Transfer:
-
Tare the Balance: Place a piece of weighing paper on the balance and tare it.
-
Dispense the Compound: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer to Vessel: Carefully transfer the weighed compound into the reaction vessel or container.
-
Clean Up: Immediately clean any residual powder from the balance and surrounding area using a damp paper towel, which should then be disposed of as chemical waste.
In Solution:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the process closely.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of significant airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.
-
Clean-up: Carefully scoop the contained material into a clearly labeled hazardous waste container.[4] Decontaminate the spill area with a suitable cleaning agent and wipe clean with damp paper towels. All cleaning materials should be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
All solid waste, including contaminated gloves, weighing paper, and paper towels, should be placed in a clearly labeled "Hazardous Solid Waste" container.
-
Solutions containing this compound should be collected in a separate, clearly labeled "Hazardous Liquid Waste" container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
The primary recommended method for the disposal of this type of chemical waste is incineration by a licensed hazardous waste disposal company.[4]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
- SKC Inc.
- PubChem. This compound. [Link]
- SKC Inc. Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]
- Tri-iso.
- Arctom. 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide. [Link]
- Chemspace. 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide. [Link]
- ACS Publications.
- Sciencemadness Wiki. Proper disposal of chemicals. [Link]
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- Environmental Protection. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
- ChemUniverse. This compound. [Link]
- Guide Gloves. CHEMICAL-RESISTANT GLOVES. [Link]
- Amerigo Scientific. N-(4-Chlorophenyl)benzenesulfonamide. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. international.skcinc.com [international.skcinc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
